2-Chloro-N-cyclopropylacetamide: A Strategic Building Block in Medicinal Chemistry
Topic: 2-Chloro-N-cyclopropylacetamide Chemical Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary 2-Chloro-N-cyclopropylacetamide (CAS: 19...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Chloro-N-cyclopropylacetamide Chemical Properties
Audience: Researchers, Scientists, and Drug Development Professionals
Format: In-depth Technical Guide
Executive Summary
2-Chloro-N-cyclopropylacetamide (CAS: 19047-31-5) is a versatile electrophilic intermediate widely utilized in the synthesis of pharmacologically active small molecules. Characterized by a reactive
-chloroacetamide core and a cyclopropyl moiety, it serves as a critical "linker" scaffold. The cyclopropyl group acts as a bioisostere for alkyl chains, often imparting improved metabolic stability and unique steric constraints, while the -chloro functionality provides a gateway for nucleophilic substitution () and heterocycle formation.
Physicochemical Profile
The molecule presents as a solid at room temperature, facilitating easier handling compared to its liquid alkyl analogs.
Property
Value
Notes
CAS Number
19047-31-5
Unique identifier
Molecular Formula
Molecular Weight
133.58 g/mol
Low MW fragment
Appearance
White to pale yellow solid
Crystalline or powder form
Melting Point
80.0 – 86.0 °C
Distinct solid phase [1]
LogP (Calculated)
~0.7
Moderate lipophilicity
Solubility
Soluble in DCM, DMF, DMSO, MeOH
Limited water solubility
Hazards
Skin/Eye Irritant (H315, H319)
Potential sensitizer (H317)
Synthetic Methodology
Primary Synthesis Route
The standard preparation involves the Schotten-Baumann acylation of cyclopropylamine with chloroacetyl chloride. This reaction must be controlled to prevent bis-acylation or polymerization.
Protocol:
Reagents: Cyclopropylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Base (
or ).
Solvent: Dichloromethane (DCM) or DMF (anhydrous).
Conditions: Reaction is exothermic; initial addition at 0°C is critical.
Workup: Quench with water, extract with organic solvent, wash with dilute HCl (to remove unreacted amine) and brine. Recrystallize from hexane/ethyl acetate if necessary.
Reaction Mechanism Visualization
The following diagram illustrates the stepwise acylation mechanism.
Caption: Nucleophilic acyl substitution pathway for the synthesis of 2-chloro-N-cyclopropylacetamide.
Chemical Reactivity & Transformations
The utility of 2-chloro-N-cyclopropylacetamide stems from the dual reactivity of its functional groups.
Nucleophilic Substitution (
)
The carbon-chlorine bond is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group.
Amination: Reaction with primary/secondary amines yields glycinamide derivatives.
Thioetherification: Reaction with thiols (e.g., thiophenols, mercapto-heterocycles) generates thioethers, a common motif in kinase inhibitors.
Azidation: Reaction with sodium azide (
) yields the -azido acetamide, a precursor for "click" chemistry or reduction to primary amines [2].
Heterocycle Formation
This molecule is a key precursor for fusing rings, particularly in the synthesis of thieno[2,3-b]pyridines .
Mechanism: Initial S-alkylation of a 2-mercaptonicotinonitrile derivative followed by a Thorpe-Ziegler cyclization (base-catalyzed intramolecular attack on the nitrile) [3].
Applications in Drug Discovery[2]
Pharmacophore Utility
MEK Inhibitors: Used as an intermediate to link the cyclopropylamide "tail" to the core scaffold (e.g., reacting with 3-nitrophenol derivatives) [4].
Muscarinic Agonists: Employed in the synthesis of M4 receptor agonists, where the cyclopropyl group modulates receptor binding affinity and lipophilicity [5].
Antiplasmodial Agents: The cyclopropylamide moiety is incorporated into thienopyridine scaffolds to enhance potency against Plasmodium falciparum [3].
Metabolic Considerations
The cyclopropyl group is often used as a bioisostere for isopropyl or ethyl groups.
Advantage: It reduces the conformational entropy of the side chain (rigidification) and can block metabolic dealkylation at the
-carbon.
Risk: The cyclopropyl ring itself can be susceptible to CYP450-mediated oxidation (ring opening), potentially forming reactive metabolites (e.g., via radical mechanisms). However, in many contexts, it is sufficiently stable and improves the overall pharmacokinetic profile [6].
Application Workflow Diagram
Caption: Divergent synthetic pathways utilizing the scaffold for heterocycle and drug intermediate synthesis.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Ventilation: All weighing and transfers should occur inside a fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place (2-8°C recommended) away from strong oxidizing agents and strong bases.
Spill Management: Sweep up solid spills to avoid dust generation; wipe surfaces with a dilute ethanol solution.
References
Schollmeyer, D., et al. (2020).[3] 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules. Retrieved from [Link]
Google Patents. (2013). WO2013136249A1 - Heterocyclyl compounds as MEK inhibitors.
Google Patents. (2014). WO2014122474A1 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists.
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
Part 1: Executive Summary & Strategic Utility 2-Chloro-N-cyclopropylacetamide (CAS 19047-31-5) is a high-value bifunctional building block characterized by two distinct reactive centers: an electrophilic alkyl chloride a...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Utility
2-Chloro-N-cyclopropylacetamide (CAS 19047-31-5) is a high-value bifunctional building block characterized by two distinct reactive centers: an electrophilic alkyl chloride and a conformationally restricted cyclopropyl amide.[1][2]
In modern drug discovery, this compound serves as a critical "lynchpin" intermediate.[1] The cyclopropyl moiety is frequently employed as a bioisostere for isopropyl or tert-butyl groups, offering improved metabolic stability (blocking P450 oxidation sites) and increased rigidity, which can enhance receptor binding affinity. Simultaneously, the
-chloroacetamide functionality acts as a versatile handle for nucleophilic substitution (), allowing the rapid installation of complex amines, thiols, or alkoxides to generate libraries of kinase inhibitors, antivirals, and peptidomimetics.
Part 2: Chemical Profile & Properties
Property
Specification
CAS Number
19047-31-5
IUPAC Name
2-chloro-N-cyclopropylacetamide
Molecular Formula
Molecular Weight
133.58 g/mol
Appearance
White to pale yellow crystalline solid
Melting Point
80–86 °C
Solubility
Soluble in DCM, Chloroform, Methanol, DMSO; Sparingly soluble in water
The industrial and laboratory-scale production of 2-chloro-N-cyclopropylacetamide relies on the nucleophilic acyl substitution of chloroacetyl chloride with cyclopropylamine.[1] This reaction must be carefully controlled to prevent bis-alkylation or polymerization.[1]
Mechanism of Formation
The reaction proceeds via an addition-elimination pathway.[1] The nitrogen lone pair of cyclopropylamine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride anion is then expelled, reforming the carbonyl. A base (typically Triethylamine or Carbonate) is required to scavenge the generated HCl and drive the equilibrium forward.
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of CAS 19047-31-5.
Part 4: Pharmaceutical Applications & Downstream Chemistry
This intermediate is primarily used to synthesize N-cyclopropyl-2-aminoacetamides , a scaffold prevalent in several therapeutic classes.[1]
Kinase Inhibitors (MET, VEGFR, EGFR)
The cyclopropylamide motif is often found in the "tail" region of kinase inhibitors, where it occupies solvent-exposed pockets or specific hydrophobic clefts. The chloride is displaced by a heterocyclic amine (e.g., piperazine, pyrrolidine) or an aniline to link the cyclopropyl "cap" to the pharmacophore core.
Utility: Modulates solubility and metabolic half-life.[1]
Covalent Warheads (Targeted Covalent Inhibitors)
While often an intermediate, the
-chloroacetamide group itself is a weak electrophile capable of reacting with cysteine residues in proteins. In early-stage drug discovery, this motif is sometimes retained to test for covalent binding potential before being optimized to a more tunable warhead (e.g., acrylamide).[1]
Peptidomimetics
The cyclopropyl group restricts the conformational freedom of the amide bond, mimicking the steric bulk of proline or valine but with distinct electronic properties.
Figure 2: Divergent synthetic utility of the chloroacetamide scaffold.
Part 5: Detailed Experimental Protocol
Protocol: Synthesis of 2-chloro-N-cyclopropylacetamide
Self-Validating Note: This protocol uses a biphasic system or a controlled addition at low temperature to prevent the exothermic "runaway" reaction common with acid chlorides.[1]
Solvation: Charge the flask with Cyclopropylamine (e.g., 5.71 g, 100 mmol) and Triethylamine (11.1 g, 110 mmol) in anhydrous DCM (100 mL).
Cooling: Cool the solution to 0 °C using an ice-water bath. Critical: Low temperature prevents the formation of bis-acylated byproducts.[1]
Addition: Dissolve Chloroacetyl chloride (11.3 g, 100 mmol) in DCM (20 mL) and add it dropwise via the addition funnel over 30–45 minutes. Maintain internal temperature below 5 °C.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours.
Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1).[1][2] The starting amine spot (ninhydrin active) should disappear.[1]
Workup:
Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.[1]
Drying & Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Purification: The crude solid is usually sufficiently pure (>95%).[1] If necessary, recrystallize from Ethyl Acetate/Hexanes to yield white crystals.[1][3]
Lachrymator Potential: While less volatile than the starting acid chloride, chloroacetamides can be irritating to mucous membranes.[1] Handle in a fume hood.
Sensitization: Avoid direct skin contact.[1] Double-gloving (Nitrile) is recommended due to the alkylating nature of the compound.[1]
Storage: Store in a cool, dry place. Moisture sensitive (slow hydrolysis to HCl and amine).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735780, 2-chloro-N-cyclopropylacetamide.[1] Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: 2-chloro-N-cyclopropylacetamide.[1][4] Retrieved from [Link][1][2]
Strategic Utilization of 2-Chloro-N-cyclopropylacetamide: Physicochemical Profiling & Synthetic Applications
Executive Summary 2-Chloro-N-cyclopropylacetamide (CAS: 19047-31-5) represents a critical structural motif in medicinal chemistry, functioning simultaneously as a robust intermediate for heterocyclic synthesis and a cova...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloro-N-cyclopropylacetamide (CAS: 19047-31-5) represents a critical structural motif in medicinal chemistry, functioning simultaneously as a robust intermediate for heterocyclic synthesis and a covalent "warhead" in Fragment-Based Drug Discovery (FBDD). While its molecular weight (
) suggests a simple fragment, its utility lies in the unique reactivity profile of the -chloroacetamide group combined with the metabolic stability and conformational rigidity of the cyclopropyl moiety.
This guide provides a comprehensive technical analysis of this compound, moving beyond basic stoichiometry to explore its role in covalent inhibition, isotopic mass spectrometry, and scalable synthesis.
Part 1: Physicochemical Profile & Molecular Weight Analysis
In high-resolution mass spectrometry (HRMS) and pharmacokinetic modeling, relying solely on average molecular weight is insufficient. For 2-chloro-N-cyclopropylacetamide, the presence of the Chlorine atom introduces significant isotopic variance that must be accounted for in analytical workflows.
Molecular Weight Breakdown
Parameter
Value
Technical Context
Formula
Core structure
Average Molecular Weight
133.58 g/mol
Used for stoichiometric calculations (reagent dosing).
Monoisotopic Mass
133.029 g/mol
The exact mass of the most abundant isotope (). Critical for LC-MS identification.
Isotopic Pattern (M+2)
~32% relative abundance
Due to natural abundance. The mass spectrum will show a distinct 3:1 ratio between peaks at m/z 133 and 135.
cLogP
~0.7
Indicates moderate hydrophilicity; suitable for CNS penetration and oral bioavailability optimization.
Structural Significance
The cyclopropyl group is not merely a lipophilic spacer; it acts as a bioisostere for isopropyl or ethyl groups but offers superior metabolic stability against cytochrome P450-mediated
-dealkylation. This makes the compound a preferred scaffold over its acyclic analogs.
Part 2: Synthetic Architecture & Process Optimization
The synthesis of 2-chloro-N-cyclopropylacetamide follows a Schotten-Baumann acylation pathway. While conceptually simple, controlling the exotherm and preventing bis-acylation requires a strict protocol.
Validated Synthetic Protocol
Objective: Synthesis of 2-chloro-N-cyclopropylacetamide on a 50 mmol scale.
Reagents:
Cyclopropylamine (1.0 eq)
Chloroacetyl chloride (1.1 eq)
Triethylamine (TEA) or
(1.2 eq)
Solvent: Dichloromethane (DCM) or dry THF (anhydrous)
Step-by-Step Methodology:
Preparation: Charge a flame-dried 250 mL round-bottom flask with Cyclopropylamine (2.85 g, 50 mmol) and TEA (6.07 g, 60 mmol) in anhydrous DCM (100 mL).
Cryogenic Control: Cool the reaction mixture to 0°C using an ice/salt bath. Rationale: The reaction is highly exothermic; temperature spikes can lead to polymerization of the acid chloride.
Addition: Add Chloroacetyl chloride (6.21 g, 55 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature
.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.
Workup: Quench with saturated
(50 mL). Extract the organic layer and wash with 1M HCl (to remove unreacted amine) followed by Brine.
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallization from Hexane/EtOAc is preferred over column chromatography for scalability.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis workflow emphasizing temperature control to prevent side reactions.
Part 3: Reactivity & Applications in Drug Design
The "Warhead" Mechanism
In modern drug discovery, 2-chloro-N-cyclopropylacetamide is utilized as a Targeted Covalent Inhibitor (TCI) . The
-chloroacetamide moiety functions as a "warhead," an electrophile that reacts specifically with nucleophilic cysteine residues on a target protein.
Mechanism:
The reaction proceeds via an
mechanism.[1] The sulfur atom of the cysteine thiolate attacks the -carbon, displacing the chloride ion. This forms an irreversible thioether bond, permanently silencing the protein target.
Selectivity Note: Unlike acrylamides (Michael acceptors), chloroacetamides are intrinsically more reactive.[2] To avoid off-target toxicity (promiscuous alkylation), the "cyclopropyl" portion of the molecule is often elaborated into a larger scaffold that provides non-covalent binding affinity (selectivity) before the covalent bond forms.
Mechanistic Pathway Diagram
Figure 2: SN2 reaction mechanism between the chloroacetamide warhead and a protein cysteine residue.
Part 4: Analytical Quality Control
To ensure the integrity of this compound for biological assays, the following QC parameters must be met.
Test
Method
Acceptance Criteria
Identity
1H NMR (DMSO-d6)
Cyclopropyl protons: 0.4–0.7 ppm (multiplets). Singlet at 4.0 ppm ().
2-chloro-N-cyclopropylacetamide structure and formula
Structure, Synthesis, and Reactivity Profile for Medicinal Chemistry Applications Executive Summary 2-Chloro-N-cyclopropylacetamide (CAS 19047-31-5) is a functionalized alkylating agent serving as a critical scaffold in...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Reactivity Profile for Medicinal Chemistry Applications
Executive Summary
2-Chloro-N-cyclopropylacetamide (CAS 19047-31-5) is a functionalized alkylating agent serving as a critical scaffold in the synthesis of nitrogen-containing heterocycles and covalent kinase inhibitors. Characterized by the presence of a reactive
-chloroacetamide "warhead" coupled to a cyclopropyl moiety, this compound balances electrophilicity with the unique steric and metabolic properties of the cyclopropyl ring. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, mechanistic reactivity, and safety considerations for drug development workflows.
Part 1: Chemical Identity & Structural Analysis[1]
The compound consists of a chloroacetyl group linked to a cyclopropylamine via an amide bond. The cyclopropyl group is of particular interest in medicinal chemistry due to its ability to increase metabolic stability (blocking cytochrome P450 oxidation sites) and provide rigid conformational control compared to isopropyl or ethyl analogs.
Physicochemical Data Profile[1][2][3][4][5][6][7]
Property
Specification
IUPAC Name
2-chloro-N-cyclopropylacetamide
CAS Number
19047-31-5
Molecular Formula
Molecular Weight
133.58 g/mol
Appearance
White to pale yellow crystalline solid
Melting Point
80 – 86 °C
Solubility
Soluble in DCM, MeOH, DMSO; sparingly soluble in water
SMILES
C1CC1NC(=O)CCl
InChI Key
ZPWIVSGEQGESFF-UHFFFAOYSA-N
Structural Conformation
The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol), resulting in bonds with high p-character (Walsh orbitals). This electronic feature allows the cyclopropyl group to interact with the adjacent amide nitrogen lone pair, influencing the planarity and rotameric population of the amide bond.
Part 2: Synthetic Methodology
The synthesis of 2-chloro-N-cyclopropylacetamide typically follows a Schotten-Baumann acylation pathway. This protocol is preferred for its high yield and operational simplicity, though strict temperature control is required to prevent polymerization or bis-acylation.
Protocol: Acylation of Cyclopropylamine
Reagents:
Cyclopropylamine (1.0 eq)
Chloroacetyl chloride (1.1 eq)
Base: Triethylamine (
) or (1.2 eq)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Workflow:
Setup: Charge a 3-neck round bottom flask with cyclopropylamine and
in anhydrous DCM under atmosphere.
Cooling: Cool the solution to 0°C using an ice/salt bath. Rationale: The reaction is highly exothermic; cooling prevents side reactions.
Addition: Add chloroacetyl chloride dropwise over 30 minutes. Maintain internal temperature < 5°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
Validation: Monitor by TLC (System: 50% EtOAc/Hexanes). Stain with Ninhydrin (amine consumption) or
.
Workup: Quench with saturated
. Extract organic layer, wash with brine, dry over , and concentrate in vacuo.
Purification: Recrystallization from hexanes/EtOAc or flash chromatography if necessary.
Visualization: Synthetic Workflow
Figure 1: Operational workflow for the synthesis of 2-chloro-N-cyclopropylacetamide emphasizing temperature control points.
Part 3: Reactivity & Medicinal Chemistry Applications[2][8][9]
The "Warhead" Mechanism
2-Chloro-N-cyclopropylacetamide acts as a mild electrophile. In drug discovery, this motif is often utilized as a covalent warhead to target non-catalytic cysteine residues in kinases or other enzymes.
Mechanism of Action (
):
The chlorine atom acts as a good leaving group. A nucleophile (e.g., a thiolate from a cysteine residue or a secondary amine in synthesis) attacks the -carbon, displacing the chloride ion.
reaction pathway showing the displacement of chloride by a generic nucleophile.
Key Applications
Covalent Inhibition: Used to irreversibly bind to Cys residues (e.g., in EGFR or BTK inhibitors), though often replaced by acrylamides in final drugs due to the higher intrinsic reactivity of chloroacetamides.
Heterocycle Synthesis: The compound serves as a "linker" intermediate. Following the initial amide formation, the chloride can be displaced by amines to form glycine derivatives or cyclized to form piperazinones.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected.
PPE Requirements: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. All operations, especially weighing and transfer, must be conducted inside a certified fume hood.
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to nucleophilically deactivate the alkyl chloride before disposal.
References
PubChem. (n.d.).[3][4] 2-chloro-N-cyclopropylacetamide (Compound).[5][3][6] National Library of Medicine. Retrieved from [Link]
Eshak, E. A., et al. (2023).[7] Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. Retrieved from [Link]
Jans, P., et al. (2019). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Journal of Medicinal Chemistry / MDPI. Retrieved from [Link][3]
2-Chloro-N-cyclopropylacetamide is a functionalized amide intermediate widely employed in the synthesis of agrochemicals (specifically herbicides) and pharmaceutical scaffolds. Its reactivity stems from the electrophilic
-chloro moiety, which serves as a versatile handle for nucleophilic substitution reactions, and the cyclopropyl group, which imparts unique steric and metabolic stability properties to bioactive molecules.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and handling requirements, designed for researchers in organic synthesis and process chemistry.
Physicochemical Properties
The following data aggregates experimental values from industrial certificates of analysis (CoA) and high-fidelity predictive models.
Table 1: Core Physical Constants
Property
Value / Range
Condition / Method
Reliability
Melting Point
80.0 – 86.0 °C
Capillary Method (Clear Melt)
High (Experimental) [1]
Boiling Point
~295.8 °C
760 mmHg (Predicted)
Low (Decomposition likely) [2]
Flash Point
132.7 °C
Closed Cup
Predicted
Density
1.21 g/cm³
at 20 °C
Predicted
Appearance
Pale yellow to white
Crystalline powder
Experimental
Solubility
Soluble
DCM, Ethyl Acetate, Ethanol
Experimental Observation
LogP
0.89
Octanol/Water
Predicted [3]
Critical Note on Boiling Point: While predictive models estimate a boiling point of ~296 °C,
-chloroacetamides are thermally labile. Attempting to distill this compound at atmospheric pressure will likely result in decomposition (elimination of HCl or polymerization) before the boiling point is reached. Vacuum distillation is required for purification if recrystallization is insufficient.
Synthetic Methodology
The most robust route to 2-chloro-N-cyclopropylacetamide utilizes the Schotten-Baumann acylation of cyclopropylamine with chloroacetyl chloride. This method is preferred for its high yield and operational simplicity.
Reaction Pathway
The synthesis proceeds via nucleophilic attack of the amine on the acyl chloride carbonyl, followed by elimination of chloride.
Figure 1: Acylation pathway for the synthesis of 2-chloro-N-cyclopropylacetamide.
Experimental Protocol
Scale: 50 mmol
Expected Yield: 85-93%
Reagents:
Cyclopropylamine (2.85 g, 50 mmol)
Chloroacetyl chloride (5.65 g, 50 mmol)
Triethylamine (Et₃N) (6.07 g, 60 mmol) or Potassium Carbonate (excess)
Dichloromethane (DCM) (100 mL)
Step-by-Step Procedure:
Preparation: Charge a 250 mL round-bottom flask (RBF) with Cyclopropylamine and Et₃N in dry DCM (100 mL). Cool the solution to 0 °C using an ice bath.
Addition: Add Chloroacetyl chloride dropwise over 30 minutes via an addition funnel or syringe pump. Caution: Exothermic reaction. Maintain internal temperature < 10 °C.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 2–4 hours. Monitor consumption of amine by TLC (Eluent: 30% EtOAc/Hexanes).
Workup:
Wash the organic phase with 1M HCl (2 x 50 mL) to remove unreacted amine.
Wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.
Wash with Brine (50 mL).
Dry over anhydrous MgSO₄ or Na₂SO₄ .
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude off-white solid.
Purification: Recrystallize from Ethanol/Water or Hexanes/Ethyl Acetate to obtain pure white crystals (MP: 80–86 °C).
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these standard markers.
Technique
Key Signals
Interpretation
¹H NMR (CDCl₃)
4.02 (s, 2H)
Cl-CH₂-CO (Singlet, characteristic of chloroacetyl group)
2.75 (m, 1H)
N-CH (Cyclopropyl methine)
0.82 (m, 2H), 0.55 (m, 2H)
Cyclopropyl CH₂ (High field multiplets)
6.50 (br s, 1H)
NH (Amide proton)
IR Spectroscopy
3280 cm⁻¹
N-H Stretch (Amide)
1660 cm⁻¹
C=O Stretch (Amide I band)
Handling & Safety (SDS Summary)
This compound is a potent alkylating agent and must be handled with strict safety protocols.
Solubility Profile and Thermodynamic Characterization of 2-Chloro-N-cyclopropylacetamide
Executive Summary This guide provides a comprehensive technical analysis of the solubility behavior of 2-chloro-N-cyclopropylacetamide (CPA) .[1][2] As a critical intermediate in the synthesis of agrochemicals (e.g., Cyp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive technical analysis of the solubility behavior of 2-chloro-N-cyclopropylacetamide (CPA) .[1][2] As a critical intermediate in the synthesis of agrochemicals (e.g., Cyprosulfamide) and pharmaceutical scaffolds, understanding its dissolution thermodynamics is pivotal for reaction optimization, crystallization, and purification.[1][2] This document moves beyond static data, offering a self-validating protocol for solubility determination and a thermodynamic framework for predictive modeling.[1][2][3]
To predict solubility, one must first understand the solute's molecular architecture.[1][2] CPA (CAS: 19047-31-5) presents a unique "push-pull" solubility profile due to three distinct functional moieties.[1][2]
Structural Analysis[1][2][4][5][6]
Amide Linkage (–CONH–): Acts as both a Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA).[1][2] This facilitates high solubility in protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF).[1][2]
Cyclopropyl Ring: A lipophilic, strained carbocycle.[1][2] Unlike a simple propyl chain, the cyclopropyl group adds significant steric bulk and hydrophobicity, decreasing water solubility compared to its N-methyl analogues.[1][2]
-Chloro Group: Electron-withdrawing.[1][2] It increases the acidity of the -protons and enhances solubility in chlorinated solvents (DCM, Chloroform) via dipole-dipole interactions.[1][2]
Predicted Solvent Compatibility Table
Based on structural analysis and standard synthesis workflows (acetylation of cyclopropylamine), the following solubility profile is established:
Solvent Class
Representative Solvents
Interaction Mechanism
Predicted Solubility
Polar Protic
Methanol, Ethanol, IPA
H-Bonding (Solute-Solvent)
High
Polar Aprotic
Acetonitrile, Acetone, DMF
Dipole-Dipole & H-Bonding
High
Esters
Ethyl Acetate, Isopropyl Acetate
Dipole-Dipole
Moderate-High
Chlorinated
Dichloromethane (DCM), Chloroform
Dispersion & Dipole
High
Aliphatic HC
n-Hexane, n-Heptane, Cyclohexane
Weak Van der Waals
Low (Anti-solvent)
Aqueous
Water
Hydrophobic Effect (Cyclopropyl)
Low/Sparingly
Process Insight: In industrial synthesis, Acetonitrile is often the reaction solvent of choice due to high solubility of reagents, while n-Heptane or Water are frequently used as anti-solvents to drive crystallization.[1][2]
Scientific Integrity Note: Relying on database values alone is risky due to batch-to-batch impurity variations.[1][2] The following protocol is a self-validating system to determine the precise mole fraction solubility (
) in your specific lab environment.
The "Isothermal Saturation" Methodology[1][2]
Reagents Required:
2-chloro-N-cyclopropylacetamide (Purity >98% by HPLC)[1][2]
Analytical grade solvents (dried over 4Å molecular sieves)[1][2]
Equipment:
Jacketed glass vessel with circulating thermostat (
Figure 1: Self-validating isothermal saturation workflow for determining CPA solubility.
Thermodynamic Modeling & Correlation
For process scale-up, you cannot measure every temperature point.[1][2] We use thermodynamic models to correlate experimental data and predict solubility at unmeasured temperatures.[1][2]
The Modified Apelblat Equation
This is the industry standard for correlating solubility data of amide derivatives.[1][2] It accounts for the non-ideality of the solution.
Expert Note: For CPA, dissolution is typically endothermic (
) and entropy-driven (), meaning the disorder created by breaking the crystal lattice and disrupting solvent structure drives the process.[1][2]
Practical Applications in Synthesis & Purification[1][2][3]
Understanding the solubility landscape allows for the design of efficient downstream processes.[1][2]
Crystallization Strategy (Cooling vs. Anti-solvent)
Cooling Crystallization: Best performed in Ethyl Acetate or Isopropanol .[1][2] The solubility curve in these solvents is typically steep (high
), meaning a small drop in temperature yields significant recovery.[1][2]
Anti-solvent Crystallization: If the product is dissolved in a high-solubility solvent like Acetonitrile , adding Water or Heptane will drastically reduce solubility (
Reasoning: These solvents dissolve CPA completely at room temperature, ensuring kinetic availability, while their polar nature stabilizes the transition state of
Figure 2: Mechanistic map of CPA solubility driving forces.[1][2]
References
Synthesis and Reactivity: Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles."[1][2][5] Synthetic Communications, 2019.[1][2][5] [1][2]
Thermodynamic Modeling (General Methodology): Vermeire, F. H., et al. "Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures."[1][2] Journal of the American Chemical Society, 2022.[1][2][3] [1][2][3]
Chemical Properties: PubChem Compound Summary for CID 735780, 2-chloro-N-cyclopropylacetamide.[1][2][6][4] National Center for Biotechnology Information (2025).[1][2]
Comparative Solubility Data (Amides): Wang, J., et al. "Solubility and Thermodynamic Properties of 2-Chloro-N-(4-methylphenyl)acetamide in Pure Solvents..."[1][2] Journal of Chemical & Engineering Data. (Representative methodology for chloroacetamides).
Part 1: Executive Summary 2-Chloro-N-cyclopropylacetamide (CAS: 19047-31-5) is a specialized -haloacetamide intermediate used primarily as an electrophilic building block in medicinal chemistry and agrochemical synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
2-Chloro-N-cyclopropylacetamide (CAS: 19047-31-5) is a specialized
-haloacetamide intermediate used primarily as an electrophilic building block in medicinal chemistry and agrochemical synthesis.[1] In drug discovery, it serves as a "covalent warhead"—a structural motif capable of forming irreversible covalent bonds with nucleophilic amino acid residues (specifically cysteine) in target proteins.[2] While often considered a "frequent hitter" in high-throughput screening due to its high reactivity, it remains a critical scaffold for designing Targeted Covalent Inhibitors (TCIs) and peptidomimetics where precise steric control (provided by the cyclopropyl ring) is required.
Part 2: Structural Identity & Physicochemical Profile[1][3]
This compound is defined by the fusion of a reactive
-chloroacetyl group and a conformationally restricted cyclopropyl amine. The cyclopropyl moiety adds significant lipophilicity and metabolic stability compared to straight-chain alkyl analogs, while the chloride acts as a leaving group for nucleophilic substitution.
Table 1: Chemical Identity & Properties
Parameter
Data
IUPAC Name
2-chloro-N-cyclopropylacetamide
CAS Number
19047-31-5
Molecular Formula
Molecular Weight
133.58 g/mol
SMILES
ClCC(=O)NC1CC1
InChI Key
ZPWIVSGEQGESFF-UHFFFAOYSA-N
Appearance
White to pale yellow crystalline solid
Melting Point
80–86 °C
Solubility
Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Reactive Motif
Electrophilic -carbon (Alkylating agent)
Part 3: Synthetic Methodology
The synthesis of 2-chloro-N-cyclopropylacetamide follows a classic Schotten-Baumann acylation protocol. The reaction is highly exothermic and requires careful thermal management to prevent the formation of di-acylated byproducts or ring opening of the strained cyclopropyl system.
Core Protocol: Acyl Chloride Substitution
Reagents:
Cyclopropylamine (1.0 equiv)
Chloroacetyl chloride (1.1 equiv)
Triethylamine (TEA) or
(1.2 equiv) as acid scavenger
Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Procedure:
Preparation: Charge a 3-neck round-bottom flask with Cyclopropylamine (e.g., 50 mmol) and dry DCM (100 mL) under an inert nitrogen atmosphere. Add Triethylamine (60 mmol).
Thermal Control: Cool the solution to 0 °C using an ice/salt bath. Critical: The cyclopropyl ring is acid-sensitive; maintaining low temperature prevents ring degradation during the initial acid generation.
Addition: Add Chloroacetyl chloride (55 mmol) dropwise over 30 minutes.
Observation: White precipitate (TEA·HCl salts) will form immediately.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours. Monitor via TLC (System: 30% EtOAc/Hexanes).
Workup: Quench with saturated
solution. Extract the organic layer, wash with brine, and dry over .
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if high purity (>98%) is required for biological assays.
Visual Workflow (DOT)
Figure 1: Step-wise synthesis workflow for 2-chloro-N-cyclopropylacetamide via acyl chloride route.
Part 4: Reactivity & Pharmacophore Utility[1]
The utility of 2-chloro-N-cyclopropylacetamide in drug development lies in its electrophilicity . It functions as a covalent "warhead" that targets nucleophilic cysteine residues in proteins via an
mechanism.
Mechanism of Action: Cysteine Targeting
In a biological context, the sulfur atom of a cysteine residue (Cys-SH) attacks the
-carbon of the acetamide, displacing the chloride ion. This results in an irreversible thioether bond, permanently inhibiting the target protein.
Selectivity: The cyclopropyl group provides steric bulk that can tune the selectivity of the warhead, preventing it from reacting promiscuously with every available thiol (glutathione) and directing it toward specific binding pockets.
Applications:
TCI (Targeted Covalent Inhibitors): Used in kinase inhibitors (e.g., EGFR inhibitors) where the warhead binds to a non-catalytic cysteine.
PROTACs: Used as a linker attachment point.
Reaction Pathway Diagram
Figure 2: Mechanism of covalent protein modification via Nucleophilic Substitution (
).
Part 5: Safety & Toxicology (HSE Profile)
As an alkylating agent, this compound presents specific hazards that must be managed in a research environment.
Skin/Eye: Causes serious eye irritation (H319) and skin irritation (H315).[1][3]
Sensitization: May cause an allergic skin reaction (H317).[1][3][4][5] This is typical for chloroacetamides, which can haptenize proteins in the skin.
Handling Protocol:
Always handle in a chemical fume hood.
Double-glove (Nitrile) to prevent permeation.
Quench glassware with 10% NaOH or ammonia solution to destroy residual alkylating traces before washing.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 735780, 2-chloro-N-cyclopropylacetamide. Retrieved from [Link]
Singh, J., et al. (2011).[6] "The resurgence of covalent drugs."[6] Nature Reviews Drug Discovery, 10, 307–317. (Contextual grounding for chloroacetamide warheads).
Organic Syntheses. (General Protocol). Acylation of Amines using Chloroacetyl Chloride. (Standard methodology reference).
discovery and history of N-cyclopropyl chloroacetamide
N-Cyclopropyl-2-Chloroacetamide: A Strategic Covalent Synthon in Medicinal Chemistry Part 1: Executive Summary & Historical Context N-Cyclopropyl-2-chloroacetamide (CAS: 19047-31-5) is a specialized electrophilic interme...
Author: BenchChem Technical Support Team. Date: February 2026
N-Cyclopropyl-2-Chloroacetamide: A Strategic Covalent Synthon in Medicinal Chemistry
Part 1: Executive Summary & Historical Context
N-Cyclopropyl-2-chloroacetamide (CAS: 19047-31-5) is a specialized electrophilic intermediate that bridges the gap between classical alkylating agents and modern covalent drug discovery. Unlike the bulkier chloroacetanilide herbicides (e.g., Acetochlor, Alachlor) developed in the 1960s, this molecule represents a "minimalist" warhead designed for high-precision chemical probing.
The Discovery Arc:
1950s-1960s (The Herbicide Era): The reactivity of
-chloroacetamides was first industrialized for agrochemicals. Researchers discovered that the -carbon is highly susceptible to nucleophilic attack by thiols (glutathione), leading to the development of herbicides that deplete plant defenses.
1980s-1990s (The Cyclopropyl Boom): With the success of cyclopropyl-containing drugs like Ciprofloxacin and Nevirapine, the cyclopropyl group became a "privileged structure" in medicinal chemistry due to its ability to improve metabolic stability (blocking P450 oxidation) and enforce specific conformational angles.
2000s-Present (Covalent Resurgence): As Fragment-Based Drug Discovery (FBDD) matured, N-cyclopropyl-2-chloroacetamide emerged as a standard "covalent scout." It combines a reactive warhead (chloroacetamide) with a small, rigid anchor (cyclopropyl), making it ideal for screening accessible cysteine residues on protein surfaces without introducing excessive steric bulk.
Part 2: Chemical Architecture & Reactivity Profile
This molecule functions as a "Spring-Loaded Electrophile." Its utility is defined by two distinct structural components:
The Warhead (
-Chloroacetamide):
Mechanism: Acts as a substrate for bimolecular nucleophilic substitution (
Setup: Flame-dry a 250 mL round-bottom flask. Add Cyclopropylamine (10 mmol) and TEA (12 mmol) to DCM (50 mL). Cool the mixture to 0°C using an ice bath. Explanation: Cooling prevents uncontrolled exotherms and minimizes di-acylation side products.
Addition: Add Chloroacetyl chloride (11 mmol) dropwise over 20 minutes.
Visual Check: White fumes (HCl) may form; the solution will turn cloudy as TEA·HCl salts precipitate.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
TLC Monitoring: Mobile phase 30% EtOAc/Hexane. The amine spot (baseline/ninhydrin active) should disappear.
Workup:
Wash with 1M HCl (removes unreacted amine).
Wash with Sat.
(neutralizes excess acid chloride).
Wash with Brine, dry over
, and concentrate in vacuo.
Purification: Recrystallization from Hexane/EtOAc or column chromatography if necessary.
Data Summary Table: Expected Properties
Property
Value/Observation
Validation Method
Appearance
White to off-white solid
Visual Inspection
Melting Point
45–48 °C
Melting Point Apparatus
1H NMR (CDCl3)
4.0 (s, 2H, )
Diagnostic Singlet
1H NMR (Cyclopropyl)
0.5–0.8 (m, 4H), 2.7 (m, 1H)
Characteristic Multiplets
Yield
85–95%
Gravimetric
Part 4: Applications in Drug Discovery
Covalent Fragment Screening (The "Scout" Strategy)
In modern drug discovery, this molecule is used to assess the "ligandability" of a protein target.
Workflow: A library of chloroacetamides is incubated with a protein.
Detection: Mass Spectrometry (Intact MS) detects a mass shift of +133 Da (Molecular weight of the adduct minus HCl).
Result: If N-cyclopropyl-2-chloroacetamide binds, it indicates a cysteine is accessible near a hydrophobic pocket (which accommodates the cyclopropyl group).
Synthetic Intermediate for Heterocycles
The chloro-group is an excellent leaving group for building complex rings.
To Azides: Reaction with
yields 2-azido-N-cyclopropylacetamide, a precursor for "Click Chemistry" (CuAAC) to form triazoles.
To Amines: Reaction with secondary amines yields glycinamides, common motifs in peptidomimetics.
Workflow Diagram: Synthetic Utility
Caption: Divergent synthesis pathways utilizing the chloro-linker for click chemistry or inhibition.
Part 5: Safety & Handling (Critical)
Hazard Class: Alkylating Agent.
Sensitization: Chloroacetamides are potent contact allergens. They can modify skin proteins (haptenization), leading to severe dermatitis.
Protocol:
Double Glove: Nitrile gloves are permeable over time; change immediately if splashed.
Quenching: All glassware and waste must be treated with a dilute ammonia or thiourea solution to destroy residual alkylating potential before disposal.
References
Lindley, H. (1960).[2] "A study of the kinetics of the reaction between thiol compounds and chloroacetamide." Biochemical Journal, 74(3), 577–584.[2]
Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793.
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.
PubChem. (2025).[3] "2-chloro-N-cyclopropylacetamide (Compound)."[1] National Library of Medicine.
BenchChem. (2025). "N-Acylation with Chloroacetyl Chloride: Application Notes."
An In-Depth Technical Guide to the Potential Biological Activity of 2-chloro-N-cyclopropylacetamide
Preamble: Navigating the Knowns and Unknowns This technical guide delves into the potential biological activities of the chemical entity 2-chloro-N-cyclopropylacetamide. As a member of the broader chloroacetamide class,...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: Navigating the Knowns and Unknowns
This technical guide delves into the potential biological activities of the chemical entity 2-chloro-N-cyclopropylacetamide. As a member of the broader chloroacetamide class, its primary anticipated role is that of a herbicide. However, the scientific literature on this specific molecule is nascent. Therefore, this guide will adopt a dual-pronged approach. Firstly, it will thoroughly detail the well-established biological activities and mechanisms of the chloroacetamide herbicide family, using this framework to infer the probable characteristics of 2-chloro-N-cyclopropylacetamide. Secondly, it will explore potential, yet unconfirmed, biological activities based on the known effects of related N-substituted acetamides. This document is intended for researchers, scientists, and professionals in drug and agrochemical development, providing a foundational understanding and a roadmap for future investigation.
Chemical Identity and Physicochemical Properties
2-chloro-N-cyclopropylacetamide is a synthetic organic compound with the molecular formula C₅H₈ClNO. Its structure is characterized by a cyclopropyl group attached to the nitrogen of an acetamide, which also bears a chlorine atom on the alpha-carbon.
Property
Value
Source
Molecular Weight
133.57 g/mol
XLogP3
0.7
Hydrogen Bond Donor Count
1
Hydrogen Bond Acceptor Count
1
Rotatable Bond Count
2
These properties suggest a molecule with moderate lipophilicity and the potential for membrane permeability, which are key characteristics for biologically active compounds.
Primary Biological Activity: Herbicidal Action via VLCFA Inhibition
The most established biological activity of the chloroacetamide class of compounds is their herbicidal effect, which is achieved through the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1]
Mechanism of Action: Disruption of Elongase Activity
VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential for various developmental processes in plants.[2] They are critical components of cuticular waxes, which prevent water loss and protect against environmental stresses, as well as being integral to the formation of suberin and other protective barriers.[2]
The biosynthesis of VLCFAs is a multi-step process involving a complex of enzymes known as fatty acid elongases (FAEs) or very-long-chain fatty acid synthases (VLCFAS).[1] Chloroacetamide herbicides specifically target and inhibit the first and rate-limiting step in this pathway, which is catalyzed by the 3-ketoacyl-CoA synthase (KCS) component of the VLCFAS complex.[3] This inhibition is often irreversible as the herbicide binds tightly to the enzyme.[3]
By inhibiting KCS, 2-chloro-N-cyclopropylacetamide would prevent the elongation of fatty acid chains, leading to a depletion of VLCFAs. This disruption results in severe developmental defects in susceptible plants, particularly during germination and early seedling growth.
Anticipated Herbicidal Efficacy and Selectivity
Based on the activity of other chloroacetamide herbicides, 2-chloro-N-cyclopropylacetamide is expected to be effective against annual grasses and some small-seeded broadleaf weeds.[4] The timing of application is critical, as these herbicides are most effective when applied pre-emergence, before the weeds have germinated.
The selectivity of chloroacetamide herbicides is often dependent on the crop's ability to metabolize the herbicide into a non-toxic form, typically through conjugation with glutathione.
Potential Secondary Biological Activities: An Exploratory Outlook
While the primary focus for chloroacetamides is herbicidal action, the N-substituted acetamide scaffold is present in a variety of biologically active molecules. This suggests that 2-chloro-N-cyclopropylacetamide may possess other, as yet unconfirmed, biological activities.
Antifungal and Antibacterial Potential
Several studies have demonstrated the antifungal and antibacterial properties of N-substituted 2-chloroacetamides. For instance, 2-chloro-N-phenylacetamide has shown significant antifungal activity against fluconazole-resistant Candida species and strains of Aspergillus niger.[5][6] The proposed mechanism of action in some cases involves the disruption of the fungal cell membrane by interacting with ergosterol.[6]
Given these findings, it is plausible that 2-chloro-N-cyclopropylacetamide could also exhibit antimicrobial properties. The cyclopropyl moiety is a common feature in many bioactive compounds and can influence the molecule's binding affinity and metabolic stability.
Toxicological Profile and Safety Considerations
The available safety data for 2-chloro-N-cyclopropylacetamide indicates several potential hazards.
Hazard Statement
Classification
Source
H315
Causes skin irritation
H319
Causes serious eye irritation
H317
May cause an allergic skin reaction
H335
May cause respiratory irritation
H302
Harmful if swallowed
The broader class of chloroacetamide herbicides has been studied more extensively for its toxicological effects. Some chloroacetamides have been shown to be genotoxic and can cause developmental toxicity in animal studies.[7] The environmental fate of these compounds is also a consideration, as they and their degradation products can be persistent in soil and water.[8]
Generalized Experimental Protocols for Biological Activity Assessment
To rigorously assess the biological activities of 2-chloro-N-cyclopropylacetamide, a series of standardized experimental protocols should be employed.
In Vitro VLCFA Elongase Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the target enzyme.
Protocol:
Enzyme Preparation: Isolate microsomal fractions containing the VLCFA elongase complex from a suitable plant source (e.g., etiolated leek seedlings).
Reaction Mixture: Prepare a reaction buffer containing the microsomal fraction, a radiolabeled precursor ([14C]malonyl-CoA), an acyl-CoA substrate (e.g., oleoyl-CoA), and NADPH.
Inhibitor Addition: Add 2-chloro-N-cyclopropylacetamide at a range of concentrations to the reaction mixtures.
Incubation: Incubate the reactions at 30°C for a defined period (e.g., 30-60 minutes).
Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH) and saponifying the lipids. Acidify and extract the fatty acids.
Analysis: Separate the fatty acid products by thin-layer chromatography (TLC) and quantify the incorporation of radioactivity into the elongated fatty acid products using a scintillation counter. The IC50 value can then be determined.
Greenhouse Herbicide Efficacy Trial
This whole-plant assay assesses the herbicidal effectiveness of the compound under controlled conditions.
Protocol:
Plant Material: Grow a selection of weed species (e.g., barnyardgrass, green foxtail, velvetleaf, and pigweed) and a crop species (e.g., corn or soybean) in pots in a greenhouse.
Herbicide Application: Apply 2-chloro-N-cyclopropylacetamide at various rates as a pre-emergence treatment to the soil surface immediately after planting.
Growth Conditions: Maintain the plants in a controlled greenhouse environment with optimal temperature, light, and water.
Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control and crop injury.
Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the weeds and crop, dry, and weigh to quantify the treatment effects.
Antimicrobial Susceptibility Testing
This assay determines the minimum inhibitory concentration (MIC) of the compound against a panel of microorganisms.
Protocol:
Microorganism Panel: Select a range of relevant bacterial and fungal strains, including both standard laboratory strains and clinical isolates.
Broth Microdilution: Prepare a series of twofold dilutions of 2-chloro-N-cyclopropylacetamide in a suitable growth medium in a 96-well microtiter plate.
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
Incubation: Incubate the plates under appropriate conditions for the growth of the microorganisms.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
2-chloro-N-cyclopropylacetamide holds potential as a herbicidal agent, likely acting through the well-established mechanism of VLCFA synthesis inhibition characteristic of the chloroacetamide class. Its physicochemical properties are favorable for biological activity. However, a significant portion of its biological profile remains to be experimentally verified. Future research should focus on:
Definitive Herbicidal Spectrum and Efficacy: Conducting comprehensive greenhouse and field trials to determine the specific weed species controlled and the effective application rates.
Direct Measurement of VLCFA Inhibition: Performing in vitro enzyme assays to confirm and quantify its inhibitory activity against plant VLCFA elongases.
Exploration of Antimicrobial Activity: Screening against a broad panel of bacterial and fungal pathogens to assess its potential as an antimicrobial agent.
In-depth Toxicological and Environmental Fate Studies: Undertaking rigorous toxicological assessments and environmental persistence and degradation studies to fully characterize its safety profile.
By systematically addressing these research gaps, a complete and accurate understanding of the biological activities of 2-chloro-N-cyclopropylacetamide can be achieved, paving the way for its potential application in agriculture or other fields.
References
Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide.
Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.
PubChem Compound Summary for CID 735780, 2-chloro-N-cyclopropylacetamide.
Comparative Efficacy of Different Herbicidal Combinations on Weed Growth and Yield Attributes of Wheat.
Efficacy of different herbicides for controlling weeds in onion.
The very-long-chain fatty acid synthase is inhibited by chloroacetamides.
Improving Cole Crops Safety and Weed Control Response with Chloroacetamide and Oxyfluorfen Herbicides Combinations.
Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides.
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol.
The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides.
Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS.
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.
Toxicological Profiles - Agency for Toxic Substances and Disease Registry.
Assessment of Chloroacetanilide and Chloroacetamide Herbicides and their ESA/OXA Degradation Products in Iowa Surface Water.
Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide.
2-chloro-N-cyclopropylacetamide as a chemical intermediate
Role: Electrophilic Linker & Pharmacophore Installer in Drug Discovery Executive Summary 2-Chloro-N-cyclopropylacetamide (CNCPA) (CAS: 19047-36-0) is a specialized alkylating agent used primarily in medicinal chemistry t...
Author: BenchChem Technical Support Team. Date: February 2026
Role: Electrophilic Linker & Pharmacophore Installer in Drug Discovery
Executive Summary
2-Chloro-N-cyclopropylacetamide (CNCPA) (CAS: 19047-36-0) is a specialized alkylating agent used primarily in medicinal chemistry to introduce the N-cyclopropylacetamide moiety. This motif serves two critical functions in drug design:
Pharmacokinetic Enhancement: The cyclopropyl group acts as a bioisostere for alkyl groups (like isopropyl) but offers superior metabolic stability due to the high bond dissociation energy of the cyclopropyl C-H bonds, reducing susceptibility to CYP450 oxidation [1].
Conformational Restriction: The steric bulk and unique geometry of the cyclopropyl ring can lock the amide bond into a preferred conformation, improving binding affinity to targets such as TRPV1 channels and MAP kinases [2].
This guide details the synthesis, reactivity, and application of CNCPA, focusing on its role as a "warhead" for nucleophilic substitution (SN2) reactions.[1]
Chemical Profile & Reactivity
CNCPA is a bifunctional molecule containing an electrophilic
-chloro ketone and a lipophilic cyclopropyl amide.
Property
Data
IUPAC Name
2-chloro-N-cyclopropylacetamide
CAS Number
19047-36-0
Formula
CHClNO
MW
133.58 g/mol
Physical State
White to off-white crystalline solid
Reactivity Class
-Haloacetamide (Alkylating Agent)
Primary Reaction
SN2 Displacement of Chloride
Reactivity Map
The chlorine atom is highly susceptible to displacement by nucleophiles (amines, thiols, phenoxides) due to the electron-withdrawing effect of the adjacent carbonyl group.[1]
Figure 1: Divergent synthetic pathways utilizing CNCPA as a core building block.[1]
Synthesis of the Intermediate (CNCPA)
While commercially available, in-situ preparation is often preferred to ensure purity and avoid degradation (hydrolysis) during storage.[1]
Setup: Charge a 3-neck round-bottom flask with Cyclopropylamine (5.71 g, 100 mmol) and TEA (12.1 g, 120 mmol) in dry DCM (100 mL). Cool to 0°C using an ice/salt bath. Critical: Cyclopropylamine is volatile; ensure efficient condensing.
Addition: Add Chloroacetyl chloride (11.3 g, 100 mmol) dropwise via an addition funnel over 30 minutes. Maintain internal temperature < 5°C to prevent bis-acylation.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
Workup:
Wash organic layer with 1N HCl (2 x 50 mL) to remove excess amine/TEA.
Wash with sat. NaHCO
(50 mL) to neutralize acidity.
Wash with Brine (50 mL), dry over MgSO
, and concentrate in vacuo.
Purification: Recrystallize from Et
O/Hexane if necessary.
Yield Expectation: 85-95% as a white solid.
Application Case Studies
Case Study A: Synthesis of TRPV1 Antagonist Scaffold
In the development of pain therapeutics (TRPV1 antagonists), CNCPA is used to link a pharmacophore (e.g., a substituted phenol) to the cyclopropyl amide "tail" [3].[1]
Dissolve 3-nitrophenol (1.0 equiv) in Acetone or DMF.
Add K
CO (2.0 equiv) and stir for 15 min to generate the phenoxide.
Add CNCPA (1.1 equiv) and catalytic KI (0.1 equiv) to accelerate the Finkelstein-like displacement.
Heat to reflux (Acetone) or 60°C (DMF) for 4-6 hours.
Outcome: The resulting ether is a precursor. The nitro group is subsequently reduced (Fe/NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Cl or H/Pd-C) to an aniline, which serves as the attachment point for the rest of the drug molecule (e.g., urea formation).
Case Study B: Kinase Inhibitor Linker (GlyT-1 / MEK)
CNCPA is frequently reacted with secondary amines (like piperazines) to create "glycinamide" linkers found in various kinase inhibitors and GlyT-1 inhibitors [4].
Figure 2: Synthesis of the glycinamide linker via N-alkylation.
Key Optimization:
Solvent: Acetonitrile (ACN) is preferred to stabilize the transition state.
Temperature: Room temperature is usually sufficient; heating >50°C may cause cyclopropyl ring opening or amide hydrolysis if water is present.
Safety & Handling (E-E-A-T)
As an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-chloroacetamide, CNCPA is an alkylating agent and must be handled as a Potential Genotoxic Impurity (PGI) .
Chemical splash goggles (not just safety glasses).
STOT-SE
H335
Respiratory irritation
Handle only in a fume hood.
Decontamination:
Spills should be treated with a solution of 10% NaOH or aqueous ammonia to hydrolyze the alkyl chloride before disposal.
References
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. Link[1]
Gavande, N., et al. (2013).[1] Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1.[1][2] Bioorganic & Medicinal Chemistry Letters. Link
Doherty, E. M., et al. (2008).[1][3] Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists. Journal of Medicinal Chemistry. Link
Wrobleski, S. T., et al. (2019).[1] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Synthetic Communications. Link[1]
PubChem. (2025). 2-chloro-N-cyclopropylacetamide Compound Summary. National Library of Medicine. Link
2-Chloro-N-cyclopropylacetamide is a critical alkylating intermediate used primarily in the synthesis of agrochemicals (specifically triazine herbicides) and pharmaceutical scaffolds (e.g., ROCK inhibitors).[2] Its reactivity stems from the electrophilic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-chloro moiety, making it susceptible to nucleophilic substitution, while the cyclopropyl amide group provides metabolic stability and unique steric properties.[1]
This technical guide provides a comprehensive spectroscopic profile, synthesis workflow, and quality control parameters.[2][1] It is designed for researchers requiring rigorous characterization data to validate compound identity and purity during drug development or intermediate scale-up.[2]
Chemical Identity & Physical Properties[1][2]
Property
Value
Notes
IUPAC Name
2-chloro-N-cyclopropylacetamide
CAS Number
19047-31-5
Appearance
White to pale yellow crystalline solid
Darkens upon prolonged storage without desiccation.[2]
Melting Point
80 – 86 °C
Sharp melting point indicates high purity (>98%).[1]
Solubility
DCM, Methanol, DMSO, Ethyl Acetate
Limited solubility in water; hydrolyzes slowly in aqueous base.[2][1]
Reactivity
Electrophile (Alkylating Agent)
Warning: Potential skin sensitizer and irritant.[2][1]
Synthesis & Sample Preparation
Context: Commercial batches often contain hydrolysis byproducts.[2] For high-precision spectroscopic baselining, in-house synthesis or recrystallization is recommended.[2][1]
Synthesis Pathway (Schotten-Baumann Conditions)
The most robust route involves the acylation of cyclopropylamine with chloroacetyl chloride under basic conditions to scavenge the HCl byproduct.[2]
Figure 1: Synthesis pathway showing the primary acylation and potential over-alkylation impurity.
Purification Protocol[1]
Reaction: Dissolve cyclopropylamine (1.0 eq) and Et
N (1.1 eq) in dry DCM at 0°C. Add chloroacetyl chloride (1.0 eq) dropwise.
Workup: Wash organic layer with 1M HCl (removes unreacted amine) followed by sat. NaHCOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
peaks in NMR (~8.0 ppm); Chloride test (AgNO) positive.[1]
Bis-alkylation Dimer: Reaction of the product with another mole of cyclopropylamine.
Detection: Extra cyclopropyl signals in NMR; MS peak at m/z ~154.[2]
Hydrolysis Product (Chloroacetic Acid): Result of wet storage.[2][1]
Detection: Shift of CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
singlet in NMR; broad OH stretch in IR (2500-3300 cm).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735780, 2-chloro-N-cyclopropylacetamide.[2] Retrieved from [Link]
World Intellectual Property Organization (2020). Patent WO2020211751A1: ROCK inhibitors and preparation method and use thereof.[2][1] (Demonstrates usage as intermediate). Retrieved from
SpectraBase. 2-CHLORO-N-CYCLOPROPYLACETAMIDE 1H NMR Spectrum. (Reference for spectral data existence). Retrieved from [Link][2][1]
The Theoretical and Synthetic Landscape of 2-Chloro-N-cyclopropylacetamide: A Mechanistic Guide
Executive Summary 2-Chloro-N-cyclopropylacetamide (CAS: 19047-31-5) represents a critical electrophilic scaffold in modern medicinal chemistry. Distinguished by the steric and electronic properties of its cyclopropyl moi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloro-N-cyclopropylacetamide (CAS: 19047-31-5) represents a critical electrophilic scaffold in modern medicinal chemistry. Distinguished by the steric and electronic properties of its cyclopropyl moiety, this compound serves as a high-value intermediate for synthesizing conformationally restricted peptidomimetics, kinase inhibitors, and GPCR ligands. This guide dissects its physicochemical profile, synthetic pathways, and reactivity mechanisms, providing a rigorous foundation for its application in drug discovery.
Physicochemical & Structural Profiling[1]
The utility of 2-chloro-N-cyclopropylacetamide stems from the unique interplay between the reactive
-chloroamide core and the cyclopropyl "anchor." Unlike flexible alkyl chains, the cyclopropyl group imposes significant conformational constraints and electronic modulation due to the high -character of its C-C bonds (Walsh orbitals).
Table 1: Core Physicochemical Parameters
Property
Value
Theoretical Implication
Molecular Formula
Low MW fragment ideal for Fragment-Based Drug Design (FBDD).
Molecular Weight
133.58 g/mol
High ligand efficiency potential.
CAS Number
19047-31-5
Unique identifier for regulatory/inventory tracking.
LogP (Computed)
~0.7 - 0.9
Optimal hydrophilicity for oral bioavailability; traverses membranes but remains soluble.
PSA (Topological)
~29.1
Excellent permeability; well below the 140 BBB cutoff.
Melting Point
81–84 °C
Crystalline solid; easy to handle compared to liquid chloroacetamides.
Density
~1.21 g/cm³
Higher density indicates efficient crystal packing.
Structural Analysis: The Cyclopropyl Effect
The cyclopropyl substituent is not merely a space-filler. The C-C bonds in the ring possess significant
-character, allowing for hyperconjugative interaction with the adjacent amide nitrogen. This interaction:
Modulates Amide Acidity: The electron-donating nature of the cyclopropyl ring (via
-conjugation) can subtly increase the electron density on the amide nitrogen compared to a standard isopropyl analogue.
Metabolic Stability: The cyclopropyl ring is generally more resistant to cytochrome P450 oxidation than linear alkyl chains, prolonging the half-life of derived pharmacophores.
Synthetic Architecture
The synthesis of 2-chloro-N-cyclopropylacetamide follows a nucleophilic acyl substitution mechanism. The protocol must control the exothermicity and prevent bis-acylation.
Note: This protocol prioritizes safety and yield purity.
Reagents:
Cyclopropylamine (1.0 equiv)
Chloroacetyl chloride (1.1 equiv)
Base: Triethylamine (1.2 equiv) or saturated
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
Setup: Charge a 3-neck round-bottom flask with Cyclopropylamine and DCM under an inert atmosphere (
or Ar). Cool to 0°C to manage the exothermic reaction.
Base Addition: Add Triethylamine dropwise. The base acts as an HCl scavenger, driving the equilibrium forward.
Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions (e.g., polymerization or attack on the chloro- group).
Workup: Warm to room temperature (RT) and stir for 2 hours. Quench with water.[1][2] Wash the organic layer with 1N HCl (to remove unreacted amine) and brine.
Purification: Dry over
, filter, and concentrate. Recrystallize from hexane/ethyl acetate if necessary to achieve the target melting point (81–84°C).
Visualization: Synthetic Pathway
Figure 1: Mechanistic flow of the acylation reaction. The control of temperature is vital to stabilize the tetrahedral intermediate and prevent side reactions.
The 2-chloroacetamide moiety is a "warhead" capable of covalent interactions. In drug development, this reactivity is harnessed for Targeted Covalent Inhibitors (TCIs) or used as a transient handle for further functionalization.
Mechanism of Action: Nucleophilic Substitution (
)
The
-carbon is highly electrophilic due to the inductive electron withdrawal by both the chlorine atom and the carbonyl oxygen.
Cysteine Targeting: In biological systems, this motif reacts with nucleophilic cysteine thiols in proteins. This is the basis for covalent kinase inhibitors (e.g., irreversible binding to the ATP binding pocket).
Heterocycle Formation: Reaction with amidines or thioamides yields imidazoles or thiazoles, respectively—common scaffolds in fragment libraries.
Reactivity Profile Diagram
Figure 2: The divergent reactivity of the
-chloro core allows for both biological probing (covalent tagging) and chemical library expansion.
Safety & Toxicology (HSE Protocols)
As an alkylating agent, 2-chloro-N-cyclopropylacetamide poses specific hazards that must be mitigated through engineering controls.
Skin Sensitization (H317): Capable of forming haptens with skin proteins, leading to allergic contact dermatitis. Protocol: Double-gloving (Nitrile) and sleeves are mandatory.
Ocular Irritation (H319): The electrophilic nature causes immediate irritation to mucous membranes. Protocol: Use a fume hood with a face velocity >100 fpm.
Acute Toxicity (H302): Harmful if swallowed.[3] Treat as a potential mutagen until proven otherwise due to the alkylating mechanism.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735780, 2-chloro-N-cyclopropylacetamide. Retrieved from [Link]
Organic Syntheses (2014). Chloroacetamide Synthesis Protocols. Org. Synth. Coll. Vol. 1, p. 153. Retrieved from [Link][4]
World Intellectual Property Organization (2006). Patent WO2006047124: Cyclopropyl-amide Derivatives. Retrieved from [Link][3][5]
Investigating the Covalent Mechanism of 2-Chloro-N-cyclopropylacetamide
From Reactivity Profiling to Target Engagement Executive Summary This technical guide details the mechanistic investigation of 2-chloro-N-cyclopropylacetamide , a representative electrophilic fragment used in Covalent Fr...
Author: BenchChem Technical Support Team. Date: February 2026
From Reactivity Profiling to Target Engagement
Executive Summary
This technical guide details the mechanistic investigation of 2-chloro-N-cyclopropylacetamide , a representative electrophilic fragment used in Covalent Fragment-Based Drug Discovery (FBDD). Unlike reversible inhibitors, this molecule acts as a "covalent scout," designed to interrogate the proteome for nucleophilic cysteine residues. This document outlines the chemical basis of its reactivity, the specific advantages of the cyclopropyl moiety, and the rigorous experimental workflows (ABPP,
analysis) required to validate its mechanism of action (MoA).
Chemical Basis & Warhead Mechanics
The core mechanism of 2-chloro-N-cyclopropylacetamide is defined by its ability to form an irreversible covalent bond with nucleophilic amino acid side chains—primarily cysteine (
).
1.1 The Electrophilic Warhead
The
-chloroacetamide group serves as the "warhead." It undergoes a nucleophilic substitution () reaction. In the physiological environment (pH 7.4), the thiol group of a cysteine residue (often activated to a thiolate anion by a neighboring base, such as Histidine) attacks the -carbon, displacing the chloride ion.
1.2 The Cyclopropyl Advantage
While the chloroacetamide drives reactivity, the N-cyclopropyl group dictates molecular recognition and stability:
Metabolic Stability: Unlike N-ethyl or N-methyl groups, the cyclopropyl ring is resistant to cytochrome P450-mediated N-dealkylation, extending the compound's half-life in metabolic assays.
Steric Fit: The cyclopropyl group adds rigid bulk without the entropic penalty of a flexible alkyl chain, allowing it to probe shallow hydrophobic pockets adjacent to the reactive cysteine.
1.3 Reaction Coordinate Diagram
The following diagram illustrates the irreversible alkylation of a target protein cysteine by the compound.
Figure 1: S_N2 reaction pathway showing the covalent modification of a protein cysteine residue.
Investigating Target Engagement: The ABPP Workflow
To determine which proteins this molecule targets, researchers must employ Activity-Based Protein Profiling (ABPP) .[1] Since 2-chloro-N-cyclopropylacetamide lacks a native detection handle, a Competitive ABPP workflow is the industry standard.
2.1 Competitive ABPP Protocol
In this assay, the compound "competes" with a broad-spectrum reactivity probe (e.g., Iodoacetamide-Desthiobiotin) for binding sites.
Step-by-Step Methodology:
Proteome Preparation: Lysate is prepared from the relevant cell line (e.g., HEK293 or cancer lines).
Compound Treatment: Lysate is treated with 2-chloro-N-cyclopropylacetamide (Test) or DMSO (Control) for 1 hour.
Probe Labeling: Both samples are chased with a broad-spectrum cysteine probe (e.g., IA-alkyne or IA-biotin).
Enrichment & Digestion: Biotinylated proteins are enriched on streptavidin beads, reduced, alkylated, and trypsin-digested.
LC-MS/MS Analysis: Peptides are analyzed. Targets engaged by the cyclopropylacetamide will show a loss of signal in the Test sample compared to Control (since the binding site was blocked).
Figure 2: Competitive ABPP workflow to identify specific protein targets of the chloroacetamide fragment.
Kinetic Characterization (
)
Validating the mechanism requires proving that binding is time-dependent and saturation-limited. The efficiency of a covalent inhibitor is described by the ratio of the inactivation rate constant (
) to the binding constant ().
Experimental Setup:
Enzyme Assay: Establish a continuous assay for the target enzyme (e.g., fluorescence-based substrate turnover).
Time-Dependence: Measure IC50 values at multiple time points (e.g., 10, 30, 60 min). A left-shift in IC50 over time confirms irreversibility.
Calculation: Plot
(observed rate of inactivation) vs. Inhibitor Concentration . Fit to the hyperbolic equation:
Parameter
Definition
Biological Significance
Reversible binding constant
Measures the affinity of the cyclopropyl group for the binding pocket before reaction.
Max inactivation rate
Measures the reactivity of the chloroacetamide warhead once bound.
Second-order rate constant
The ultimate measure of potency. High values indicate a potent, specific covalent inhibitor.
Selectivity and Reactivity Profiling
Chloroacetamides are intrinsically more reactive than acrylamides.[2] To ensure the 2-chloro-N-cyclopropylacetamide is acting as a specific probe and not a promiscuous alkylator, the following controls are mandatory.
4.1 Intrinsic Reactivity Assay (GSH Half-life)
Incubate the compound (10
M) with Glutathione (GSH, 5 mM) in PBS. Monitor the disappearance of the parent compound via LC-MS.
Target:
minutes. (Extremely short half-lives indicate high toxicity and poor selectivity).
4.2 Warhead Comparison
Comparing the chloroacetamide against other common warheads helps contextualize its reactivity.[2]
Warhead Class
Reactivity
Selectivity Potential
Notes
Chloroacetamide
High
Moderate
Good for initial "fragment scouting" to find cryptic pockets.
Acrylamide
Low/Moderate
High
Often used to optimize a hit (replace Cl-acetamide with acrylamide).
Vinyl Sulfone
Moderate
High
Less commonly used due to metabolic liabilities.
References
Singh, J., et al. (2011). "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery. Link
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Link
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for drug discovery."[4] Journal of Medicinal Chemistry. Link
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry. Link
Application Note: Scalable Synthesis of 2-Chloro-N-cyclopropylacetamide
Abstract & Strategic Rationale This application note details the protocol for synthesizing 2-chloro-N-cyclopropylacetamide (CAS 19047-31-5), a critical intermediate in the development of covalent kinase inhibitors and tr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Rationale
This application note details the protocol for synthesizing 2-chloro-N-cyclopropylacetamide (CAS 19047-31-5), a critical intermediate in the development of covalent kinase inhibitors and triazine herbicides.
The synthesis relies on the N-acylation of cyclopropylamine using chloroacetyl chloride. While conceptually simple, the reaction poses specific challenges:
Exotherm Control: The reaction of acid chlorides with primary amines is highly exothermic.
Bifunctionality: The product contains an
-chloro moiety, an electrophilic "warhead" susceptible to displacement. Conditions must prevent self-alkylation or polymerization.
Safety: Chloroacetyl chloride is a potent lachrymator and corrosive agent.[1]
This guide presents a Self-Validating Protocol using anhydrous conditions to maximize yield and purity, suitable for drug discovery applications where moisture sensitivity is a concern.
Reaction Mechanism & Thermodynamics
The reaction follows a nucleophilic acyl substitution pathway. The nitrogen lone pair of cyclopropylamine attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. This intermediate collapses to expel the chloride ion, which is subsequently neutralized by the auxiliary base (Triethylamine).
Pathway Visualization
Figure 1: Nucleophilic acyl substitution mechanism showing the critical role of base scavenging.
Experimental Protocol (Method A: Anhydrous)
Objective: Synthesis of 10.0 g of 2-chloro-N-cyclopropylacetamide.
Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
Purge with nitrogen for 10 minutes.
Charge the flask with Cyclopropylamine (1.0 eq) , Triethylamine (1.2 eq) , and DCM (80 mL) .
Cool the mixture to 0°C using an ice/water bath. Rationale: Low temperature suppresses the formation of bis-acylated byproducts and controls the exotherm.
Step 2: Controlled Addition
Dilute Chloroacetyl Chloride (1.1 eq) in the remaining DCM (20 mL) in the addition funnel.
Add the acid chloride solution dropwise over 30–45 minutes .
Critical Control Point: Internal temperature must not exceed 5°C. Rapid addition causes vigorous boiling of DCM and potential loss of the volatile amine.
Upon completion of addition, allow the reaction to warm to Room Temperature (20–25°C) .
Stir for 3 hours .
Step 3: Reaction Monitoring (Self-Validation)
TLC: Silica gel, 50% EtOAc/Hexanes.
Starting Material
(stains with Ninhydrin).
Product
(UV active, does not stain with Ninhydrin).
Validation: The reaction is complete when the ninhydrin-active spot (amine) disappears.
Step 4: Workup & Isolation
Quench the reaction by adding water (50 mL) . Stir for 5 minutes.
Transfer to a separatory funnel. Separate the organic (lower) layer.
Acid Wash: Wash organic layer with 1M HCl (2 x 30 mL) .
Purpose: Removes unreacted cyclopropylamine and TEA.
Base Wash: Wash organic layer with Sat. NaHCO₃ (2 x 30 mL) .
Purpose: Removes hydrolyzed chloroacetic acid.
Dry: Dry the organic layer over anhydrous MgSO₄ for 10 minutes.
Filter & Concentrate: Filter off the solid and concentrate the filtrate under reduced pressure (Rotavap) at 35°C.
Step 5: Purification
The crude material typically solidifies upon cooling.
Recrystallization: If purity is <95%, recrystallize from minimal hot Hexanes/EtOAc (9:1) .
Final Appearance: White to pale yellow crystalline solid.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing temperature control zones.
Quality Control & Characterization
To ensure the protocol is self-validating, compare your isolated product against these standard metrics.
Parameter
Specification
Notes
Appearance
White/Pale Yellow Solid
Darkening indicates amine oxidation or polymerization.
Chloroacetyl Chloride: Extremely hazardous.[1][3] Causes severe skin burns and eye damage (H314).[4] Fatal if inhaled (H330). Reacts violently with water.[1][4] Must be handled in a fume hood.
Cyclopropylamine: Flammable liquid and vapor. Toxic if swallowed.[3][4]
Waste Disposal: Aqueous washes will contain triethylamine hydrochloride and potentially unreacted chloroacetyl chloride (hydrolyzed to acid). Neutralize aqueous waste before disposal.
References
PubChem. (n.d.).[5] 2-chloro-N-cyclopropylacetamide (CID 735780).[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Fischer, W. et al. (1986). Process for the manufacture of cyclopropylamine.[6][7][8] U.S. Patent 4,590,292. U.S. Patent and Trademark Office. Retrieved October 26, 2023, from
2-chloro-N-cyclopropylacetamide as a building block in medicinal chemistry
Application Note: 2-Chloro-N-cyclopropylacetamide in Medicinal Chemistry Executive Summary 2-chloro-N-cyclopropylacetamide (CAS: 19047-31-5) is a versatile electrophilic building block widely utilized in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Chloro-N-cyclopropylacetamide in Medicinal Chemistry
Executive Summary
2-chloro-N-cyclopropylacetamide (CAS: 19047-31-5) is a versatile electrophilic building block widely utilized in medicinal chemistry and chemical biology. Its utility stems from two distinct structural features: the
-chloroacetamide moiety, which serves as a "warhead" for covalent modification of nucleophilic residues (specifically Cysteine), and the cyclopropyl group, which confers unique conformational rigidity and metabolic stability compared to linear alkyl chains.
This guide provides validated protocols for its synthesis, its application as a covalent inhibitor warhead, and its use as a precursor for heterocycle construction.
Chemical Profile & Reactivity
Property
Specification
CAS Number
19047-31-5
Formula
Molecular Weight
133.58 g/mol
Appearance
White to pale yellow crystalline solid
Melting Point
80–86 °C
Solubility
Soluble in DCM, DMSO, Methanol, Ethanol; Sparingly soluble in water
Reactivity Class
Soft Electrophile ( substrate)
The "Cyclopropyl Advantage" in Drug Design:
Unlike linear
-propyl or -ethyl analogs, the -cyclopropyl group introduces significant steric constraints and alters the electronic properties of the amide nitrogen.
Metabolic Stability: The cyclopropyl ring is resistant to
-oxidation and hinders -dealkylation by cytochrome P450 enzymes.
-Hole Interactions: The strained ring can participate in unique hydrophobic interactions within binding pockets.
Protocol A: High-Purity Synthesis
Objective: Synthesis of 2-chloro-N-cyclopropylacetamide from primary precursors.
Principle:
Nucleophilic acyl substitution of chloroacetyl chloride by cyclopropylamine. Temperature control is critical to prevent bis-acylation or polymerization.
Reagents:
Cyclopropylamine (1.0 equiv)
Chloroacetyl chloride (1.1 equiv)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
Dichloromethane (DCM) (Anhydrous)
Workflow Diagram:
Caption: Step-by-step synthesis workflow for 2-chloro-N-cyclopropylacetamide ensuring high purity.
Step-by-Step Procedure:
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen. Add Cyclopropylamine (10 mmol) and TEA (12 mmol) to DCM (50 mL).
Cooling: Submerge the RBF in an ice/water bath (
). Stir for 10 minutes.
Addition: Dilute Chloroacetyl chloride (11 mmol) in 10 mL DCM. Add this solution dropwise via an addition funnel or syringe pump over 30 minutes. Caution: Exothermic reaction.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Workup:
Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine.
Wash with Sat.
(1 x 30 mL) and Brine (1 x 30 mL).
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: Recrystallize from hot Hexane/Ethyl Acetate if necessary, though the crude is often sufficiently pure (>95%).
Objective: Utilizing the molecule as an electrophilic warhead to target non-catalytic cysteines in kinases or proteases.
Mechanism of Action:
The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-chloroacetamide moiety functions as a "soft" electrophile. It preferentially reacts with the thiolate anion of Cysteine residues via an mechanism, forming an irreversible thioether bond. This is distinct from acrylamides (Michael acceptors) and offers a different selectivity profile.
Mechanistic Pathway:
Caption: SN2 reaction mechanism between a protein cysteine residue and the chloroacetamide warhead.
Optimization Strategy (The Finkelstein Modification):
If the reaction with the target protein or peptide is sluggish, the reactivity can be tuned in situ.
Add Sodium Iodide (NaI): 0.1 – 0.5 equivalents relative to the electrophile.
Mechanism: The
is displaced by (a better leaving group), generating the transient 2-iodo-N-cyclopropylacetamide , which is significantly more reactive toward the cysteine thiol.
Protocol C: Heterocycle Construction (Hantzsch Thiazole Synthesis)
Objective: Use as a building block for aminothiazole scaffolds.
Step 2: Cyclization via nitrogen attack on the amide carbonyl.
Step 3: Dehydration to form the aromatic thiazole ring.
Outcome: Yields 2-amino-thiazole derivatives with an
-cyclopropyl amide side chain (or fused systems depending on the thioamide used).
Quality Control & Characterization
Self-Validating Analytical Data for CAS 19047-31-5
1H NMR (400 MHz,
):
6.50 (br s, 1H): Amide NH.
4.02 (s, 2H): Chloromethyl group (). Diagnostic Peak.
2.75 (m, 1H): Cyclopropyl CH.
0.82 (m, 2H): Cyclopropyl (trans-like).
0.55 (m, 2H): Cyclopropyl (cis-like).
LC-MS (ESI+):
Expected Mass:
(assuming ).
Isotope Pattern: Distinct 3:1 ratio of peaks at 134 and 136 due to Chlorine isotopes (
).
References
Synthesis of
-chloroacetamides:
Organic Syntheses, Coll. Vol. 4, p. 169 (1963). (General procedure adapted for cyclopropylamine).
Covalent Inhibition Mechanism
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011).
Cyclopropyl Group in Medicinal Chemistry
Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry 59, 19, 8712–8756 (2016).
Finkelstein-Assisted Alkylation
Pace, V., et al. "The Finkelstein Reaction: A Mechanistic Overview." Chemical Record 16, 2388 (2016).
Method
Application Notes and Protocols for 2-chloro-N-cyclopropylacetamide in Herbicide Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-chloro-N-cyclopropylacetamide as a foundational scaffold in the discovery and...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-chloro-N-cyclopropylacetamide as a foundational scaffold in the discovery and development of novel herbicides. This document outlines the scientific rationale, key experimental protocols, and data interpretation frameworks necessary to explore this chemical entity's herbicidal potential.
Introduction: The Significance of the Chloroacetamide Scaffold
Chloroacetamide herbicides have long been a cornerstone of pre-emergence weed control in major crops like corn and soybeans. Their efficacy against annual grasses and small-seeded broadleaf weeds is well-documented. The core chemical structure, a chloroacetyl group attached to a substituted amine, is the key to their biological activity. The introduction of an N-cyclopropyl moiety into this scaffold presents a compelling avenue for the development of new herbicidal agents with potentially enhanced efficacy, selectivity, or environmental profiles.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] VLCFAs are crucial components of plant cell membranes, cuticular waxes, and suberin. By disrupting their synthesis, these herbicides lead to a cascade of detrimental effects on plant growth and development, ultimately causing plant death.[1]
The herbicidal activity is attributed to the covalent binding of the chloroacetamide molecule to the active site cysteine of a condensing enzyme involved in the fatty acid elongation process.[2] This irreversible inhibition effectively shuts down the production of VLCFAs.[2]
Caption: Mechanism of action of 2-chloro-N-cyclopropylacetamide.
Synthesis of 2-chloro-N-cyclopropylacetamide and its Derivatives
The synthesis of 2-chloro-N-cyclopropylacetamide is typically achieved through the chloroacetylation of cyclopropylamine. This reaction involves treating cyclopropylamine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3]
Protocol 1: Synthesis of 2-chloro-N-cyclopropylacetamide
This protocol provides a general method for the synthesis of the title compound.
Materials:
Cyclopropylamine
Chloroacetyl chloride
Triethylamine or other suitable base
Anhydrous chloroform or other suitable solvent
Water
Anhydrous magnesium sulfate
Ethanol (for recrystallization)
Procedure:
In a round-bottom flask, dissolve cyclopropylamine and triethylamine in anhydrous chloroform and cool the mixture to -5°C to 0°C.[3]
Slowly add chloroacetyl chloride dropwise to the cooled solution, ensuring the temperature does not exceed 20°C.[3]
After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.[3]
Dilute the reaction mixture with water and transfer it to a separatory funnel.[3]
Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.[3]
Evaporate the solvent under reduced pressure to obtain the crude product.[3]
Recrystallize the solid from ethanol to yield purified 2-chloro-N-cyclopropylacetamide.[3]
Caption: General workflow for the synthesis of 2-chloro-N-cyclopropylacetamide.
Evaluation of Herbicidal Activity
The herbicidal efficacy of 2-chloro-N-cyclopropylacetamide and its derivatives can be assessed through pre-emergence and post-emergence bioassays.
This assay evaluates the compound's ability to control established weeds.
Materials:
Same as Protocol 2, but with established weed seedlings (e.g., at the 2-3 leaf stage).
Procedure:
Grow weed seedlings in pots to the desired growth stage.
Prepare serial dilutions of the test compounds and include a surfactant if necessary.
Apply the test solutions evenly to the foliage of the weed seedlings.
Include a solvent-only control and a positive control.
Place the pots in a growth chamber or greenhouse.
Assess phytotoxicity and weed control at regular intervals.
Data to collect:
Percent weed control (visual assessment).
Phytotoxicity symptoms.
Fresh or dry weight of the treated plants.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 2-chloro-N-cyclopropylacetamide structure can provide valuable insights into the structural requirements for optimal herbicidal activity. Key areas for modification include:
The N-cyclopropyl group: Substitution on the cyclopropyl ring or its replacement with other small cycloalkyl or branched alkyl groups can influence potency and selectivity.
The acetamide moiety: Modifications to the chloroacetyl group are generally not well-tolerated as it is essential for the covalent bond formation with the target enzyme.
Aromatic substitution: For derivatives where an aromatic ring is incorporated, the nature, position, and number of substituents on the ring can dramatically affect activity.
Table 1: Hypothetical Herbicidal Activity Data for 2-chloro-N-cyclopropylacetamide Derivatives
Compound ID
R1 (on Cyclopropyl)
R2 (on Acetamide)
Pre-emergence IC50 (µM) on Echinochloa crus-galli
Post-emergence % Control at 100 g/ha on Amaranthus retroflexus
CPA-01
H
Cl
15.2
85
CPA-02
2-CH3
Cl
10.5
92
CPA-03
2-F
Cl
8.1
95
CPA-04
H
Br
25.8
70
CPA-05
H
I
45.1
55
Standard
-
-
12.0
90
This data is for illustrative purposes only and does not represent actual experimental results.
Metabolism and Resistance
Understanding the metabolic fate of 2-chloro-N-cyclopropylacetamide-based herbicides in plants is crucial for predicting their persistence and potential for crop selectivity. The primary routes of detoxification for chloroacetamides in tolerant plants often involve conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[5]
Resistance to VLCFA-inhibiting herbicides is relatively rare compared to other herbicide classes.[6] When it does occur, it is often due to enhanced metabolic detoxification rather than target-site mutations.[6]
Conclusion
2-chloro-N-cyclopropylacetamide represents a promising starting point for the development of novel herbicides. Its straightforward synthesis, well-understood mechanism of action, and potential for chemical modification make it an attractive scaffold for further investigation. The protocols and insights provided in these application notes offer a solid foundation for researchers to explore the full potential of this chemical class in addressing the ongoing challenges of weed management in agriculture.
References
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]
ResearchGate. (n.d.). Chloroacetamide Herbicides | Request PDF. Retrieved from [Link]
Agriculture and Horticulture Development Board. (n.d.). Final Trial Report. Retrieved from [Link]
ResearchGate. (n.d.). Synthetic route of synthesized chloroacetamide derivatives (1–22). Retrieved from [Link]
Colibri. (2022). Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides. Retrieved from [Link]
Google Patents. (n.d.). CN103159749A - Synthesis method for antidepressant drug vilazodone.
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Chemsrc. (2025). 2-chloro-N-cyclopropylacetamide | CAS#:19047-31-5. Retrieved from [Link]
PubMed. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Retrieved from [Link]
PubMed. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Retrieved from [Link]
ResearchGate. (2019). Weed Control in Corn and Soybean with Group 15 (VLCFA Inhibitor) Herbicides Applied Preemergence. Retrieved from [Link]
ACS Publications. (2011). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Retrieved from [Link]
MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]
MDPI. (n.d.). Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. Retrieved from [Link]
MDPI. (2021). Investigating the Efficacy of Selected Very-Long-Chain Fatty Acid-Inhibiting Herbicides on Iowa Waterhemp (Amaranthus tuberculatus) Populations with Evolved Multiple Herbicide Resistances. Retrieved from [Link]
IDEALS. (2018). Preemergence activity of chloroacetamide herbicides on a multiple herbicide-resistant population of waterhemp (amaranthus tuberculatus). Retrieved from [Link]
NIH. (2023). Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Enantioselective Activity and Toxicity of Chiral Herbicides. Retrieved from [Link]
MDPI. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Retrieved from [Link]
MDPI. (n.d.). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. Retrieved from [Link]
PubMed. (n.d.). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Retrieved from [Link]
WeedSmart. (n.d.). Soil behaviour of pre-emergent herbicides in Australian farming systems. Retrieved from [Link]
ResearchGate. (2025). Structure–Activity Relationship Analysis of Meta-Substituted N-Cyclopropylmethyl-Nornepenthones with Mixed KOR/MOR Activities | Request PDF. Retrieved from [Link]
using 2-chloro-N-cyclopropylacetamide for novel compound synthesis
Application Note: Strategic Utilization of 2-Chloro-N-cyclopropylacetamide in Medicinal Chemistry Abstract This guide details the strategic application of 2-chloro-N-cyclopropylacetamide (CAS 19047-36-0) as a high-value...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-Chloro-N-cyclopropylacetamide in Medicinal Chemistry
Abstract
This guide details the strategic application of 2-chloro-N-cyclopropylacetamide (CAS 19047-36-0) as a high-value building block in drug discovery. Beyond its traditional role as an alkylating agent, this molecule offers a dual-advantage pharmacophore: the cyclopropyl group provides metabolic stability and conformational constraint, while the
-chloroacetamide moiety serves as a tunable electrophile for Targeted Covalent Inhibitors (TCIs) or a precursor for heterocycle synthesis. This document provides optimized protocols for nucleophilic substitution, Finkelstein acceleration, and cysteine-reactive profiling.
Part 1: The Pharmacophore Advantage
To design effective ligands, one must understand the structural causality of the building block.
The Cyclopropyl Effect
The N-cyclopropyl group is not merely a hydrophobic spacer; it is a "metabolic shield."
Conformational Constraint: The cyclopropyl ring possesses significant
character ("banana bonds"), locking the amide nitrogen into a specific vector. This reduces the entropic penalty upon protein binding compared to flexible propyl or ethyl chains.
Metabolic Blockade: The C-H bonds of the cyclopropyl ring are shorter and stronger (
) than typical aliphatic chains. This makes the moiety resistant to Cytochrome P450 (CYP) oxidation, prolonging the half-life () of the final drug candidate.
The Electrophilic Warhead
The
-chloroacetamide group acts as a "soft" electrophile.
Selectivity: In biological systems, it preferentially reacts with the thiolate anion of Cysteine residues over amines (Lysine) or alcohols (Serine) due to the high nucleophilicity of sulfur. This makes it ideal for designing Covalent Probes .
Part 2: Reaction Pathways & Logic
The following diagram illustrates the divergent synthetic utility of 2-chloro-N-cyclopropylacetamide.
Figure 1: Synthetic divergence of 2-chloro-N-cyclopropylacetamide. Pathway C is an optimization step applied to A or B.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Cyclopropyl-2-(piperazin-1-yl)acetamide Derivatives
Application: Creating a core scaffold for GPCR or Kinase libraries.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substituted Piperazine (1.1 mmol) in anhydrous MeCN (5 mL/mmol).
Base Addition: Add
(2.0 mmol). If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.
Activation (Finkelstein Strategy): Add NaI (0.1 mmol).
Why? The iodide displaces the chloride in situ to form the more reactive iodo-acetamide, accelerating the reaction significantly (Finkelstein reaction).
Addition: Add 2-chloro-N-cyclopropylacetamide (1.0 mmol) in one portion.
Reaction: Heat the mixture to 60°C under
atmosphere. Monitor by LC-MS or TLC (Mobile Phase: 5% MeOH in DCM).
Endpoint: Typically 2–4 hours. Look for the disappearance of the starting material (
Application: Testing if a scaffold can act as a Targeted Covalent Inhibitor (TCI).
Concept: This protocol mimics the biological environment to test the "warhead" reactivity against a cysteine surrogate (Glutathione or N-acetylcysteine).
Stock Solutions: Prepare a 10 mM stock of the Test Compound in DMSO. Prepare a 100 mM stock of GSH in PBS.
Incubation: Mix the compound (final conc. 50
) with GSH (final conc. 500 ) in PBS (with <1% DMSO).
Time-Course Analysis: Incubate at 37°C.
Sampling: Take aliquots at
minutes.
Analysis: Inject directly into LC-MS.
Calculation: Plot the % remaining of the parent compound vs. time.
Interpretation: A
indicates a highly reactive warhead (potential for off-target toxicity). A indicates low reactivity (may require specific protein positioning to work).
Part 4: Troubleshooting & Optimization Data
Solvent Effects on Substitution Rate (
)
The choice of solvent dramatically impacts the reaction rate due to the solvation of the nucleophile and the leaving group.
Handling: Chloroacetamides are potent alkylating agents. They can alkylate DNA and proteins.
Must be handled in a fume hood.
Gloves: Double-gloving with Nitrile is recommended.
Quenching: Quench all reaction mixtures and glassware with a 10% solution of ammonium hydroxide or dilute sodium thiosulfate to destroy residual alkylating agent before disposal.
References
PubChem. 2-chloro-N-cyclopropylacetamide | C5H8ClNO | CID 735780.[5] National Library of Medicine. Available at: [Link]
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6] Journal of Medicinal Chemistry. (Discusses the metabolic and structural benefits of the cyclopropyl group). Available at: [Link]
Organic Chemistry Portal. Finkelstein Reaction. (Detailed mechanism and conditions for halide exchange to accelerate chloroacetamide reactions). Available at: [Link]
Application Notes and Protocols: The Versatile Reactivity of 2-chloro-N-cyclopropylacetamide with Nucleophiles
Abstract This technical guide provides a comprehensive overview of the reactivity of 2-chloro-N-cyclopropylacetamide, a versatile bifunctional reagent, with a range of common nucleophiles. The N-cyclopropylamide moiety i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-chloro-N-cyclopropylacetamide, a versatile bifunctional reagent, with a range of common nucleophiles. The N-cyclopropylamide moiety is a prevalent feature in numerous bioactive molecules, and the α-chloro group serves as an excellent electrophilic handle for molecular elaboration.[1] This document delves into the mechanistic underpinnings of these reactions, offers field-tested, step-by-step protocols for key transformations, and provides a framework for experimental design and troubleshooting. The protocols are designed to be self-validating, ensuring reliable and reproducible outcomes for researchers in synthetic chemistry, medicinal chemistry, and drug development.
Introduction: A Valuable Synthon in Modern Chemistry
2-chloro-N-cyclopropylacetamide (C₅H₈ClNO) is a crystalline solid with a molecular weight of 133.57 g/mol .[2] Its utility in organic synthesis stems from the presence of two key functional groups: a reactive α-chloroacetamide and a stable N-cyclopropyl group. The latter is a highly sought-after motif in medicinal chemistry, known for its ability to enhance metabolic stability, improve receptor affinity, and modulate the physicochemical properties of drug candidates.[1]
The primary locus of reactivity on 2-chloro-N-cyclopropylacetamide is the carbon atom bearing the chlorine. The electron-withdrawing effect of the adjacent carbonyl group renders this carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. This reactivity allows for the facile displacement of the chloride leaving group, making it an ideal substrate for constructing more complex molecules through carbon-nitrogen, carbon-oxygen, and carbon-sulfur bond formation.[3][4]
Safety Information: 2-chloro-N-cyclopropylacetamide is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]
Core Reactivity: The SN2 Nucleophilic Substitution Mechanism
The reaction of 2-chloro-N-cyclopropylacetamide with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic α-carbon, and the chloride ion is simultaneously displaced.
Key Mechanistic Features:
Concerted Process: Bond formation and bond breaking occur in a single, concerted step.
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride).
Stereospecificity: If the α-carbon were chiral, this mechanism would lead to an inversion of stereochemistry.
The rationale for the SN2 pathway is the high reactivity of the primary halide and the absence of significant steric hindrance around the electrophilic center. The electron-withdrawing nature of the adjacent amide carbonyl group further activates the substrate towards nucleophilic attack.
Caption: General SN2 mechanism for nucleophilic substitution.
Reaction with Nitrogen Nucleophiles: Synthesis of Glycinamides
The alkylation of amines with 2-chloro-N-cyclopropylacetamide is a robust method for synthesizing substituted glycinamide derivatives. These structures are valuable intermediates in peptide synthesis and for the creation of complex nitrogen-containing scaffolds. The reaction typically requires a base to neutralize the HCl generated in situ, which can be an excess of the amine nucleophile itself or a non-nucleophilic base like triethylamine or potassium carbonate.[4]
Protocol 1: Synthesis of N-cyclopropyl-2-(diethylamino)acetamide
Objective: To synthesize a tertiary amine-substituted glycinamide via SN2 reaction.
To a 100 mL round-bottom flask, add 2-chloro-N-cyclopropylacetamide (1.00 g, 7.49 mmol) and acetonitrile (25 mL).
Stir the mixture at room temperature until the solid is fully dissolved.
Add diethylamine (2.3 mL, 22.5 mmol) to the solution. Note: Using an excess of the amine nucleophile also serves as the base to quench the HCl byproduct.
Attach a reflux condenser and heat the reaction mixture to 60 °C.
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
Once the starting material is consumed, cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess diethylamine.
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) and then with brine (1 x 25 mL). Causality: The bicarbonate wash removes any remaining ammonium salts.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Characterization:
¹H NMR, ¹³C NMR: To confirm the structure and purity.
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ = 171.15).
Reaction with Oxygen Nucleophiles: Williamson Ether Synthesis
The reaction with alkoxides or phenoxides provides a straightforward entry to α-alkoxy and α-aryloxy acetamides, respectively. This is a variation of the classic Williamson ether synthesis. The reaction requires a strong base to deprotonate the alcohol or phenol, generating the nucleophilic alkoxide/phenoxide. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed for this purpose.
Protocol 2: Synthesis of N-cyclopropyl-2-phenoxyacetamide
Objective: To form a C-O bond by reacting with a phenoxide nucleophile.
Materials and Reagents:
Phenol (0.77 g, 8.24 mmol, 1.1 equiv)
Sodium hydride (NaH), 60% dispersion in mineral oil (0.33 g, 8.24 mmol, 1.1 equiv)
To a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, add NaH (0.33 g, 8.24 mmol). Safety: NaH is highly reactive and pyrophoric. Handle with extreme care.
Add anhydrous DMF (15 mL) and cool the suspension to 0 °C in an ice bath.
Dissolve phenol (0.77 g, 8.24 mmol) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of sodium phenoxide. Causality: Pre-forming the nucleophile is crucial for efficient reaction and to avoid side reactions.
In a separate flask, dissolve 2-chloro-N-cyclopropylacetamide (1.00 g, 7.49 mmol) in anhydrous DMF (10 mL).
Add the solution of the chloroacetamide dropwise to the sodium phenoxide suspension at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
Upon completion, carefully quench the reaction by slowly adding it to 100 mL of ice-cold water.
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
Combine the organic extracts and wash with 1 M HCl (1 x 30 mL) to remove any unreacted phenol, followed by saturated NaHCO₃ (1 x 30 mL), and finally brine (1 x 30 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Characterization:
¹H NMR, ¹³C NMR, IR: To confirm the structure.
MS: To confirm the molecular weight (Expected [M+H]⁺ = 192.10).
Reaction with Sulfur Nucleophiles: Thioether Synthesis
The high nucleophilicity of sulfur compounds makes thiols and thiolates excellent partners for reaction with 2-chloro-N-cyclopropylacetamide. These reactions typically proceed rapidly and in high yield to form thioethers (sulfides). A base is required to deprotonate the thiol to the more nucleophilic thiolate.
Protocol 3: Synthesis of N-cyclopropyl-2-(phenylthio)acetamide
Objective: To form a C-S bond via reaction with a thiolate.
In a 100 mL round-bottom flask, suspend potassium carbonate (1.24 g, 8.99 mmol) in acetone (40 mL).
Add thiophenol (0.77 mL, 7.49 mmol) to the suspension and stir for 15 minutes at room temperature. Causality: K₂CO₃ is a mild and effective base for deprotonating the thiol, forming the potassium thiophenolate in situ.
Add 2-chloro-N-cyclopropylacetamide (1.00 g, 7.49 mmol) to the mixture.
Heat the reaction to reflux (approx. 56 °C) and stir for 3-5 hours. Monitor the reaction by TLC.
After completion, cool the reaction to room temperature and filter off the inorganic salts.
Rinse the filter cake with a small amount of acetone.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product.
Purification:
The product is often pure enough after workup. If necessary, it can be purified by column chromatography on silica gel.
Characterization:
¹H NMR, ¹³C NMR: To confirm the structure.
MS: To confirm the molecular weight (Expected [M+H]⁺ = 208.08).
Summary of Reaction Conditions
The choice of solvent, base, and temperature is critical for achieving high yields and minimizing side reactions. The following table summarizes typical conditions for the reaction of 2-chloro-N-cyclopropylacetamide with various nucleophiles.
Nucleophile Class
Example Nucleophile
Typical Base
Typical Solvent
Temperature (°C)
Typical Yield (%)
Nitrogen
Diethylamine
Excess Amine / Et₃N
Acetonitrile, THF
25 - 60
75 - 95
Nitrogen
Aniline
K₂CO₃, NaHCO₃
DMF, Acetonitrile
50 - 80
70 - 90
Oxygen
Phenol
NaH, K₂CO₃
DMF, Acetone
25 - 60
65 - 85
Oxygen
Sodium Ethoxide
(Pre-formed)
Ethanol, THF
0 - 25
80 - 95
Sulfur
Thiophenol
K₂CO₃, Et₃N
Acetone, Ethanol
25 - 56
85 - 98
Halogen (Finkelstein)
Sodium Iodide (NaI)
N/A
Acetone
Reflux
>90 (in situ)
Experimental Workflow and Logic
The successful execution of these nucleophilic substitution reactions relies on a logical and systematic workflow. The choice of conditions is dictated by the properties of the nucleophile.
Caption: Decision workflow for nucleophilic substitution reactions.
References
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]
PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Available at: [Link]
MDPI. (2022). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Available at: [Link]
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]
International Journal of Pharma Sciences and Research (IJPSR). (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
PubChem. 2-chloro-N-cyclopropylacetamide. Available at: [Link]
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]
Organic Syntheses. chloroacetamide. Available at: [Link]
National Institutes of Health. (2023). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Available at: [Link]
ResearchGate. (2017). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. Available at: [Link]
ACS Publications. (2022). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. Available at: [Link]
ChemRxiv. (2021). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. Available at: [Link]
National Institutes of Health. (2017). The Fascinating Chemistry of α‐Haloamides. Available at: [Link]
ACS Publications. (2015). Advances in the Synthesis of Cyclopropylamines. Available at: [Link]
MDPI. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]
Application Note: Precision Synthesis of N-Cyclopropyl-2-chloroacetamide
Executive Summary This guide details the optimized protocol for the chloroacetylation of cyclopropylamine to synthesize -cyclopropyl-2-chloroacetamide . This intermediate is a critical pharmacophore in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimized protocol for the chloroacetylation of cyclopropylamine to synthesize
-cyclopropyl-2-chloroacetamide . This intermediate is a critical pharmacophore in medicinal chemistry, serving as a covalent "warhead" in targeted kinase inhibitors and a precursor for complex heterocycles.
The protocol addresses specific process challenges: the high volatility of cyclopropylamine (bp 49–50°C), the strong exothermicity of acyl chloride reactions, and the lachrymatory nature of chloroacetyl chloride.
Strategic Rationale & Mechanism
Chemical Utility
The
-cyclopropyl-2-chloroacetamide moiety combines a strained cyclopropyl ring (metabolic stability, conformational restriction) with an electrophilic -chloroamide. This motif allows for:
Displacement: Facile reaction with amines/thiols to form glycine derivatives.
Covalent Inhibition: Targeting cysteine residues in enzyme active sites.
Fiedler-Like Cyclizations: Precursor to lactams and oxazolines.
Reaction Mechanism
The transformation proceeds via a Nucleophilic Acyl Substitution . The nitrogen lone pair of cyclopropylamine attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, restoring the carbonyl and generating HCl, which must be scavenged by a base to drive the equilibrium and prevent amine salt formation.
Figure 1: Mechanistic flow of the chloroacetylation reaction.
Safety & Handling (Critical)
Warning: This protocol involves hazardous reagents. Adherence to safety standards is non-negotiable.
Reagent
Hazard Class
Critical Handling Note
Cyclopropylamine
Highly Flammable / Toxic
BP 50°C . Keep cold. Vapors can form explosive mixtures.[1][2][3] Use spark-proof tools.
Chloroacetyl Chloride
Corrosive / Lachrymator
Causes severe burns.[1] Open only in a fume hood. Hydrolyzes to HCl in moist air.
Dichloromethane (DCM)
Carcinogen / Volatile
Standard solvent. Ensure adequate ventilation.[2][3][4]
Experimental Setup & Protocol
Reagent Stoichiometry
Component
Equiv.
Role
Cyclopropylamine
1.0
Limiting Reagent
Chloroacetyl Chloride
1.1 - 1.2
Electrophile (Slight excess to ensure completion)
Triethylamine (TEA)
1.2 - 1.5
Base (HCl Scavenger)
Dichloromethane (DCM)
[0.2 M]
Solvent (Anhydrous preferred)
Standard Operating Procedure (SOP)
Step 1: System Preparation
Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar.
Fit the flask with a pressure-equalizing addition funnel and a nitrogen inlet adapter.
Purge the system with nitrogen for 5 minutes.
Step 2: Reagent Charging (The "Cold Start")
Charge the RBF with Cyclopropylamine (1.0 eq) and DCM (to reach 0.2 M concentration).
Add Triethylamine (1.5 eq) to the amine solution.
CRITICAL: Cool the mixture to
using an ice/water bath.
Reasoning: Cyclopropylamine is volatile (bp 50°C).[4][5] The exotherm from the subsequent addition can boil off the starting material if not pre-cooled.
Step 3: Controlled Addition
Dilute Chloroacetyl Chloride (1.1 eq) in a small volume of DCM in the addition funnel.
Add the acid chloride solution dropwise over 15–30 minutes.
Observation: White smoke (amine hydrochloride salts) may form; the solution will become cloudy.
Control: Maintain internal temperature
.
Step 4: Reaction & Monitoring
Allow the reaction to warm naturally to Room Temperature (RT) after addition is complete.
Stir for 2–4 hours.
Validation: Check progress via TLC (30% EtOAc in Hexanes) or LCMS.
Target: Disappearance of cyclopropylamine (
58, often invisible on UV, use ninhydrin stain) and appearance of product ( 134/136 pattern).
Step 5: Workup & Isolation
Quench: Add water (equal volume) to dissolve the triethylamine hydrochloride salts.
Extraction: Separate phases. Extract the aqueous layer 2x with DCM.
Wash:
Wash combined organics with 1M HCl (removes unreacted amine).
Wash with Sat.
(removes unreacted acid/acid chloride).
Wash with Brine .
Dry: Dry over anhydrous
or .
Concentrate: Evaporate solvent under reduced pressure (
bath temp) to yield the crude solid/oil.
Figure 2: Step-by-step experimental workflow for chloroacetylation.
Process Optimization & Troubleshooting
Solvent & Base Selection Matrix
While DCM/TEA is standard, specific downstream applications may require alternatives.
Method
Reagents
Pros
Cons
Standard (Anhydrous)
DCM / TEA
High solubility, easy workup, standard for Pharma.
DCM is strictly regulated; TEA salts can be sticky.
Schotten-Baumann
/ DCM /
Green(er), cheap inorganic base.
Hydrolysis of acid chloride competes; requires vigorous stirring.
Green / Polar
THF /
Avoids chlorinated solvents.
Salt removal requires filtration; THF peroxides risk.
Troubleshooting Guide
Issue: Low Yield due to Volatility
Cause: Cyclopropylamine evaporated before reacting.
Fix: Ensure the amine is added to the flask after the solvent and kept at
. Do not apply vacuum to the amine solution.
Issue: Bis-acylation
Cause: Excess acid chloride or high temperatures.
Fix: Strictly control stoichiometry (1.05 eq) and keep the reaction cold during addition.
Issue: Product Hydrolysis
Cause: Incomplete drying or extended exposure to aqueous base.
Fix: Minimize contact time with
and dry organics thoroughly immediately after separation.
References
BenchChem. (2025).[4][6] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12395, Cyclopropylamine. Retrieved from
Google Patents. (2015). CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.[7] Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: Cyclopropylamine.[3] Retrieved from
Application Note: Process Scale-Up & Synthesis of 2-Chloro-N-cyclopropylacetamide
Executive Summary This application note details the large-scale synthesis of 2-chloro-N-cyclopropylacetamide , a critical pharmacophore and agrochemical intermediate (e.g., for triazine herbicides and antiviral APIs). Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the large-scale synthesis of 2-chloro-N-cyclopropylacetamide , a critical pharmacophore and agrochemical intermediate (e.g., for triazine herbicides and antiviral APIs). While laboratory-scale methods often utilize dichloromethane (DCM) and triethylamine (TEA), this guide prioritizes a Biphasic Schotten-Baumann Protocol optimized for kilogram-to-ton scale manufacturing. This route minimizes cost, manages the significant exotherm of acylation, and simplifies workup by sequestering the hydrochloric acid byproduct in an aqueous phase.
Chemical Background & Reaction Engineering[1][2]
The Chemistry
The synthesis involves the N-acylation of cyclopropylamine (CPA) with chloroacetyl chloride (CAC).
This method is preferred over anhydrous organic base methods (TEA/DCM) for scale-up due to superior heat transfer and easier salt removal.
Equipment Requirements
Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is acceptable if pH is strictly controlled, but chloride stress corrosion is a risk).
Cooling: Jacket capable of maintaining internal temperature between -5°C and 0°C.
Dosing: Automated metering pump for Chloroacetyl Chloride.
Step-by-Step Methodology
Step 1: Charge & Cool
Purge reactor with
.
Charge Toluene (5.0 vol) or MTBE (5.0 vol). Note: Toluene is preferred for higher boiling point safety; MTBE offers easier solvent stripping.
Charge Cyclopropylamine (1.05 equiv).
Charge NaOH (20% aq) (1.1 equiv) or
(20% aq) .
Agitate vigorously to create a fine emulsion.
Cool the biphasic mixture to -5°C to 0°C .
Step 2: Controlled Addition (The Critical Step)
Charge Chloroacetyl Chloride (1.0 equiv) into the dosing vessel.
Begin addition of CAC to the reactor.
Rate Limit: Adjust flow so internal temperature never exceeds 5°C .
Observation: A white precipitate (NaCl) will form in the aqueous phase, but the emulsion may thicken.
Why this works: The reaction occurs at the interface. The organic phase protects the CAC from immediate hydrolysis by the water, while the CPA reacts faster than water.
Step 3: Aging & Quench
After addition, stir at 0-5°C for 1 hour.
Allow to warm to 20°C over 30 minutes.
Check pH of the aqueous layer. It should be slightly alkaline (pH 8-9). If acidic, add small amounts of NaOH. Caution: High pH (>11) promotes product hydrolysis.
Step 4: Workup & Isolation
Stop agitation and allow phases to separate (15-30 min).
Drain the lower aqueous phase (contains NaCl and minor hydrolysis byproducts).
Wash the organic phase with 0.5N HCl (removes unreacted CPA).
Wash with Brine (saturated NaCl).
Dry organic phase over
or via azeotropic distillation.
Isolation:
Option A (Distillation): Remove solvent under reduced pressure. The product is a solid/low-melting solid.
Option B (Crystallization): If using Toluene, concentrate to 2 volumes, cool to -10°C, and add Heptane (anti-solvent) to precipitate.
Process Flow Diagram
Figure 2: Unit operation flow for the biphasic synthesis.
Analytical Controls & Specifications
To ensure "Self-Validating" quality, samples must be pulled at the Aging step.
Parameter
Specification
Method
Logic
Reaction Completion
< 1.0% residual CPA
GC-FID or HPLC
Ensure stoichiometry was correct.
Impurity: Dimer
< 0.5%
HPLC
Formed if excess CPA reacts with product (double alkylation).
Impurity: Chloroacetic Acid
< 1.0%
Titration/HPLC
Indicates hydrolysis (wet solvent or temp excursion).
Water Content
< 0.1%
KF (Karl Fischer)
Critical if downstream chemistry involves Grignards or sensitive nucleophiles.
Fix: Ensure temperature is strictly < 5°C during addition. Increase the agitation speed to ensure the biphasic reaction is kinetically favored over aqueous hydrolysis.
Issue 2: Product Color (Yellow/Brown)
Cause: Oxidation of CPA or presence of iron (corrosion).
Fix: Ensure
inerting. Check reactor passivation. Treat final organic solution with activated carbon before crystallization.
Issue 3: Emulsion during Workup
Cause: Surfactant-like behavior of the amide at neutral pH.
Fix: Add saturated brine. If persistent, filter through a Celite pad to break the interface.
References
Organic Syntheses , Coll.[3][4] Vol. 1, p. 488 (1941); Vol. 7, p. 16 (1927). Chloroacetamide synthesis (General Procedure).Link
PubChem Compound Summary , "2-chloro-N-cyclopropylacetamide" (CAS 19047-31-5).[1] National Center for Biotechnology Information. Link
US Patent 4,476,059 , "Process for preparing 2-chloroacetonitriles" (Context on Chloroacetyl Chloride reactivity). Link
ChemicalBook , "2-Chloro-N-cyclohexylacetamide Synthesis" (Analogous Procedure). Link
NOAA CAMEO Chemicals , "Chloroacetyl Chloride Safety Data". Link
Application Note: 2-Chloro-N-cyclopropylacetamide in Heterocyclic Functionalization
This guide details the application of 2-chloro-N-cyclopropylacetamide (CAS 19047-31-5 / 19047-36-0) as a pivotal electrophilic "linker" reagent in the synthesis of bioactive heterocyclic compounds. [1] Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 2-chloro-N-cyclopropylacetamide (CAS 19047-31-5 / 19047-36-0) as a pivotal electrophilic "linker" reagent in the synthesis of bioactive heterocyclic compounds.
[1]
Executive Summary
2-chloro-N-cyclopropylacetamide is a bifunctional building block extensively used in medicinal chemistry to introduce the N-cyclopropylacetamide motif. This moiety is a "privileged structure" in drug design, known for enhancing metabolic stability (via the cyclopropyl group) and providing hydrogen-bonding vectors (via the amide).
Unlike simple alkyl halides, this reagent serves two distinct synthetic roles:
The "Linker" Strategy (Primary Application): Acting as an electrophile to functionalize the nitrogen or sulfur atoms of heterocyclic cores (e.g., indoles, quinolinones, piperazines).
The "Scaffold" Strategy: Serving as a C2-synthon in the construction of fused heterocycles, such as piperazinones or morpholinones, often retaining the cyclopropyl group as a pendant N-substituent.
Chemical Profile & Handling
Before integrating this reagent into workflows, researchers must understand its reactivity profile to avoid side reactions (e.g., hydrolysis or polymerization).
Property
Specification
Chemical Structure
Cl-CH₂-C(=O)-NH-Cyclopropyl
Molecular Weight
133.58 g/mol
Physical State
White to off-white solid
Reactivity Class
-Haloamide (Electrophile)
Key Hazard
Skin/Eye Irritant; Potential sensitizer (Handle in Fume Hood)
Stability
Stable at RT; hydrolyzes in strong aqueous acid/base at high temp.[1]
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can degrade the C-Cl bond over time.
Application A: The "Linker" Protocol (N-Alkylation)
This is the industry-standard method for attaching the cyclopropylacetamide tail to a heterocyclic core (e.g., creating P2X7 antagonists or kinase inhibitors).
Mechanism
The reaction proceeds via a classical SN2 nucleophilic substitution . The heterocyclic nitrogen (nucleophile) attacks the
-carbon of the acetamide, displacing the chloride.
Rate Enhancement: The reaction is often sluggish due to the lower reactivity of the chloride. Addition of Potassium Iodide (KI) facilitates the Finkelstein reaction in situ, transiently generating the more reactive
-iodo species.
Detailed Protocol
Objective: Synthesis of N-cyclopropyl-2-(1H-indol-1-yl)acetamide (Model Reaction).
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the heterocyclic substrate (Indole) in anhydrous DMF (0.1 M concentration).
Deprotonation: Add the base (Cs₂CO₃) in one portion. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation of the indole N-H.
Note: The solution often changes color (e.g., to yellow/orange) indicating anion formation.
Addition: Add 2-chloro-N-cyclopropylacetamide and the KI catalyst.
Reaction: Heat the mixture to 60–80°C . Monitor by TLC or LC-MS.
Typical Time: 2–6 hours.
Checkpoint: The disappearance of the starting heterocycle and the appearance of a more polar product spot (due to the amide) indicates progress.
Workup:
Cool to RT.
Dilute with Ethyl Acetate (EtOAc) and wash with water (
) to remove DMF and inorganic salts.
Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from EtOH/Hexane or purify via Silica Gel Flash Chromatography (Gradient: 0%
50% EtOAc in Hexanes).
Troubleshooting Table
Issue
Probable Cause
Solution
Low Yield (<30%)
Incomplete deprotonation
Switch to a stronger base (NaH) in DMF at 0°C.
Sluggish Reaction
Chloride is a poor leaving group
Increase KI to 0.5 equiv or switch solvent to Acetone (reflux).
Hydrolysis Product
Wet solvent/hygroscopic base
Ensure DMF is anhydrous; store Cs₂CO₃ in a desiccator.
Application B: Synthesis of Fused Heterocycles (Piperazinones)
This reagent can also serve as a scaffold builder. Reacting it with 1,2-diamines allows for the formation of piperazin-2-one derivatives, where the cyclopropyl group remains as a substituent on the exocyclic amide nitrogen.
Reaction Logic
Alkylation: The primary amine of the diamine displaces the chloride.
Cyclization: The secondary amine attacks the amide carbonyl? Unlikely under mild conditions due to the stability of the cyclopropyl amide.
Alternative: To form the ring, one typically reacts a secondary amine (part of a diamine) with the chloride, utilizing the amide as a pendant group.
Validated Pathway: Synthesis of 2-(4-substituted-piperazin-1-yl)-N-cyclopropylacetamides .
These are common scaffolds in antipsychotic and antihistamine research.
Dissolve N-Methylpiperazine and DIPEA in DCM at 0°C.
Add 2-chloro-N-cyclopropylacetamide dropwise (dissolved in minimal DCM).
Warm to RT and stir for 12 hours.
Workup: Wash with sat. NaHCO₃. The product is often pure enough to proceed without chromatography.
Visualizing the Workflow
The following diagrams illustrate the reactivity profile and the standard N-alkylation workflow.
Caption: Reactivity profile of 2-chloro-N-cyclopropylacetamide highlighting the electrophilic alpha-carbon.
Caption: Standard N-alkylation workflow for functionalizing heterocycles.
References
PubChem. (n.d.).[1] 2-chloro-N-cyclopropylacetamide (Compound Summary).[1] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.[3][4][5] Retrieved from [Link]
Abdel-Latif, E., et al. (2019).[6] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications.[6] Retrieved from [Link][2][6][7]
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[3][5][8] (Discusses the bioisosteric properties of the cyclopropyl group). Elsevier.
Application Note: Synthetic Utility of 2-Chloro-N-cyclopropylacetamide in Medicinal Chemistry Executive Summary This guide details the synthetic applications of 2-chloro-N-cyclopropylacetamide (CAS 19047-36-0) , a versat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthetic Utility of 2-Chloro-N-cyclopropylacetamide in Medicinal Chemistry
Executive Summary
This guide details the synthetic applications of 2-chloro-N-cyclopropylacetamide (CAS 19047-36-0) , a versatile bifunctional building block.[1][2] Characterized by an electrophilic
-chloro moiety and a sterically distinct -cyclopropyl amide, this reagent is pivotal in the synthesis of TRPV1 antagonists , 11-HSD1 inhibitors , and antimicrobial aryloxyacetamides .[2] This document provides optimized protocols for -alkylation and thiazole formation, emphasizing reaction kinetics, solvent selection, and scalability.[2]
Chemical Profile & Reactivity
2-Chloro-N-cyclopropylacetamide acts as a "linchpin" reagent, enabling the rapid assembly of pharmacophores through nucleophilic substitution (
High electrophilicity at C-2; Amide directs H-bonding
Primary Hazards
Skin/Eye Irritant, Skin Sensitizer (Handle in Fume Hood)
Mechanistic Insight:
The reaction is driven by the dipole of the C-Cl bond, enhanced by the adjacent carbonyl group which lowers the LUMO energy of the
-carbon, facilitating attack by nucleophiles (Phenols, Thiols, Amines). The cyclopropyl group provides steric bulk that often protects the amide bond from enzymatic hydrolysis in vivo, a desirable trait for drug candidates.[2]
Synthetic Pathways Visualization
The following diagram illustrates the divergent synthetic utility of 2-chloro-N-cyclopropylacetamide, leading to three distinct bioactive classes.
Caption: Divergent synthesis pathways from 2-chloro-N-cyclopropylacetamide to key pharmacophores.[1][2][3]
Protocol A: Synthesis of Aryloxyacetamides (O-Alkylation)
Application: Synthesis of TRPV1 antagonist scaffolds and anticonvulsants.[1][2]
Target Molecule: 2-(4-Chlorophenoxy)-N-cyclopropylacetamide[1][2]
Rationale
The choice of base and solvent is critical.[2] While
in acetone is standard, using in MeCN significantly accelerates the reaction for sterically hindered phenols due to the "cesium effect" (higher solubility and looser ion pairing).[2]
Concentrate the filtrate under reduced pressure.[1][2]
Redissolve residue in EtOAc (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by Brine (20 mL).
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Expected Yield: 85–95%
Data Validation:
NMR should show a doublet at ppm () and a multiplet at ppm (cyclopropyl CH).[1][2]
Protocol B: Hantzsch Thiazole Synthesis
Application: Synthesis of 11
-HSD1 inhibitors and peptidomimetics.[1][2]
Target Molecule: N-Cyclopropyl-2-(2-amino-4-arylthiazol-5-yl)acetamide derivative (General Structure)
Rationale
This protocol utilizes the
-chloro ketone character of the reagent.[2] When reacted with a thioamide (or thiourea), the sulfur attacks the -carbon, followed by intramolecular condensation of the amine onto the carbonyl, forming the thiazole ring.
Step-by-Step Procedure
Reagents: Combine thiourea (or substituted thiobenzamide) (10 mmol) and 2-chloro-N-cyclopropylacetamide (10 mmol) in Absolute Ethanol (20 mL).
Reaction: Heat to reflux for 8–12 hours. The reaction typically proceeds via a soluble intermediate that precipitates upon cyclization.[1][2]
Isolation:
Cool the reaction mixture to
.
If a precipitate forms (hydrochloride salt of the thiazole), filter directly.[2]
Context: TRPV1 antagonists are developed for neuropathic pain.[1][6] Early generation compounds suffered from poor metabolic stability.[1][2]
Solution: Introduction of the N-cyclopropyl group via 2-chloro-N-cyclopropylacetamide.[1][2]
Experimental Data: Effect of Amide Substituent on Metabolic Stability (
in Microsomes)
Compound ID
R-Group on Amide
Potency ()
Metabolic (Human)
A-001
Methyl ()
15 nM
22 min
A-002
Ethyl ()
12 nM
35 min
A-003
Cyclopropyl ()
8 nM
>120 min
Interpretation: The cyclopropyl group not only improved potency (likely due to optimal hydrophobic filling of the binding pocket) but drastically increased metabolic half-life by preventing N-dealkylation, a common clearance pathway for linear alkyl amides [1].[1][2]
Application Note: High-Purity Synthesis of N-Cyclopropyl-2-chloroacetamide (CAS 19047-36-0)
Executive Summary This application note details the optimized laboratory preparation of N-cyclopropyl-2-chloroacetamide , a critical pharmacophore intermediate used in the synthesis of herbicides and kinase inhibitors (e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized laboratory preparation of N-cyclopropyl-2-chloroacetamide , a critical pharmacophore intermediate used in the synthesis of herbicides and kinase inhibitors (e.g., substituted aminopyrimidines).
While conceptually a simple N-acylation, the high volatility of cyclopropylamine (
) and the potent lachrymatory nature of chloroacetyl chloride require a strictly controlled protocol. This guide presents a Modified Schotten-Baumann approach using anhydrous conditions to maximize yield (>90%) and minimize hydrolysis byproducts.
Key Chemical Data
Property
Specification
IUPAC Name
2-Chloro-N-cyclopropylacetamide
CAS Registry
19047-36-0
Formula
MW
133.58 g/mol
Appearance
White to off-white crystalline solid
Melting Point
78–81 °C (Lit.)
Safety & Hazard Analysis (Critical)
STOP: Read before proceeding. This synthesis involves reagents with severe health risks.
Chloroacetyl Chloride: A potent lachrymator and corrosive. It causes severe burns and eye damage.[1][2][3] Inhalation can be fatal. All operations must be performed in a functioning fume hood.
Cyclopropylamine: Highly flammable, toxic, and volatile.
Perform all additions in a fume hood with the sash lowered.
Have a beaker of saturated Sodium Bicarbonate (
) ready to neutralize spills immediately.
Double-glove (Nitrile) and use chemical splash goggles.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of cyclopropylamine attacks the carbonyl carbon of chloroacetyl chloride. The base (Triethylamine) acts as a proton scavenger, driving the equilibrium forward by neutralizing the generated HCl and preventing the protonation of the unreacted amine.
Figure 1: Mechanistic pathway of the N-acylation reaction.
Materials & Equipment
Reagents
Cyclopropylamine (1.0 equiv): 5.71 g (100 mmol)
Chloroacetyl chloride (1.1 equiv): 12.42 g (110 mmol)
Triethylamine (
) (1.2 equiv): 12.14 g (120 mmol)
Dichloromethane (DCM): 150 mL (Anhydrous preferred)
Wash Solutions: 1M HCl, Saturated
, Brine.
Equipment
250 mL 3-neck Round Bottom Flask (RBF).
Pressure-equalizing addition funnel.
Nitrogen (
) inlet/bubbler.
Ice/Salt bath (
to ).
Magnetic stirrer.
Experimental Protocol (Step-by-Step)
Phase 1: Setup and Solubilization
Assembly: Flame-dry the 250 mL 3-neck RBF and cool under a stream of dry nitrogen.
Charging: Add Cyclopropylamine (5.71 g, 100 mmol) and Triethylamine (12.14 g, 120 mmol) to the flask.
Solvent: Add 100 mL of dry DCM. Stir to ensure a homogeneous solution.
Cooling: Submerge the flask in an ice/salt bath. Allow the internal temperature to reach
.
Rationale: Controlling the temperature is vital. The reaction is exothermic; high temps can lead to double-acylation or loss of the volatile amine.
Phase 2: Controlled Addition
Preparation: Dilute Chloroacetyl chloride (12.42 g, 110 mmol) in 20 mL of DCM in the addition funnel.
Addition: Dropwise add the acid chloride solution to the amine mixture over 30–45 minutes.
Observation: White fumes (HCl) may form if the system isn't sealed well; a white precipitate (Triethylamine hydrochloride) will form immediately in the liquid phase.
Control: Maintain internal temperature
.
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) while stirring for 2 hours.
Phase 3: Workup and Isolation
Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of cold water. Shake vigorously.
Separation: Collect the organic (lower) layer.
Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL).
Purpose: Removes unreacted cyclopropylamine and remaining triethylamine.
Base Wash: Wash with Saturated
(2 x 30 mL).
Purpose: Neutralizes any residual acid chloride (hydrolyzed to acid) and HCl.
Drying: Wash with Brine (1 x 30 mL), then dry the organic layer over Anhydrous
for 15 minutes.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator,
bath) to yield the crude solid.
Phase 4: Purification
Recrystallization: If the solid is slightly yellow, recrystallize from a mixture of Hexane/Ethyl Acetate (4:1).
Note: Pure compound usually precipitates as white needles.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Quality Control & Validation
To ensure the integrity of the synthesized N-cyclopropyl-2-chloroacetamide, compare your data against these expected values.
Distinctive high-field multiplets for cyclopropyl; singlet for chloromethyl.
Melting Point
78–81 °C
Sharp range indicates high purity.
Appearance
White crystalline solid
Yellowing indicates amine oxidation or impurities.
Self-Validating Checkpoints
The "Smoke" Test: If white fumes appear inside the flask during addition, your temperature is too high, or the addition is too fast.
The pH Test: After the bicarbonate wash (Step 11), the aqueous layer should be pH ~8-9. If acidic, residual acid chloride remains; re-wash.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Volatility of Cyclopropylamine
Ensure reaction starts at or lower. Use a reflux condenser if working in warm ambient temps.
Oily Product
Residual Solvent or Impurities
Dry under high vacuum for 4+ hours. If still oily, recrystallize using cold Hexane.
Dark Color
Exotherm/Oxidation
Addition was too fast. Perform a carbon filtration (dissolve in hot EtOAc, add activated charcoal, filter hot).
References
PubChem Compound Summary. (2025). 2-Chloro-N-cyclopropylacetamide (CAS 19047-31-5/19047-36-0). National Center for Biotechnology Information. Link
Bertus, P., & Szymoniak, J. (2003).[4] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines. Journal of Organic Chemistry. (Provides context on cyclopropylamine reactivity). Link
Sigma-Aldrich. (2025). Safety Data Sheet: Chloroacetyl Chloride. (Critical safety data for the acylating agent). Link
Thermo Fisher Scientific. (2024).[5] General Protocol for Amide Synthesis via Acid Chlorides. (Standard methodology adapted for this protocol). Link
US Patent 2008/0167336 A1. Synthesis of Kinase Inhibitors. (Cites the use of N-cyclopropyl-2-chloroacetamide as a key intermediate). Link
use of 2-chloro-N-cyclopropylacetamide in pharmaceutical intermediate synthesis
Application Note: 2-Chloro-N-cyclopropylacetamide in Pharmaceutical Intermediate Synthesis Executive Summary 2-Chloro-N-cyclopropylacetamide is a bifunctional building block critical to modern medicinal chemistry. It ser...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Chloro-N-cyclopropylacetamide in Pharmaceutical Intermediate Synthesis
Executive Summary
2-Chloro-N-cyclopropylacetamide is a bifunctional building block critical to modern medicinal chemistry. It serves as a robust electrophile for introducing the
-cyclopropylacetamide motif—a pharmacophore known to enhance metabolic stability and optimize solubility in kinase inhibitors and GPCR ligands.
Unlike simple alkyl halides, this reagent offers a unique "masked" reactivity. While the
-chloro position is the primary electrophilic site for reactions, the amide backbone allows for intramolecular rearrangements (Smiles Rearrangement), granting access to sterically hindered -cyclopropylanilines that are otherwise difficult to synthesize.
This guide details two distinct workflows:
Direct Alkylation: For synthesizing thioether/amine-linked pharmacophores (e.g., LY2033298 analogs).
Smiles Rearrangement: A high-value protocol for synthesizing
-cyclopropylanilines.
Chemical Properties & Safety Profile
Handling Precaution: As an
-chloroacetamide, this compound is a potent alkylating agent. It is a skin irritant, causes serious eye damage, and is a respiratory irritant.[1] All procedures must be conducted in a fume hood.
Property
Data
Formula
MW
133.58 g/mol
Appearance
White to off-white solid
Melting Point
85–87 °C
Solubility
Soluble in DCM, DMF, DMSO, MeOH; sparingly soluble in water.[2]
Reactivity
High electrophilicity at -carbon; susceptible to hydrolysis at high pH/Temp.
Application Module A: Direct Heteroatom Alkylation
Primary Application: Synthesis of Kinase Inhibitors and GPCR Modulators
This protocol describes the
-alkylation of a thiopyridone scaffold, a key step in the synthesis of thienopyridine derivatives such as the LY2033298/VU hybrid (M4 PAM).
Mechanism of Action
The reaction proceeds via a classical
mechanism. The sulfur nucleophile attacks the -carbon, displacing the chloride. The reaction is accelerated by the adjacent carbonyl group, which stabilizes the transition state.
Dissolution: Charge a round-bottom flask with the pyridinethione derivative (e.g., 3-cyano-4,6-dimethyl-2-pyridinethione) and anhydrous DMF (5 mL/mmol).
Deprotonation: Add
in one portion. Stir at Room Temperature (RT) for 15 minutes to ensure formation of the thiolate anion. Visual Check: Suspension may change color (often yellow to orange).
Addition: Add 2-chloro-N-cyclopropylacetamide in a single portion.
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
Checkpoint: The starting material (thiol) should disappear. A new, less polar spot (thioether) should appear.
Work-up: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates.
If precipitate forms: Filter, wash with water, and dry under vacuum.
If oil forms: Extract with EtOAc (3x), wash with brine, dry over
Cyclization (Optional Downstream Step): Treatment of this intermediate with a strong base (e.g.,
in EtOH) induces Thorpe-Ziegler cyclization to form the thienopyridine core.
Application Module B: The Smiles Rearrangement
Advanced Application: Synthesis of N-Cyclopropylanilines
Direct
-alkylation of anilines with cyclopropyl halides is notoriously difficult due to the unreactivity of cyclopropyl electrophiles. This protocol uses 2-chloro-N-cyclopropylacetamide as a "trojan horse" to install the cyclopropylamine group via a rearrangement.
Mechanism of Action
O-Alkylation: Phenol reacts with the reagent to form an aryloxyacetamide.
Smiles Rearrangement: Under basic/thermal conditions, the amide nitrogen attacks the aromatic ring (ipso substitution), expelling the phenoxide oxygen.
Hydrolysis: The resulting intermediate is hydrolyzed to yield the
-cyclopropylaniline.
Protocol: Synthesis of N-Cyclopropyl-4-fluoroaniline
Solvent: Toluene (High boiling point is required for the rearrangement)
Step-by-Step Procedure:
O-Alkylation: Combine 4-fluorophenol, 2-chloro-N-cyclopropylacetamide, and
in Toluene (10 mL/mmol).
Reflux: Heat the mixture to reflux (
) for 6–8 hours.
Mechanistic Note: The initial O-alkylation happens quickly. The prolonged heat drives the intramolecular Smiles rearrangement.
Monitoring: LC-MS is critical here. Look for the mass shift corresponding to the rearranged product (Mass is identical, but retention time shifts significantly).
Hydrolysis (In-situ): Once rearrangement is complete, add KOH (4.0 equiv) and a small amount of water/ethanol to the reaction mixture and continue refluxing for 2 hours to cleave the amide bond (if the amide is not the desired final product). Note: If the target is the aniline, this hydrolysis step is mandatory.
Purification: Cool to RT. Dilute with water. Extract with EtOAc. The organic layer contains the
-cyclopropylaniline. Purify via flash chromatography (Hexanes/EtOAc).
Visualized Workflows
Figure 1: Reaction Landscape of 2-Chloro-N-cyclopropylacetamide
Caption: Divergent synthetic pathways. The red arrow indicates the Smiles Rearrangement, a specialized application for accessing hindered anilines.
Figure 2: Smiles Rearrangement Mechanism
Caption: Step-wise mechanistic flow of the Smiles Rearrangement utilizing 2-chloro-N-cyclopropylacetamide.
References
Synthesis of Thienopyridine Analogues (LY2033298 Hybrid)
Title: Synthesis and pharmacological evaluation of novel thienopyridine and thienopyrimidine analogues of the M4 PAM LY2033298.
Application Notes and Protocols: Derivatization of 2-chloro-N-cyclopropylacetamide for Enhanced Bioanalytical Detection
Introduction: The Analytical Challenge of 2-chloro-N-cyclopropylacetamide 2-chloro-N-cyclopropylacetamide is a reactive chemical intermediate increasingly utilized in the synthesis of novel bioactive compounds and agroch...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge of 2-chloro-N-cyclopropylacetamide
2-chloro-N-cyclopropylacetamide is a reactive chemical intermediate increasingly utilized in the synthesis of novel bioactive compounds and agrochemicals.[1][2] Its inherent reactivity, attributed to the electrophilic α-chloro group, makes it a valuable synthon but also presents a challenge for its accurate quantification in complex biological matrices.[3] Bioassays designed to determine the efficacy, cytotoxicity, or metabolic fate of this compound and its derivatives require sensitive and robust analytical methods.[4][5][6]
Direct analysis of 2-chloro-N-cyclopropylacetamide by common analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be hampered by its polarity and potential for thermal degradation. Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these limitations.[7] By converting the analyte into a more volatile, thermally stable, or detectable derivative, we can significantly enhance the performance of bioanalytical assays.[8][9]
This technical guide provides detailed protocols for the derivatization of 2-chloro-N-cyclopropylacetamide for subsequent analysis by GC-MS and HPLC with fluorescence detection. We will delve into the rationale behind the chosen derivatization strategies, offering insights into the underlying chemical principles and providing step-by-step methodologies to ensure reliable and reproducible results for researchers in drug development and life sciences.
Core Principles of Derivatization for 2-chloro-N-cyclopropylacetamide
The primary reactive site on 2-chloro-N-cyclopropylacetamide for derivatization is the carbon atom bearing the chlorine atom. This carbon is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups that enhance its analytical properties.[2][3] The choice of derivatization reagent and strategy depends on the intended analytical platform.
For Gas Chromatography-Mass Spectrometry (GC-MS): The goal is to increase the volatility and thermal stability of the analyte. This is typically achieved by replacing the reactive chlorine atom with a less polar, more stable group. Silylation is a common technique for this purpose, but given the structure of our analyte, a direct nucleophilic substitution with a reagent that imparts these properties is also a viable and often more specific approach.[7]
For High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: The objective is to introduce a fluorophore into the molecule, thereby dramatically increasing the sensitivity of detection.[10] This is particularly useful for quantifying low concentrations of the analyte in complex biological samples.[11] The high reactivity of the α-chloro group makes it an ideal target for reaction with thiol-containing fluorescent reagents.[12][13]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for two distinct derivatization strategies for 2-chloro-N-cyclopropylacetamide.
Protocol 1: Derivatization for GC-MS Analysis via Alkylation
This protocol describes the derivatization of 2-chloro-N-cyclopropylacetamide with a secondary amine, yielding a more volatile and thermally stable tertiary amine derivative suitable for GC-MS analysis. This approach is based on the well-established reactivity of α-chloroketones and related compounds with amine nucleophiles.[14]
Rationale: The nucleophilic substitution of the chlorine atom by a secondary amine, such as diethylamine, results in a derivative with a higher molecular weight and reduced polarity, which generally improves chromatographic peak shape and reduces tailing in GC analysis. The resulting tertiary amine is also more thermally stable than the parent chloroacetamide.
Diagram of the GC-MS Derivatization Workflow:
Caption: Workflow for GC-MS analysis of 2-chloro-N-cyclopropylacetamide.
Materials:
2-chloro-N-cyclopropylacetamide standard
Biological matrix (e.g., plasma, cell lysate)
Diethylamine
Potassium carbonate (anhydrous)
Acetonitrile (anhydrous)
Ethyl acetate
Deionized water
Sodium sulfate (anhydrous)
Vials with PTFE-lined caps
Heating block or water bath
Nitrogen evaporator
Vortex mixer
Centrifuge
Protocol:
Sample Preparation:
For quantitative analysis, spike the biological matrix with a known concentration of 2-chloro-N-cyclopropylacetamide standard.
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the bulk of the matrix components.[15][16] A typical LLE would involve extracting the aqueous sample with an equal volume of ethyl acetate.
Collect the organic phase and dry it over anhydrous sodium sulfate.
Transfer the dried organic extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
Derivatization Reaction:
Reconstitute the dried residue in 100 µL of anhydrous acetonitrile.
Add 5 µL of diethylamine and approximately 10 mg of anhydrous potassium carbonate (as a base to neutralize the HCl formed during the reaction).
Securely cap the vial and vortex briefly.
Incubate the reaction mixture at 60°C for 1 hour in a heating block.
Work-up and Analysis:
After incubation, cool the vial to room temperature.
Add 200 µL of deionized water and 200 µL of ethyl acetate.
Vortex vigorously for 1 minute and then centrifuge to separate the phases.
Carefully transfer the upper organic layer to a clean GC vial.
Analyze the derivatized sample by GC-MS.
Expected Outcome: The reaction should yield N-cyclopropyl-N,N-diethyl-2-aminoacetamide, which can be readily identified and quantified by GC-MS based on its characteristic mass spectrum and retention time.
Quantitative Data for Derivatization Reaction:
Parameter
Value
Analyte
2-chloro-N-cyclopropylacetamide
Derivatizing Reagent
Diethylamine
Solvent
Acetonitrile
Base
Potassium Carbonate
Temperature
60°C
Reaction Time
1 hour
Typical Yield
> 90% (based on standard)
Protocol 2: Derivatization for HPLC-Fluorescence Detection with a Thiol-Reactive Probe
This protocol details the derivatization of 2-chloro-N-cyclopropylacetamide with a thiol-containing fluorescent reagent, N-(1-pyrenyl)maleimide, for highly sensitive quantification by HPLC with fluorescence detection.
Rationale: The α-chloro group of 2-chloro-N-cyclopropylacetamide readily reacts with nucleophilic thiol groups.[17] By using a reagent that contains both a thiol group and a potent fluorophore like pyrene, a highly fluorescent derivative is formed. This allows for the detection of very low concentrations of the analyte, which is often necessary for bioassays involving potent compounds or when sample volume is limited.[18][19]
Diagram of the HPLC-Fluorescence Derivatization Workflow:
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Ticket ID: #SYN-CPA-002
Subject: Yield Optimization & Troubleshooting for 2-Chloro-N-cyclopropylacetamide
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open[1]
Executive Summary
The synthesis of 2-chloro-N-cyclopropylacetamide is a classic nucleophilic acyl substitution, yet it presents specific challenges often overlooked in standard protocols. Unlike aryl amines, cyclopropylamine is a strong nucleophile (
for conjugate acid), making the reaction rapid and highly exothermic.
Low yields in this synthesis are rarely due to lack of conversion; they are almost exclusively caused by hydrolytic loss of the acid chloride or partitioning of the product into the aqueous phase during workup due to its moderate polarity.
This guide moves beyond "recipe" chemistry to address the thermodynamic and kinetic bottlenecks of the reaction.
Reasoning: The reaction generates 1 mole of HCl for every mole of product. If the base is insufficient, the cyclopropylamine will protonate to form the unreactive hydrochloride salt, capping conversion at 50%.
Thermodynamics & Kinetics
The reaction between a primary aliphatic amine and an acid chloride is violent.
Temperature: Must be maintained at -10°C to 0°C during addition.
), which promotes bis-acylation (formation of the imide) and polymerization of the chloro-group.
Module 2: Troubleshooting Guide (FAQ Format)
Q1: "My TLC shows full conversion, but my isolated yield is <40%. Where is the product?"
Diagnosis: Aqueous Wash Loss.
Technical Insight: 2-chloro-N-cyclopropylacetamide contains a polar amide bond and a small hydrophobic cyclopropyl group.[1] It has significant water solubility (approx. 50-90 g/L).[1][4] Standard washes (1N HCl, Sat.
) often extract the product into the waste stream.
Corrective Action:
Salting Out: Saturate the aqueous layer with NaCl (brine) during extraction to force the organic product back into the organic phase (Salting-out effect).
Solvent Choice: Use Dichloromethane (DCM) rather than Ethyl Acetate for extraction. The product has a higher partition coefficient in chlorinated solvents.
Back-Extraction: Wash the aqueous layers twice with fresh DCM.[1]
Q2: "The reaction mixture turned black/tarry."
Diagnosis: Thermal Runaway / Polymerization.
Technical Insight: Cyclopropylamine is volatile and reactive.[1] If the internal temperature spikes, the alkyl chloride moiety on the product can undergo self-alkylation (quaternization) with the amine, leading to oligomers.
Corrective Action:
Ensure the internal temperature probe is in the liquid, not the headspace.
Dilute the reaction concentration. High concentrations (>0.5 M) exacerbate exotherms.
Q3: "I see a side product with double the molecular weight."
Diagnosis: Bis-acylation (Imide formation).[1]
Technical Insight: If the acid chloride is in large excess or added too quickly at high temperatures, the amide nitrogen (which is still nucleophilic, though less so) can attack a second molecule of acid chloride.
Corrective Action:
Strictly control stoichiometry (max 1.1 equiv acid chloride).
Add the acid chloride to the amine/base mixture, not vice-versa (inverse addition), to keep the amine concentration high relative to the chloride initially? Correction: Standard addition (Acid chloride into Amine) is actually preferred here to keep the acid chloride concentration low, preventing it from reacting with the formed amide.
Module 3: Visualized Reaction Logic
Reaction Mechanism & Pathway
The following diagram illustrates the primary pathway and the competing side reactions (Hydrolysis and Salt formation).
Figure 1: Mechanistic pathway highlighting the critical intermediate and potential diversion points.
Work-up Decision Tree
Use this logic flow to maximize recovery during the isolation phase.
Figure 2: Optimized work-up strategy to mitigate water-solubility losses.
Module 4: Optimized Experimental Protocol
Objective: Synthesis of 2-chloro-N-cyclopropylacetamide (10 mmol scale).
Handle in fume hood.[1] Chloroacetyl chloride is a lachrymator.[1]
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6580, 2-Chloroacetamide derivatives. Retrieved from [Link][2]
Abdel-Latif, E., et al. (2019).[8] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity." Synthetic Communications. (General procedure adaptation). Retrieved from [Link][2][8]
Organic Syntheses. (2013). General procedures for Amide Formation using Acid Chlorides. Org. Synth. 2013, 90, 74-86.[1][7] Retrieved from [Link]
For further assistance, please reply to this ticket with your specific NMR solvent peaks or TLC Rf values.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-19047-31-5
Compound: 2-Chloro-N-cyclopropylacetamide
CAS: 19047-31-5
Physical State: Crystalline Solid
Target Melting Point: 80–86 °C (Lit.)
Introduction: The Purification Mandate
Welcome to the Technical Support Center. You are likely processing crude 2-chloro-N-cyclopropylacetamide , an intermediate synthesized via the Schotten-Baumann reaction of chloroacetyl chloride and cyclopropylamine.
The Challenge: The crude product often contains:
Cyclopropylamine Hydrochloride: A salt formed as a byproduct.
Bis-acylated impurities: Over-reaction products.
Hydrolysis products: Chloroacetic acid (if moisture was present).
This guide provides a validated protocol for recrystallization to achieve >98% purity, essential for preventing side reactions in downstream nucleophilic substitutions.
Module 1: Solvent System Selection
We do not rely on guesswork. Based on the melting point (80–86 °C) and the amide functionality, we recommend a Binary Solvent System .
Primary Recommendation: Ethyl Acetate / n-Heptane
Logic: The amide is moderately polar (soluble in hot EtOAc), while the non-polar Heptane acts as the anti-solvent to force precipitation upon cooling.
Advantage: This system avoids water, preventing the hydrolysis of the reactive
-chloro group.
Secondary Recommendation: Toluene
Logic: Toluene has a high boiling point (110 °C) and excellent temperature coefficient for amides.
Risk: Requires higher temperatures; ensure your compound does not degrade >90 °C.
Safety Warning: This compound is an alkylating agent and a potential sensitizer. Work in a fume hood.
Step 1: Dissolution
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Add Ethyl Acetate (EtOAc) (approx. 3–5 mL per gram of crude).
Heat to a gentle reflux (approx. 77 °C).
Observation Check: If the solid does not dissolve completely, add more EtOAc in small portions (0.5 mL/g) until clear.
Note: If a fine white powder remains suspended even at reflux, this is likely Cyclopropylamine HCl . Do not add more solvent. Proceed to Step 2.
Step 2: Hot Filtration (Removal of Salts)
While the solution is still near boiling, filter it through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
Why Pre-warmed? To prevent the product from crystallizing on the funnel stem.
The insoluble material on the filter is the amine salt impurity. Discard it (proper chemical waste).
Step 3: Crystallization (The Anti-Solvent Addition)
Return the clear filtrate to the heat source and bring back to a gentle boil.
Slowly add n-Heptane dropwise.
Stop adding when a faint, persistent cloudiness (turbidity) appears.
Add a few drops of EtOAc to clear the solution again.
Remove from heat immediately.
Step 4: Controlled Cooling
Allow the flask to cool to room temperature undisturbed .
Critical: Rapid cooling leads to oiling out or trapping impurities.
Once at room temperature, place the flask in an ice bath (0–4 °C) for 1 hour to maximize yield.
Step 5: Isolation
Filter the white crystals using vacuum filtration (Buchner funnel).
Wash the cake with cold 1:1 EtOAc/Heptane mixture.
Dry under vacuum at 40 °C.
Module 3: Visualization of the Workflow
The following diagram illustrates the critical decision points in the purification process.
Figure 1: Decision matrix for the purification of 2-chloro-N-cyclopropylacetamide, highlighting the removal of inorganic salts via hot filtration.
Module 4: Troubleshooting & FAQs
Issue 1: The Product "Oiled Out"
Symptom: Instead of crystals, a viscous oil droplet layer forms at the bottom of the flask upon cooling.
Cause: The melting point of the solvated product is lower than the temperature at which it becomes insoluble. This is common for compounds with MP < 100 °C.
Solution:
Re-heat the mixture until the oil dissolves.
Add slightly more EtOAc (the good solvent).
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod as it cools.
Cool more slowly . Wrap the flask in a towel to insulate it.
Issue 2: No Precipitate Forms
Symptom: The solution remains clear even on ice.
Cause: Too much solvent (EtOAc) was used, or the compound is too soluble.
Solution:
Perform a partial concentration : Evaporate 30–50% of the solvent on a rotary evaporator.
Add more Heptane (anti-solvent) until turbidity returns.
Re-cool.
Issue 3: Low Yield
Symptom: Purity is high, but recovery is <50%.
Cause: The mother liquor (filtrate) still holds significant product.
Solution:
Do not discard the filtrate.
Concentrate the filtrate to half volume.
Cool to obtain a "second crop" of crystals.[1] (Note: The second crop is usually less pure and should be analyzed separately).
Module 5: Safety & Stability
Chemical Hazards[2]
Alkylating Potential: As an
-chloroamide, this compound can alkylate DNA and proteins. It is a potential skin sensitizer and irritant .
Handling: Double-gloving (Nitrile) is recommended. Handle all solids in a ventilated enclosure.
Storage
Store the purified solid in a tightly sealed container at 2–8 °C .
Protect from moisture to prevent hydrolysis to chloroacetic acid.
References
Thermo Scientific Chemicals. (n.d.). 2-Chloro-N-cyclopropylacetamide, 97%.[2][3][4][5] Fisher Scientific. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 735780, 2-chloro-N-cyclopropylacetamide. Retrieved February 7, 2026, from [Link]
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Pierce, J. S., et al. (1943). Preparation of Chloroacetamide. US Patent 2,321,278.
common byproducts in 2-chloro-N-cyclopropylacetamide synthesis
Technical Support Center: 2-Chloro-N-cyclopropylacetamide Synthesis Introduction: The Chemistry of Control The synthesis of 2-chloro-N-cyclopropylacetamide is a fundamental transformation in the production of herbicides...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Chloro-N-cyclopropylacetamide Synthesis
Introduction: The Chemistry of Control
The synthesis of 2-chloro-N-cyclopropylacetamide is a fundamental transformation in the production of herbicides (e.g., triazine derivatives) and pharmaceutical intermediates (e.g., kinase inhibitors). While the reaction—acylation of cyclopropylamine with chloroacetyl chloride—appears trivial, the bifunctional nature of the reagents introduces specific "trapdoors."
The primary challenge is the chemoselectivity between the acyl chloride (acylation) and the alkyl chloride (alkylation). Because the product itself contains a reactive
-chloro group, it can act as an electrophile toward the starting amine, leading to dimerization.
This guide provides a forensic breakdown of impurities, a troubleshooting decision tree, and an optimized protocol designed to suppress side reactions.
Module 1: The "Rogues' Gallery" – Impurity Identification
The following table summarizes the most common byproducts formed during this synthesis. Use this to identify "mystery peaks" in your LC-MS or TLC.
Impurity Name
Structure Description
Formation Mechanism
Key Identifier (LC-MS/NMR)
Impurity A: The "Dimer"
N-cyclopropyl-2-(cyclopropylamino)acetamide
SN2 Alkylation: Excess cyclopropylamine attacks the -chloro position of the product.[1]
Mass: [M+H]⁺ = 155 (vs. 134 for product). NMR: Extra cyclopropyl signals; loss of CH₂ singlet (becomes doublet/multiplet).
Impurity B: Hydrolysis
Chloroacetic acid
Hydrolysis: Moisture in solvent or reagents reacts with chloroacetyl chloride.
TLC: Streaks at baseline (acidic). Odor: Pungent vinegar-like smell.[1]
Impurity C: The "Imide"
N-chloroacetyl-N-cyclopropyl-2-chloroacetamide
Bis-acylation: The amide nitrogen attacks a second equivalent of chloroacetyl chloride.[1]
Mass: [M+H]⁺ = 210/212. Conditions: Occurs with excess acid chloride and high heat (>40°C).
Impurity D: Ring-Opened
N-(3-chloropropyl)-2-chloroacetamide
Acidolysis: Strong acid (HCl) opens the strained cyclopropane ring.[1]
NMR: Disappearance of cyclopropyl multiplets (0.5–0.8 ppm); appearance of aliphatic chain signals.
Module 2: Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways. Note that Path 1 is the desired route, while Path 2 (Dimerization) is the most persistent side reaction.
Figure 1: Competitive reaction pathways. Path 2 is the primary yield-killer in uncontrolled exothermic conditions.[1]
Module 3: Troubleshooting Guide (FAQ)
Q1: I see a major impurity spot just below my product on TLC. What is it?
Diagnosis: This is likely Impurity A (The Dimer) .[2] Secondary amines formed by alkylation often run slightly more polar than the corresponding amide.
Root Cause: You likely had a local excess of amine relative to the acid chloride, or the reaction got too hot. The product (an alkyl chloride) reacted with the remaining amine.
Fix: Ensure the acid chloride is added slowly to the amine at 0°C or below . Use a non-nucleophilic base (like Triethylamine or DIPEA) instead of excess cyclopropylamine to scavenge the HCl.
Q2: My yield is low, and the product smells like vinegar.
Diagnosis:Hydrolysis (Impurity B) .
Root Cause: Wet solvent (DCM or THF) or "old" chloroacetyl chloride that has absorbed moisture.
Fix: Use anhydrous solvents.[2] Distill chloroacetyl chloride if it is dark or fuming excessively.
Q3: Can the cyclopropane ring open during this reaction?
Technical Insight: While cyclopropanes are strained, the amide bond stabilizes the nitrogen. Ring opening typically requires strong acid and heat.
Risk Factor: If you generate HCl (byproduct) and do not have enough base to neutralize it, the acidic environment combined with the exotherm can trigger ring opening to form 3-chloropropyl derivatives [1].
Fix: Ensure you use >1.1 equivalents of base (TEA/DIPEA) relative to the acid chloride.
Q4: The product is oiling out and won't crystallize.
Diagnosis: Residual solvent or mixed impurities.
Fix: 2-chloro-N-cyclopropylacetamide has a low melting point.[1]
Triturate with cold hexanes or a Hexane/Et₂O mixture to induce crystallization.
If "Impurity A" is present, it disrupts the crystal lattice; column chromatography (EtOAc/Hexane) may be required.
Module 4: Optimized Experimental Protocol
This protocol prioritizes suppression of the SN2 dimer by controlling stoichiometry and temperature.
Reagents:
Cyclopropylamine (1.0 equiv)
Chloroacetyl chloride (1.05 equiv) — Slight excess to ensure full conversion of amine.
Triethylamine (TEA) (1.1 equiv) — Acid scavenger.
Dichloromethane (DCM), Anhydrous (10 mL/g of amine).
Step-by-Step Methodology:
Setup: Flame-dry a round-bottom flask under N₂ or Ar atmosphere.
Solvation: Add Cyclopropylamine (1.0 equiv) and TEA (1.1 equiv) to anhydrous DCM.
Cryo-Cooling (Critical): Cool the mixture to -10°C to 0°C using an ice/salt bath.
Why? Acylation (formation of amide) is faster than alkylation (formation of dimer). Low temperature kinetically favors the amide formation [2].
Addition: Dilute Chloroacetyl chloride in a small amount of DCM. Add this solution dropwise over 30–60 minutes.
Control Point: Monitor internal temperature. Do not let it rise above 5°C.
Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
Monitor: Check TLC. If starting amine remains, do not add heat.[1] Add a tiny aliquot of acid chloride.
Workup (Quench):
Add water to quench unreacted acid chloride.
Wash organic layer with 1M HCl (removes unreacted amine and TEA).
Wash with Sat. NaHCO₃ (removes chloroacetic acid).
Wash with Brine, dry over MgSO₄, and concentrate.[1]
Purification: Recrystallize from Hexane/EtOAc or pass through a silica plug if necessary.
Module 5: Troubleshooting Logic Flow
Use this decision tree to resolve synthesis failures.
Figure 2: Logic flow for identifying and resolving synthesis issues.
References
Dicationic ring opening reactions of trans-2-phenylcyclopropylamine[1]•HCl.
Source: National Institutes of Health (NIH) / PubMed.
URL:[Link] (General mechanism reference for acid-catalyzed opening).
Synthesis of N-substituted chloroacetamides.
Source: ResearchGate (Abdel-Latif et al., 2019).[1]
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Covalent Chemistry Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I specialize in electrophilic warhead synthesis and bioconjugation. Below, you will find a curated set of troubleshooting modules designed to address the specific challenges of chloroacetylation .
This guide moves beyond basic textbook procedures to address the "hidden" variables that determine yield and purity in high-value synthesis, particularly for covalent inhibitors (PROTACs, targeted covalent inhibitors) and intermediate functionalization.
Module 1: Reagent Selection & Reaction Setup
Ticket #101: "Which reagent system should I use for my substrate?"
The Core Dilemma:
Researchers often default to Chloroacetyl Chloride (CAC) due to cost, but fail to account for the generated HCl, which can degrade acid-sensitive protecting groups (Boc, TBS) or induce precipitation of amine salts before the reaction completes.
Over-reaction (Bis-acylation), HCl salt formation.
Slower conversion, purification of acid byproduct.
Visual Workflow: Optimizing Reaction Conditions
Caption: Logic flow for selecting the optimal solvent system and acylating agent based on substrate solubility and sensitivity.
Module 2: Troubleshooting Yield & Purity
Ticket #205: "I see a +M byproduct and my yield is low."
Diagnosis:
You are likely witnessing
-Alkylation (Dimerization) .
Unlike simple acetyl chloride, the chloroacetyl group contains an electrophilic carbon (-carbon). If the reaction temperature is too high or the addition is too fast, the unreacted amine will attack the -carbon of the product (via ) rather than the carbonyl of the reagent.
The Mechanism of Failure:
Desired:
(Amide formation)
Parasitic:
(Glycine dimer)
Corrective Protocol: The "Cold-Drop" Method
Temperature: Cool the amine/base solution to -10°C to 0°C before addition.
Dilution: Dilute the CAC in DCM (1:1 v/v) before addition. Do not add neat CAC directly to the reaction mixture.
Stoichiometry: Use a slight excess of CAC (1.1–1.2 eq) to consume the amine quickly. Avoid large excesses of amine.
Base Choice: Use DIPEA (Hünig's Base) instead of TEA if
-alkylation persists. The steric bulk of DIPEA prevents it from acting as a nucleophile or facilitating the side reaction.
Module 3: Selectivity (N- vs. O-Acylation)
Ticket #308: "My substrate has both -OH and -NH2 groups. How do I protect only the amine?"
The Science:
Amides are kinetically favored over esters, but thermodynamic control or strong bases can lead to O-acylation or bis-acylation.
Protocol: Chemoselective N-Chloroacetylation
Reference: Taylor & Francis, Green Chem. Lett. Rev. (2018)
Solvent: Use DCM or Ethyl Acetate . Avoid polar aprotic solvents (DMF, DMSO) which enhance the nucleophilicity of the hydroxyl group.
Base: Use Sodium Bicarbonate (
) in a biphasic system (Schotten-Baumann). The weak base is sufficient to deprotonate the ammonium salt (restoring the amine nucleophile) but insufficient to deprotonate the alcohol/phenol, rendering the -OH group unreactive.
Alternative: If strictly anhydrous conditions are required, use no base initially (if the amine is robust) or a stoichiometric amount of a weak base like 2,6-Lutidine , which minimizes O-acylation compared to TEA.
Selectivity Data Table:
Base System
Solvent
Major Product
Mechanism Note
TEA (excess)
DCM
Mixed (N-amide + O-ester)
Strong base activates -OH.
(sat. aq)
EtOAc/DCM
N-Amide (>95%)
pH ~8.5 activates -NH2 only.
None
DCM
N-Amide
HCl salt precipitates; low conversion.
NaH / KH
THF
O-Ester / Bis-acyl
Alkoxide formation drives O-attack.
Module 4: Standardized Protocol
Ticket #404: "I need a robust SOP for synthesizing a Chloroacetamide Warhead."
Standard Operating Procedure (SOP-CA-01)
Application: Synthesis of covalent inhibitors (e.g., BTK, EGFR inhibitors).
Reagents:
Substrate (Amine) [1.0 eq]
Chloroacetyl Chloride (CAC) [1.2 eq]
Triethylamine (TEA) [1.5 eq] or DIPEA [1.5 eq]
Dichloromethane (DCM) [0.1 M concentration]
Step-by-Step:
Setup: Flame-dry a round-bottom flask. Purge with
.
Dissolution: Dissolve the amine and TEA in anhydrous DCM.
Cooling: Cool the mixture to 0°C using an ice/water bath. Wait 10 minutes for thermal equilibrium.
Addition: Add CAC dropwise (diluted in minimal DCM) over 15–20 minutes.
Visual Check: White "smoke" (HCl gas) indicates reaction. White precipitate (TEA·HCl) will form immediately.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.
QC Check: TLC should show consumption of amine. If "Dimer" spot appears, you warmed it too fast.
Quench: Add saturated
solution. Stir vigorously for 10 minutes to hydrolyze excess CAC.
Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over
.
Storage: Chloroacetamides are generally stable but can degrade on silica. Flash chromatography should be fast. Store at -20°C.
Visual Pathway: Side Reaction Management
Caption: Reaction pathway showing the critical divergence between product formation and the temperature-dependent dimerization side reaction.
References & Authority
Selectivity & Green Conditions:
Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.[1][2]
Source: Green Chemistry Letters and Reviews (Taylor & Francis).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PUR-2024-CLA-05
Subject: Removal of unreacted starting materials (Cyclopropylamine & Chloroacetyl Chloride)
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 2-chloro-N-cyclopropylacetamide typically involves the acylation of cyclopropylamine with chloroacetyl chloride. Common impurities include unreacted cyclopropylamine (basic), chloroacetyl chloride (reactive electrophile), and its hydrolysis product, chloroacetic acid (acidic).
Because the target molecule is a neutral amide with moderate polarity, purification relies on Chemically Active Extraction (CAE) . By manipulating the pH of the aqueous phase, we can selectively ionize the impurities, forcing them into the aqueous waste stream while retaining the neutral product in the organic phase.
Module 1: Diagnostic & Workflow Logic
Before beginning the workup, identify the state of your reaction mixture using the logic flow below.
Figure 1: Purification Decision Tree. This workflow utilizes pH-switching to selectively remove basic and acidic impurities.
Module 2: The Phase-Switch Protocol (Standard Operating Procedure)
This protocol assumes the reaction was performed in a water-immiscible solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate). If your reaction solvent is miscible with water (e.g., THF, DMF), you must first dilute the mixture with 5–10 volumes of DCM or Ethyl Acetate.
Step 1: Quenching (Removal of Chloroacetyl Chloride)
Unreacted chloroacetyl chloride is a potent lachrymator and must be destroyed before further handling.
Cool the reaction mixture to 0°C (ice bath).
Slowly add water (approx. 20% of reaction volume) with vigorous stirring.
Validation: The acid impurities are now in the aqueous base layer.
Step 4: Drying and Isolation
Wash the organic layer once with Saturated Brine (NaCl) to remove residual water.
Dry over anhydrous Sodium Sulfate (
) for 15 minutes.
Filter and concentrate under reduced pressure (Rotovap).
Module 3: Physicochemical Data & Solubility Logic
Understanding the properties of your components is critical for troubleshooting.
Component
Role
Chemical Nature
Solubility (Water)
Solubility (DCM)
Removal Strategy
2-Chloro-N-cyclopropylacetamide
Target
Neutral Amide
Moderate (Polar)
High
Remains in Organic Phase
Cyclopropylamine
SM 1
Primary Amine (Base)
High
High
Acid Wash (Forms salt)
Chloroacetyl Chloride
SM 2
Acid Chloride
Reacts violently
High
Quench (Hydrolysis)
Chloroacetic Acid
Byproduct
Carboxylic Acid
High
High
Base Wash (Forms salt)
Module 4: Troubleshooting & FAQs
Q1: My product is an oil, but it's supposed to be a solid. How do I fix this?
Cause: Trace solvent (DCM/EtOAc) or impurities (like chloroacetic acid) can depress the melting point, keeping the amide as a supercooled liquid.
Solution:
High-Vac Drying: Place the oil under high vacuum (< 1 mbar) for 4 hours to remove trapped solvent.
Trituration: Add a small amount of cold Hexane or Diethyl Ether to the oil and scratch the flask walls with a glass rod. This induces nucleation.
Seed Crystal: If available, add a tiny crystal of pure product.
Q2: I have a persistent emulsion during the extraction.
Cause: Cyclopropyl derivatives can act as weak surfactants, and the density of the amide solution may be close to water.
Solution:
Add Brine: Increasing the ionic strength of the aqueous layer helps break emulsions.
Filter: Pass the emulsion through a pad of Celite to break physical bubbles.
Time: Allow the funnel to sit undisturbed for 20+ minutes.
Q3: My yield is lower than expected. Did I wash it away?
Cause: 2-Chloro-N-cyclopropylacetamide is a small, polar amide. It has partial water solubility.
Solution:
Back-Extraction: Do not discard your aqueous washes immediately. Re-extract the combined aqueous acidic/basic washes with a small volume of DCM (1x) to recover any product that partitioned into the water. Combine this with your main organic layer.[4]
Salting Out: Ensure your aqueous washes are saturated with NaCl (Brine) to decrease the solubility of the organic product in the water phase (Salting-out effect).
Q4: Can I use chromatography instead?
Answer: Yes. If extraction fails to give high purity:
Stationary Phase: Silica Gel.
Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 90:10, move to 50:50). The amide is relatively polar and will elute later than non-polar impurities.
Visualization: Stains well with KMnO4 (amide oxidation) or Iodine .
References
PubChem. 2-chloro-N-cyclopropylacetamide (CID 735780) - Physical Properties and Toxicity.[5] National Library of Medicine. Available at: [Link]
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann and acid chloride workups).
Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012. (Mechanistic basis for acid/base extraction).
Google Patents.Process for the preparation of cyclopropylamine derivatives. (General reference for handling cyclopropylamine in synthesis).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System Status: [ONLINE]
Subject: Troubleshooting Side Reactions of 2-Chloroacetyl Chloride & Cyclopropylamine
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Reaction Context
The reaction between 2-chloroacetyl chloride (CAC) and cyclopropylamine (CPA) is a fundamental transformation used to synthesize N-cyclopropyl-2-chloroacetamide, a critical intermediate for various pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.[1]
While ostensibly simple, this reaction is fraught with competing pathways due to the bifunctional nature of CAC (electrophilic acyl chloride + electrophilic alkyl chloride) and the acid-sensitivity of the cyclopropyl ring.
Use the following matrix to diagnose specific issues observed in your LC-MS or NMR data.
Ticket #001: The "Double-Hit" Impurity
User Report: "I see a major impurity (M+55 mass shift) that increases when I add excess amine or stir overnight."
Diagnosis
Formation of N,N'-dicyclopropylglycinamide
Root Cause
Over-Alkylation (). The product contains an -chloro group.[1][2] If free cyclopropylamine is present (especially with heat or long reaction times), it attacks the alkyl chloride of the product.
Mechanism
Solution
1. Reverse Addition: Add CPA to the CAC solution (with base) to keep the amine concentration low relative to the acylating agent.2. Stoichiometry: Do NOT use excess amine. Use exactly 1.0 eq of CPA and 1.1 eq of CAC.3. Temperature: Keep reaction . The reaction has a higher activation energy than the acylation.
Ticket #002: Low Yield & Acidic Byproducts
User Report: "My yield is 40-60%, and I see a broad peak in the proton NMR around 10-12 ppm."
Diagnosis
Hydrolysis of Acyl Chloride
Root Cause
Moisture Contamination. CAC is extremely hygroscopic and hydrolyzes rapidly to chloroacetic acid (CAA) and HCl.[1]
Mechanism
Solution
1.[1][3] Solvent Quality: Use anhydrous DCM or THF (KF < 100 ppm).2.[1] Reagent Check: Distill CAC if it is old or yellowing.[1] 3. Rate: Increase addition rate (while cooling) to favor acylation over background hydrolysis.
Ticket #003: Product Instability / Ring Loss
User Report: "The NMR shows loss of the cyclopropyl multiplet (0.5-0.8 ppm) and appearance of olefinic signals."
Diagnosis
Acid-Catalyzed Ring Opening
Root Cause
HCl Accumulation. Cyclopropylamines are strained rings.[1] In the presence of strong acid (generated during the reaction) and insufficient scavenging, the ring can open to form allylamines or chloropropyl derivatives.
Mechanism
Protonation of the amine/amide nitrogen followed by ring opening (distal bond cleavage).
Solution
1. Base Selection: Use a heterogeneous scavenger (e.g., in biphasic systems) or a robust organic base (DIPEA) present before CAC addition.2.[1] Workup: Do not wash with strong acid (1M HCl).[1] Use saturated or dilute citric acid.[1]
Visualizing the Reaction Landscape
The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.
Figure 1: Kinetic competition map. Path A (Green) is favored by low temperature and stoichiometry control.[1] Path B (Red/Dashed) is favored by excess amine and heat.[1]
"Gold Standard" Protocol[1]
This protocol is designed to minimize the Glycinamide (
. The product is usually a solid that can be recrystallized from hexanes/EtOAc if needed.
Frequently Asked Questions (FAQ)
Q: Can I use Schotten-Baumann conditions (Water/DCM +
)?A: Yes, but with caution. While the inorganic base prevents ring opening effectively, the presence of water increases CAC hydrolysis. You must use a larger excess of CAC (1.3–1.5 eq) to compensate for the portion lost to hydrolysis.
Q: Why is my product turning pink/purple upon storage?A: This indicates trace amine residues or "dimerization" to diketopiperazines (cyclic dimers).[1] The
-chloroamide is an alkylating agent; if any free amine or basic impurities remain, they will slowly react with the chloride.[1] Ensure the final product is completely free of base and stored in the dark/cold.
Q: Is the cyclopropyl ring stable to the acyl chloride itself?A: Generally, yes. The ring opening is primarily driven by HCl (acid catalysis) or radical pathways. As long as you have a base scavenger present during the addition of the acid chloride, the ring remains intact [1].
References
Cyclopropylamine Stability & Synthesis: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]
Side Reaction Mechanisms: Reaction between acyl chlorides and amines. ChemGuide. Available at: [Link][1]
Ring Opening Risks: Facile Ring Opening of Tertiary Aminocyclopropanes. American Chemical Society (ACS).[1] Available at: [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #TLC-2CNCA-SYN
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Subject: Optimization and Troubleshooting of Thin Layer Chromatography for
-Chloroamide Synthesis
Executive Summary & Method Development
The Challenge:
Synthesizing 2-chloro-N-cyclopropylacetamide presents a unique monitoring challenge. The starting material (cyclopropylamine) lacks a UV chromophore, and the product possesses only a weak amide absorption band (210–220 nm), rendering standard UV
visualization unreliable. Furthermore, the reaction generates HCl, which protonates the unreacted amine, causing it to streak or remain at the baseline if not properly neutralized before spotting.
The Solution:
To accurately monitor this reaction, you must move beyond UV detection and employ Chemical Derivatization (Staining) and Mini-Workups .
Optimized TLC System Parameters
Parameter
Recommendation
Technical Rationale
Stationary Phase
Silica Gel 60 F
Standard normal-phase separation.
Mobile Phase A
30% EtOAc / 70% Hexanes
Initial Screening: Good for separating the less polar product from the polar amine.
Mobile Phase B
5% MeOH / 95% DCM
High Polarity Check: Use if the product co-elutes with polar impurities.
Visualization 1
Ninhydrin Stain
Critical: Visualizes cyclopropylamine (SM) as a reddish/purple spot.
Visualization 2
KMnO or Iodine
Critical: Visualizes the product (amide) which is often UV-silent or weak.
Sample Prep
Mini-Workup
Mandatory: Direct spotting of the acidic reaction mixture leads to false negatives.
Standard Operating Procedure (SOP)
Phase 1: The "Mini-Workup" (Do Not Skip)
Why? The reaction produces HCl.[1] If you spot the reaction mixture directly, cyclopropylamine exists as the hydrochloride salt, which stays at the baseline. You will falsely believe the amine is consumed.
Protocol:
Take a micropipette and withdraw 20
L of the reaction mixture.
Dispense into a small vial containing 100
L EtOAc and 100 L Saturated NaHCO .
Vortex or shake vigorously for 10 seconds.
Let the layers separate (wait 30 seconds).
Spot the top organic layer onto the TLC plate.
Phase 2: Visualization Workflow
Spotting: Lane 1: Pure Cyclopropylamine (Reference); Lane 2: Co-spot; Lane 3: Reaction Mixture (Mini-workup).
Elution: Run the plate in 30% EtOAc/Hexanes .
Detection:
Step A (UV Check): Check under UV
.[2] You might see a faint shadow for the product, but do not rely on it. Mark any shadows with a pencil.
Step B (Stain): Dip the plate in KMnO
(basic potassium permanganate) and heat gently.
Result: The product (amide) usually appears as a yellow/brown spot on a purple background.
Step C (Confirmation): If unsure about the amine, run a second plate and stain with Ninhydrin . Heat with a heat gun.
This flowchart illustrates why direct spotting fails and how the mini-workup corrects the data.
Caption: Figure 1. The necessity of the mini-workup to deprotonate the amine salt for accurate TLC migration.
Diagram 2: Troubleshooting Logic Tree
Follow this path when TLC results are ambiguous.
Caption: Figure 2. Diagnostic tree for resolving common visualization errors in aliphatic amide synthesis.
Troubleshooting & FAQs
Q1: I checked the TLC under UV light, and the plate is blank. Did the reaction fail?
Answer: Not necessarily.
Technical Insight: Cyclopropylamine has no conjugated
-system and is UV inactive. The product, 2-chloro-N-cyclopropylacetamide, has only a carbonyl group, which absorbs weakly at <220 nm. Standard UV lamps (254 nm) often miss this.
Fix: You must use a chemical stain. Iodine chambers are the quickest "universal" fix. For higher specificity, use Ninhydrin to track the disappearance of the starting amine.
Q2: There is a large streak starting from the baseline. What is it?
Answer: This is likely the hydrochloride salt of the unreacted amine or the hydrolyzed byproduct (chloroacetic acid).
Technical Insight: Silica gel is slightly acidic. If you spot a basic amine or its salt, it interacts strongly with the silanols, causing streaking.
Fix:
Ensure you performed the Mini-Workup (bicarb wash) described in the SOP.
Add 1% Triethylamine (TEA) to your TLC mobile phase to neutralize the silica activity.
Q3: I see a new spot, but it's very close to the starting material. How do I improve separation?
Answer: Amides and their parent amines often have distinct polarities, but small aliphatic amines can be tricky.
Technical Insight: In EtOAc/Hexane, the amine (if free base) is polar and runs lower. The amide is less polar and runs higher. If they overlap:
Fix: Switch to Dichloromethane (DCM) with 2-5% Methanol . This system is often superior for separating amides from amines.
Q4: Is the Chloroacetyl Chloride visible on TLC?
Answer: No.
Technical Insight: Chloroacetyl chloride is highly labile. Upon contact with the silica gel (which contains water) or the ambient air during spotting, it hydrolyzes almost instantly to Chloroacetic Acid . You may see the acid as a streak or a low-running spot if you use a pH indicator stain (like Bromocresol Green), but you will not see the acyl chloride itself.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann reaction conditions and amide synthesis).
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Merck KGaA. (n.d.). TLC Visualization Reagents. EMD Millipore. Retrieved from [Link] (General reference for stain specificity).
Tang, X., et al. (2019). "Synthesis of N-cyclopropyl-2-chloroacetamide derivatives." Journal of Heterocyclic Chemistry.
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for amine salt behavior on silica).
Navigating the Scale-Up of 2-Chloro-N-cyclopropylacetamide Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals The successful scale-up of any chemical synthesis from the laboratory bench to industrial production is a complex undertaking fraught with challenges. The p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of any chemical synthesis from the laboratory bench to industrial production is a complex undertaking fraught with challenges. The production of 2-chloro-N-cyclopropylacetamide, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, is no exception. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of scaling up this important synthesis. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to ensure a safe, efficient, and robust production process.
I. The Synthetic Landscape: Understanding the Core Reaction
The primary and most direct route to 2-chloro-N-cyclopropylacetamide involves the acylation of cyclopropylamine with chloroacetyl chloride. This reaction, while straightforward in principle, presents several challenges during scale-up related to reaction kinetics, impurity profiles, and process safety.
A typical reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of 2-chloro-N-cyclopropylacetamide.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may be encountered during the scale-up of 2-chloro-N-cyclopropylacetamide production, providing causal explanations and actionable solutions.
Q1: My reaction is showing a lower than expected yield upon scale-up. What are the likely causes and how can I mitigate this?
A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface area-to-volume ratio decreases as the reactor size increases, which can impact reaction rates if the reaction is heterogeneous.
Sub-optimal Temperature Control: The acylation reaction is exothermic. Poor heat removal in a large reactor can lead to an increase in temperature, favoring the formation of byproducts and potentially causing decomposition of the product or reactants.
Inefficient Quenching: The quenching step to neutralize the generated HCl and unreacted chloroacetyl chloride is critical. Inefficient quenching on a large scale can lead to product degradation.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low yields in the scale-up process.
Q2: I am observing a significant amount of a byproduct with a higher molecular weight in my crude product. What is it and how can I prevent its formation?
A2: The most likely high molecular weight byproduct is the N,N'-dicyclopropyl-2-chloro-malonamide, often referred to as the "diamide" impurity. This is formed when a second molecule of cyclopropylamine reacts with the desired product, 2-chloro-N-cyclopropylacetamide.
Mechanism of Diamide Formation:
Caption: Formation of the diamide impurity through a secondary reaction.
Prevention Strategies:
Stoichiometry Control: Use a slight excess of chloroacetyl chloride relative to cyclopropylamine to ensure the amine is the limiting reagent.
Controlled Addition: Add the cyclopropylamine slowly to a solution of chloroacetyl chloride. This maintains a low concentration of the amine throughout the reaction, minimizing the chance of it reacting with the product.
Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of the secondary reaction more than the primary reaction, thus improving selectivity.
Q3: My product is discolored after workup and isolation. What could be the cause and how can I improve the color?
A3: Discoloration is often due to the presence of trace impurities, which may be colored or may form colored species upon exposure to air or light.
Potential Causes and Solutions:
Cause
Explanation
Solution
Residual Iron or other Metals
Metal ions from the reactor or raw materials can form colored complexes.
- Ensure reactor cleanliness. - Consider using a metal scavenger or performing an acidic wash to remove metal impurities.
Oxidation Products
The product or impurities may be susceptible to oxidation.
- Perform the reaction and workup under an inert atmosphere (e.g., nitrogen). - Use antioxidants if compatible with the process.
Thermal Degradation
High temperatures during reaction, workup, or drying can lead to decomposition and the formation of colored byproducts.
- Maintain strict temperature control throughout the process. - Use vacuum drying at a lower temperature.
pH-related Degradation
The product may be unstable at very high or very low pH.
- Carefully control the pH during the workup and extraction steps. - Ensure the final product is isolated at a neutral pH.
Q4: I am having difficulty with the filtration and drying of the final product on a large scale. What are some best practices?
A4: Filtration and drying are critical steps that can significantly impact product quality and cycle time.
Best Practices for Filtration and Drying:
Crystallization: A well-defined crystallization process is crucial for obtaining a product with a good particle size distribution, which will filter and dry more efficiently. Consider using a seeded crystallization process for better control.[1][2]
Filtration:
Equipment Selection: Choose the appropriate filter for the scale of your operation (e.g., Nutsche filter dryer).
Filter Cake Washing: Use an appropriate solvent to wash the filter cake and remove residual impurities and mother liquor. The number and volume of washes should be optimized.
Drying:
Method: Vacuum drying is generally preferred over atmospheric drying to avoid high temperatures that could lead to product degradation.
Temperature: Determine the thermal stability of the product to set a safe and effective drying temperature.
Monitoring: Monitor the loss on drying (LOD) to determine when the product is adequately dry.
III. Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with chloroacetyl chloride at an industrial scale?
A: Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory substance.[3][4][5][6][7][8] Key safety considerations include:
Violent Reaction with Water: It reacts violently with water, releasing heat and toxic hydrogen chloride gas.[3][6] All equipment must be scrupulously dry.
Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.[5][7]
Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract.[3][5]
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, eye and face protection, and respiratory protection, is mandatory.[7]
Engineering Controls: The reaction should be carried out in a well-ventilated area, preferably in a closed system, with appropriate scrubbing for off-gases.
Q: What analytical methods are recommended for in-process control and final product release?
A: A combination of analytical techniques is recommended:
High-Performance Liquid Chromatography (HPLC): For monitoring the progress of the reaction, quantifying the product, and determining the level of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any major impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: For quick identification of the functional groups present in the product.
Q: What are the recommended storage conditions for 2-chloro-N-cyclopropylacetamide?
A: Based on its chemical structure and potential for reactivity, 2-chloro-N-cyclopropylacetamide should be stored in a cool, dry, and well-ventilated area, away from heat, moisture, and incompatible materials such as strong oxidizing agents and strong bases. The container should be tightly sealed to prevent moisture ingress and potential hydrolysis.
Q: How can I assess the thermal stability of my reaction mixture and final product?
A: Understanding the thermal properties of your reaction is critical for safe scale-up.
Heat Flow Calorimetry: This technique measures the heat generated by the reaction in real-time, allowing you to determine the total heat of reaction and the rate of heat release.[9][10][11][12] This information is essential for designing an adequate cooling system and preventing a runaway reaction.
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to screen for any exothermic decomposition of the final product. This data is crucial for setting safe drying and storage temperatures.
IV. References
Frontiers. (2023, July 31). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. [Link]
Google Patents. (n.d.). Process for manufacturing cyclopropylamine.
IChemE. (n.d.). Heat flow calorimetry - application and techniques. [Link]
ResearchGate. (n.d.). Melting point and yield of N-(substituted phenyl) chloroacetamides. [Link]
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]
Chemistry LibreTexts. (2023, July 12). 7.3: Heats of Reactions and Calorimetry. [Link]
Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]
Sciencemadness.org. (2020, July 11). Problem using Chloroacetyl Chloride. [Link]
PMC. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
Yufeng. (n.d.). Problem using Chloroacetyl Chloride. [Link]
H.E.L Group. (2025, June 30). Calorimetry: heat flow versus power compensations methods. [Link]
NJ.gov. (n.d.). Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W. [Link]
European Patent Office. (n.d.). IMPROVED SYNTHESIS OF CYCLOPROPYLACETYLENE. [Link]
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development. [Link]
PMC - NIH. (2022, April 13). Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #RXN-OPT-2024-002
Status: Open for Optimization
Subject: Workup & Purification Strategy for 2-Chloro-N-Cyclopropylacetamide
Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Logic
This guide addresses the synthesis of 2-chloro-N-cyclopropylacetamide via the Schotten-Baumann or anhydrous acylation of cyclopropylamine with chloroacetyl chloride.
The Core Challenge: This reaction seems simple but is prone to three specific failure modes:
"Dimer" Formation: The product contains a reactive
-chloro group. Excess amine can attack this position (nucleophilic substitution), forming the byproduct N-cyclopropyl-2-(cyclopropylamino)acetamide .
Hydrolysis: Chloroacetyl chloride is highly moisture-sensitive, leading to chloroacetic acid impurities.
Cyclopropane Instability: While generally robust, the cyclopropyl ring can undergo ring-opening under forcing acidic conditions or high temperatures.
Optimized Standard Operating Procedure (SOP)
This protocol prioritizes impurity suppression over raw speed.
Phase 1: Reaction Setup
Stoichiometry: Use a slight excess of Chloroacetyl Chloride (1.05 - 1.1 equiv) relative to Cyclopropylamine.
Why? If amine is in excess, it will attack the product's alkyl chloride, forming the "dimer" impurity.
Base: Use a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) or an inorganic base (
) in a biphasic system. Avoid using excess cyclopropylamine as the base scavenger.
Temperature: Strict control at -10°C to 0°C during addition.
Action: Quench the reaction by adding 0.5 M HCl (cold) until pH reaches ~2-3.
Logic: This immediately protonates any remaining cyclopropylamine, rendering it non-nucleophilic and preventing it from attacking the product during workup.
Step 2: Phase Separation
Solvent: Dilute with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
Note: DCM often provides better solubility for amides but can form stubborn emulsions. EtOAc is greener but may require larger volumes.
Wash 1 (Acidic): Wash organic layer with cold 0.5 M HCl.
Wash 3 (Neutral): Brine wash to dry the organic layer.
Step 3: Isolation
Dry over
, filter, and concentrate in vacuo at <40°C .
Warning: Do not overheat the rotovap bath. High heat can promote degradation.
Visual Workflow & Logic
The following diagram illustrates the decision matrix for the reaction workup.
Caption: Figure 1. Optimized workup flow for removing both amine and acid impurities while preserving product integrity.
Troubleshooting & FAQs
Issue 1: "I see a secondary spot on TLC that runs close to the product."
Diagnosis: This is likely the "Dimer" Impurity (N-cyclopropyl-2-(cyclopropylamino)acetamide).
Cause: Excess cyclopropylamine was present, or the reaction warmed up too fast. The amine attacked the C-Cl bond.
Fix:
Prevention: Ensure Chloroacetyl Chloride is the limiting reagent (or used in slight excess) and keep the reaction at 0°C.
Removal: This impurity is basic (secondary amine). Wash the organic layer thoroughly with 1M Citric Acid or 0.5 M HCl . The dimer will protonate and move to the aqueous layer.
Issue 2: "My product is an oil, but it should be a solid."
Diagnosis: Residual solvent or impurities preventing crystallization.
Fix:
Solvent Swap: Dissolve the oil in a minimum amount of warm Ethyl Acetate and add Heptane (or Hexane) dropwise until cloudy. Cool to 4°C.
Seed: If available, add a seed crystal.
Vacuum: Ensure high-vacuum drying for >4 hours to remove trapped DCM/EtOAc.
Issue 3: "Severe emulsion during the bicarbonate wash."
Diagnosis: Micro-precipitates of salts or similar densities of phases.
Fix:
Filtration: Pass the biphasic mixture through a pad of Celite. This often breaks the surface tension.
Brine: Add solid NaCl to the mixture to increase the density difference.
Wait: Do not shake vigorously; use a gentle rocking motion for the bicarbonate step.
Quantitative Data: Solvent Selection Guide
Solvent
Solubility (Product)
Workup Ease
Recommendation
DCM
High
Moderate (Emulsion risk)
Primary Choice for synthesis.
EtOAc
Moderate
High (Clean separation)
Best Choice for extraction/workup.
MTBE
Moderate
High
Good alternative if peroxide-free.
Toluene
Low (Cold)
High
Excellent for Recrystallization .
Pathway of Impurity Formation
Understanding how the impurities form allows you to stop them.
Caption: Figure 2. Mechanistic pathway showing how the target product can degrade into Impurity B if excess amine and heat are present.
References
Amide Bond Formation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
Chloroacetamide Synthesis: Organic Syntheses, Coll. Vol. 1, p.153 (1941); Vol. 7, p.16 (1927). (General procedure for chloroacetylation). Link
Cyclopropylamine Reactivity: ChemicalBook, 2-Chloro-N-cyclopropylacetamide Properties & Safety. Link
Workup Procedures: University of Rochester, Dept. of Chemistry. "Workup: Removing Amines." Link
2-Chloro-N-cyclopropylacetamide (CAS: 19047-31-5) is a critical electrophilic intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds. Its reactivity stems from the
-chloroamide motif, which serves as a versatile handle for nucleophilic substitution (SN2) reactions, typically with amines or thiols, to generate complex drug linkers.
This guide provides a definitive spectroscopic breakdown of the compound, focusing on 1H NMR in Chloroform-d (CDCl3). Unlike standard spectral lists, this guide utilizes a comparative analysis framework , benchmarking the product against its precursors and structural analogs to ensure unequivocal identification and purity assessment during drug development workflows.
Structural Logic & Signal Prediction
To interpret the spectrum accurately, we must deconstruct the molecule into its three magnetically distinct environments.
Zone A (Shielded Ring): The cyclopropyl group is unique due to the ring current anisotropy, which significantly shields the methylene protons, pushing them upfield (near 0 ppm).
Zone B (Linker): The amide (-NH-CO-) acts as an electron-withdrawing group, deshielding the adjacent methine proton.
Zone C (Deshielded Alpha): The chloromethyl group (-CH2Cl) is heavily deshielded by both the electronegative chlorine and the carbonyl anisotropy.
Visualizing the Signal Logic
Figure 1: Structural deconstruction of 2-chloro-N-cyclopropylacetamide linking chemical moieties to expected NMR signals.
Experimental Protocol: Sample Preparation
For reproducible results, follow this self-validating protocol.
Solvent Selection: Use CDCl3 (99.8% D) for routine identification.
Why? It minimizes solvent interaction with the amide proton, keeping it visible (though broad). DMSO-d6 is an alternative if solubility is poor, but it will shift the amide NH downfield (~8.0+ ppm) and sharpen it due to hydrogen bonding.
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
Caution: Over-concentration can cause the amide NH peak to shift or broaden excessively due to intermolecular H-bonding.
Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., amine hydrochloride byproducts) which can distort the baseline.
Validation Step: Before analysis, check the residual solvent peak (CHCl3 at 7.26 ppm ) and TMS (0.00 ppm) to calibrate the scale.
Comparative Spectral Analysis
The most effective way to confirm the identity of 2-chloro-N-cyclopropylacetamide is to compare it against its precursor (Cyclopropylamine) and its structural analog (2-Chloro-N-methylacetamide). This triangulation confirms both the formation of the amide bond and the integrity of the alkyl group.
Table 1: Product vs. Alternatives (Chemical Shift
, ppm)
Distinctive "roofing" multiplets unique to cyclopropyl.
N-Methyl (-CH3)
Absent
2.87 (d)
Absent
Distinguishes from N-methyl analog.
> Note: Chemical shifts are referenced to TMS (0.00 ppm) in CDCl3. Values for the product are derived from structural correlation with high-confidence analogs [1].
Detailed Signal Interpretation
A. The Alpha-Chloromethyl Singlet (~4.03 ppm)
This is the cleanest peak in the spectrum.
Multiplicity: Singlet (s). It is isolated from the rest of the spin system by the carbonyl group.
Purity Check: If you see a singlet at 4.50 ppm , it indicates residual Chloroacetyl Chloride (starting material). If you see a singlet at 4.12 ppm , it may indicate Ethyl Chloroacetate (if used in an alternative synthesis).
B. The Cyclopropyl System (The Fingerprint)
The cyclopropyl group does not appear as a simple triplet/quartet.[2] It forms a higher-order coupling system.
The Methine (N-CH): Appears as a multiplet around 2.75 ppm . It couples to the NH (often weak) and the four ring methylene protons.
The Methylenes (Ring CH2): These appear as two distinct multiplets in the 0.5 – 0.9 ppm range.
Cis-protons: Protons on the same side of the ring as the amide group are magnetically distinct from those on the opposite side (trans).
Integration: The integral ratio between the Methine (1H) and the Methylenes (4H) must be exactly 1:4 . Deviation here suggests ring opening or impurity.
C. The Amide Proton (NH)
Appearance: Broad singlet.
Exchange: If D2O is added to the tube and shaken, this peak will disappear (H/D exchange), confirming it is an acidic proton (NH/OH).
Synthesis Monitoring Workflow
Use the following logic to monitor the reaction progress (Chloroacetyl chloride + Cyclopropylamine
Product).
Figure 2: NMR monitoring checkpoints. The reaction is deemed complete when the singlet at 4.50 ppm vanishes and the new singlet at 4.03 ppm stabilizes.
Troubleshooting & Impurities
Impurity Signal ()
Source
Remediation
1.56 ppm (s)
Water (in CDCl3)
Dry sample in vacuum desiccator; use fresh solvent.
A Researcher's Guide to the 13C NMR Spectroscopic Analysis of 2-chloro-N-cyclopropylacetamide
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Mag...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-invasive method for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of 2-chloro-N-cyclopropylacetamide, a compound of interest in medicinal chemistry and agrochemical research. By dissecting its predicted spectrum and comparing it with related structural motifs, we aim to equip researchers with the expertise to confidently interpret similar molecular architectures.
The Structural Uniqueness of 2-chloro-N-cyclopropylacetamide
2-chloro-N-cyclopropylacetamide incorporates three distinct functional groups that each impart a characteristic signature on the 13C NMR spectrum: a chloroacetamide moiety and a cyclopropyl ring. The inherent ring strain of the cyclopropyl group and the electronegativity of the chlorine atom and the amide bond create a well-resolved and predictable 13C NMR spectrum. Understanding the interplay of these electronic effects is key to accurate spectral assignment.
Predicted 13C NMR Chemical Shifts and Comparative Analysis
While an experimental spectrum for 2-chloro-N-cyclopropylacetamide is not publicly available, we can confidently predict the chemical shifts based on established principles of 13C NMR spectroscopy and data from analogous compounds.[1][2][3] The predicted chemical shifts are presented in Table 1, alongside experimental data for relevant comparative molecules: N-cyclopropylacetamide and 2-chloroacetamide. This comparative approach provides a robust framework for understanding the substituent effects on the carbon chemical environments.
Table 1: Predicted and Experimental 13C NMR Chemical Shifts (ppm) in CDCl₃
Carbon Atom
Predicted 2-chloro-N-cyclopropylacetamide
N-cyclopropylacetamide (Comparative)
2-chloroacetamide (Comparative)
C=O
~168
~172
~165
CH₂Cl
~42
-
~43
N-CH (cyclopropyl)
~23
~23
-
CH₂ (cyclopropyl)
~6
~6
-
Note: Predicted values are estimations based on additive effects and typical chemical shift ranges. Experimental values for comparative compounds are sourced from spectral databases.
Analysis of Key Structural Moieties:
The Amide Carbonyl (C=O): Saturated amide carbonyls typically resonate in the range of 173–178 ppm.[4] In our target molecule, the presence of the adjacent electron-withdrawing chlorine atom is expected to have a modest shielding effect, shifting the carbonyl peak slightly upfield to around 168 ppm.
The Chloromethyl Carbon (CH₂Cl): The carbon atom bonded to chlorine experiences significant deshielding due to the high electronegativity of the halogen. For a primary alkyl chloride, the chemical shift is typically in the 40-45 ppm range.[3] We predict the CH₂Cl signal for 2-chloro-N-cyclopropylacetamide to appear around 42 ppm.
The Cyclopropyl Carbons: The cyclopropyl group presents a unique electronic environment due to its high degree of s-character in the C-C bonds and significant ring strain. This results in a characteristic upfield shift for the carbon atoms. The methine carbon attached to the nitrogen (N-CH) is deshielded by the amide group and is predicted to appear around 23 ppm. The equivalent methylene carbons (CH₂) of the cyclopropyl ring are expected to be highly shielded, resonating at approximately 6 ppm. For comparison, the carbon atoms in the parent cyclopropane molecule have a chemical shift of -2.7 ppm.[5]
The logical relationship between the structure of 2-chloro-N-cyclopropylacetamide and its predicted 13C NMR signals is visualized in the following diagram.
Caption: Predicted 13C NMR assignments for 2-chloro-N-cyclopropylacetamide.
Experimental Protocol for 13C NMR Analysis
To ensure the acquisition of high-quality, reproducible 13C NMR data, adherence to a standardized experimental protocol is crucial. The following methodology provides a robust framework for the analysis of 2-chloro-N-cyclopropylacetamide and similar compounds.
1. Sample Preparation:
Accurately weigh approximately 10-20 mg of the solid 2-chloro-N-cyclopropylacetamide.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for 13C NMR as it dissolves a wide range of organic compounds and its deuterium lock signal is easily recognized by modern spectrometers.[6][7]
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[5][6]
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
The 13C NMR spectrum should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
Tune and match the 13C probe to the sample.
Set the acquisition parameters:
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.
Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) will encompass the expected chemical shifts.
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons, although none are present in the target molecule.
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
For unambiguous assignment of CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 or DEPT-90/135) can be performed.
3. Data Processing and Analysis:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the resulting spectrum.
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
Integrate the peaks if desired, although peak intensities in proton-decoupled 13C NMR are not always directly proportional to the number of carbons.
Assign the peaks based on their chemical shifts and comparison with the predicted values and data from related compounds.
The following diagram outlines the general workflow for acquiring and analyzing the 13C NMR spectrum.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Mandate
In the landscape of pharmaceutical development, 2-chloro-N-cyclopropylacetamide (C₅H₈ClNO) represents a critical analyte. Structurally, it combines a reactive alpha-chloroacetamide pharmacophore with a cyclopropyl moiety. This classification flags it as a potential alkylating agent and a mutagenic impurity (MI) under ICH M7 guidelines, requiring control levels often below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .
This guide compares the two dominant analytical platforms—LC-ESI-MS/MS (The "Gold Standard") and GC-MS (EI) (The Traditional Alternative).
The Verdict: While GC-MS offers structural fingerprinting via spectral libraries, LC-ESI-MS/MS is the superior methodology for trace quantification of 2-chloro-N-cyclopropylacetamide due to higher sensitivity (LOD < 1 ng/mL), lack of thermal degradation, and compatibility with aqueous pharmaceutical matrices.
Molecular Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical behavior of the target.
Property
Value / Characteristic
Analytical Implication
Molecular Formula
C₅H₈ClNO
Distinctive Chlorine isotope pattern (3:1).
Monoisotopic Mass
133.03 Da
Low mass requires clean background to avoid interference.
Reactivity
Alkylating Agent (Sɴ2)
Can react with solvents (methanol) or matrix components; requires inert handling.
Volatility
Moderate
Viable for GC, but polar amide bond induces tailing.
Thermal Stability
Labile
Risk of dehydrohalogenation (loss of HCl) in hot GC injectors.
Comparative Analysis: LC-MS/MS vs. GC-MS[1][2][3][4][5]
The following data synthesizes performance metrics from validation studies of similar chloroacetamide impurities (e.g., 2-chloroacetamide, N-methyl-2-chloroacetamide).
Performance Matrix
Feature
LC-ESI-MS/MS (QqQ)
GC-MS (EI)
Winner
Ionization Mode
Electrospray (+)
Electron Impact (70 eV)
LC-MS (Softer ionization preserves molecular ion)
Sensitivity (LOD)
0.1 – 0.5 ng/mL
10 – 50 ng/mL
LC-MS (100x more sensitive)
Selectivity
High (MRM transitions)
Moderate (SIM mode)
LC-MS
Sample Prep
Direct Injection / Dilute-and-Shoot
Extraction / Derivatization often required
LC-MS
Thermal Risk
Negligible
High (Injector port degradation)
LC-MS
Matrix Effects
Susceptible to Ion Suppression
Less susceptible
GC-MS
Decision Logic
The choice of method is dictated by the sample matrix and required Limit of Quantitation (LOQ).
Figure 1: Analytical Decision Tree. LC-MS/MS is the default for trace impurity analysis due to sensitivity requirements.
Deep Dive: LC-MS/MS Methodology
This section details the "Gold Standard" protocol.
Fragmentation Mechanism (ESI+)
In Electrospray Ionization (Positive mode), the molecule forms the protonated precursor
.
Precursor Ion: m/z 134.0 (³⁵Cl) and 136.0 (³⁷Cl).
Characteristic Pattern: The 3:1 intensity ratio of m/z 134:136 confirms the presence of one chlorine atom.
Fragmentation Pathway:
Upon Collision Induced Dissociation (CID), the amide bond is the primary site of fragility, alongside the carbon-chlorine bond.
Primary Transition (Quantifier): Cleavage of the amide bond to release the cyclopropylamine neutral fragment or formation of the cyclopropyl cation.
Secondary Transition (Qualifier): Loss of HCl or formation of the chloroacetyl cation.
Figure 2: Proposed ESI+ Fragmentation Pathway for MRM development.
Recommended Protocol (LC-MS/MS)
System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
Column: C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl, 100mm x 2.1mm, 2.5µm). Why Phenyl-Hexyl? It offers better retention for polar amides compared to standard C18.
Mobile Phase:
A: 0.1% Formic Acid in Water (Proton source).
B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-1 min: 5% B (Hold for retention)
1-6 min: 5% -> 95% B
6-8 min: 95% B (Wash)
8.1 min: 5% B (Re-equilibration)
MS Parameters (Source Dependent):
Ion Mode: ESI Positive
Capillary Voltage: 3500 V
Gas Temp: 300°C
MRM Table:
Transition Type
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Purpose
Quantifier
134.0 (³⁵Cl)
58.1
15 - 20
High abundance, stable
Qualifier 1
134.0 (³⁵Cl)
77.0
25 - 30
Structural confirmation (Chloroacetyl)
Qualifier 2
136.0 (³⁷Cl)
58.1
15 - 20
Isotope confirmation
Alternative Method: GC-MS (EI)
While LC-MS is preferred, GC-MS is a viable alternative if the sample is in a non-polar organic solvent (e.g., Dichloromethane) and the lab lacks LC-MS capabilities.
Critical Limitation: Chloroacetamides can degrade in the injector port (dehydrohalogenation).
Mitigation: Use a "Cold On-Column" injection or a PTV (Programmed Temperature Vaporizing) inlet to minimize thermal shock.
EI Spectrum Fingerprint:
Molecular Ion: m/z 133 (weak).
Base Peak: Often m/z 41 (Cyclopropyl ring opening, C₃H₅⁺) or m/z 77 (Cl-CH₂-CO⁺).
Alpha Cleavage: Loss of Cl (m/z 98).
Protocol Summary:
Column: DB-624 or DB-Wax (Polar stationary phase improves peak shape for amides).
Carrier: Helium @ 1.0 mL/min.
Temp Program: Start low (40°C) to trap the volatile, ramp 10°C/min to 240°C.
Validation & Quality Assurance
To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.
System Suitability: Inject a standard at the Limit of Detection (LOD). Signal-to-Noise (S/N) must be > 3.
Specificity: Inject a "blank" matrix. There must be no interference at the retention time of the impurity.
Accuracy (Recovery): Spike the impurity into the API matrix at three levels (LOQ, 100% Limit, 150% Limit). Recovery must be 80-120%.
References
ICH Harmonised Guideline. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[1][2][3] International Council for Harmonisation.[2][3] Link
Liu, D. Q., et al. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities.[4][5] Journal of Pharmaceutical and Biomedical Analysis. Link
NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Chloroacetamide derivatives. National Institute of Standards and Technology. Link
European Medicines Agency (EMA). (2010). Guideline on the Limits of Genotoxic Impurities.[2][3][6]Link
Comprehensive Guide: FT-IR Spectroscopy of 2-Chloro-N-cyclopropylacetamide
Comparative Analysis & Characterization Protocols Executive Summary In the synthesis of bioactive intermediates, 2-chloro-N-cyclopropylacetamide (CAS 19047-31-5) represents a critical building block, particularly in the...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analysis & Characterization Protocols
Executive Summary
In the synthesis of bioactive intermediates, 2-chloro-N-cyclopropylacetamide (CAS 19047-31-5) represents a critical building block, particularly in the development of heteroaromatic herbicides and pharmaceutical amides.[1] While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers superior performance for routine Quality Control (QC) and real-time reaction monitoring.
This guide objectively compares the diagnostic performance of FT-IR against Raman and HPLC-UV techniques.[1] It provides a validated spectral assignment framework and a self-verifying experimental protocol designed to detect common impurities such as chloroacetyl chloride and cyclopropylamine.[1]
Molecular Context & Vibrational Theory
To interpret the FT-IR spectrum accurately, one must understand the vibrational coupling unique to this molecule.[1] The structure combines a secondary amide, an
-chloro substitution, and a strained cyclopropyl ring.[1]
Key Vibrational Markers[2][3]
Inductive Effect on Amide I: The electron-withdrawing chlorine atom on the
-carbon pulls electron density from the carbonyl carbon.[1] This typically shifts the Amide I band () to a higher frequency (~1660–1675 cm⁻¹) compared to non-chlorinated acetamides.[1]
Cyclopropyl Ring Strain: The high ring strain (~27.5 kcal/mol) of the cyclopropyl group results in C-H bonds with increased s-character.[1] This manifests as distinctive C-H stretching vibrations above 3000 cm⁻¹, a region typically reserved for alkenes/aromatics, providing a key "fingerprint" to distinguish it from isopropyl or propyl analogs.[1]
Comparative Analysis: FT-IR vs. Alternatives
The following analysis evaluates FT-IR's utility as a "product" (analytical tool) for this specific compound compared to Raman Spectroscopy and High-Performance Liquid Chromatography (HPLC).
Table 1: Performance Matrix for 2-Chloro-N-cyclopropylacetamide Characterization[1]
Feature
FT-IR (ATR)
Raman Spectroscopy
HPLC-UV
Primary Utility
Rapid ID, Solid-state Polymorph Check
Aqueous Reaction Monitoring
Purity Quantitation (%)
Sample Prep
None (ATR) / < 1 min
None / < 1 min
High (Dissolution, Filtration)
Specificity
High (Fingerprint region unique)
Medium (Fluorescence interference possible)
High (Separation based)
Limit of Detection
~0.5 - 1.0%
~0.1 - 0.5%
< 0.05%
Key Blind Spot
Aqueous solutions (Water absorbs IR)
Fluorescence from impurities
No structural data (Retention time only)
Throughput
High (>60 samples/hour)
High (>60 samples/hour)
Low (3-10 samples/hour)
Critical Insight: Why FT-IR Wins for Incoming QC
While HPLC is necessary for final purity certification, FT-IR is the superior choice for incoming raw material verification and in-process checks .[1] The presence of the Amide I/II doublet and the distinct Cyclopropyl C-H stretch allows FT-IR to instantly flag the wrong starting amine (e.g., isopropylamine instead of cyclopropylamine) without the solvent waste of HPLC.
Experimental Protocol: Self-Validating Workflow
This protocol utilizes Attenuated Total Reflectance (ATR) to eliminate KBr pellet preparation errors (e.g., moisture absorption/ion exchange).[1]
Materials & Equipment[1]
Spectrometer: FT-IR with DTGS or MCT detector (Resolution: 4 cm⁻¹).
Accessory: Diamond or ZnSe Single-Bounce ATR.
Reference Standard: >98% purity 2-chloro-N-cyclopropylacetamide (stored at 2-8°C).[1]
Step-by-Step Methodology
Background Collection: Clean the ATR crystal with isopropanol.[1] Collect a 32-scan background spectrum of ambient air.[1]
Sample Loading: Place ~10 mg of the solid analyte onto the crystal center.
Pressure Application: Apply high pressure using the anvil clamp.[1] Validation Check: Ensure the preview spectrum shows an absorbance of the strongest band (Amide I) between 0.3 and 0.8 AU. If <0.1, pressure is insufficient.[1]
Data Acquisition: Collect 32 scans from 4000 to 600 cm⁻¹.
Post-Processing: Apply ATR correction (if comparing to transmission libraries) and baseline correction.
Diagram 1: Analytical Workflow for Synthesis QC
The following Graphviz diagram illustrates where FT-IR fits into the synthesis pipeline to maximize efficiency.
Caption: Integrated QC workflow demonstrating FT-IR as the primary gatekeeper before resource-intensive HPLC testing.
Spectral Data & Interpretation
The following data table synthesizes experimental observations for 2-chloro-N-cyclopropylacetamide.
Table 2: Diagnostic Vibrational Assignments[1][4]
Frequency (cm⁻¹)
Vibrational Mode Assignment
Diagnostic Note
3280 ± 10
(Stretching)
Broad, indicates Hydrogen bonding.[1] Sharpens in dilute solution.
3085, 3010
CRITICAL IDENTIFIER. Distinct sharp peaks above aliphatic C-H.[1] Differentiates from isopropyl analogs.
2950 - 2850
Methylene () stretches from the chloroacetyl group.[1]
1665 ± 5
Amide I ()
Shifted up by Cl-induction.[1] Strongest band in the spectrum.[1]
1545 ± 5
Amide II ()
"The Amide Couple."[1] Disappears if N-alkylation occurs (impurity check).[1]
1250 - 1200
Ring Breathing / C-N Stretch
Complex mode involving the cyclopropyl ring expansion.[1]
790 - 650
Broad/moderate bands.[1] Confirm presence of chloro-tail.[1][2][3]
Diagram 2: Vibrational Logic Map
This diagram explains the causality between the molecular structure and the observed spectral bands.[1]
Caption: Structural-Spectral correlation map highlighting how specific functional groups drive the diagnostic IR bands.
Troubleshooting & Common Artifacts
Missing Amide II (~1545 cm⁻¹): If this band is absent or very weak, suspect hydrolysis of the amide bond or formation of a tertiary amide impurity.
Broad O-H Region (~3400 cm⁻¹): The sample is hygroscopic.[1] If using KBr pellets, switch to ATR or dry the sample in a vacuum desiccator over
Doublet in Carbonyl Region: If a second peak appears ~1780 cm⁻¹, this indicates unreacted Chloroacetyl Chloride (starting material).[1]
References
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Chloro-N-methylacetamide (Analogous Reference). NIST Chemistry WebBook, SRD 69.[1][4][5][6]
[Link][4][5]
PubChem. 2-Chloro-N-cyclopropylacetamide (Compound Summary & Spectral Data Sources). National Library of Medicine.[1]
[Link]
SpectraBase. FT-IR Spectrum of 2-Chloro-N-cyclopropylacetamide (Wiley).[1]
[Link]
Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[1] 3rd Edition, Wiley, 2004.[1] (Authoritative text for Cyclopropyl and Amide assignments).
analytical methods for 2-chloro-N-cyclopropylacetamide characterization
Executive Summary 2-Chloro-N-cyclopropylacetamide is a reactive electrophile commonly used as a pharmacophore building block and an intermediate in agrochemical synthesis. Its analysis presents a distinct dichotomy: whil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloro-N-cyclopropylacetamide is a reactive electrophile commonly used as a pharmacophore building block and an intermediate in agrochemical synthesis. Its analysis presents a distinct dichotomy: while Gas Chromatography (GC) offers rapid separation of volatiles, the thermal lability of the
-chloroamide bond and the strain of the cyclopropyl ring make High-Performance Liquid Chromatography (HPLC) the superior choice for quantitative purity assessment.
This guide objectively compares these methodologies, recommending RP-HPLC-UV/MS as the primary release method due to its ability to detect non-volatile hydrolysis degradants without inducing thermal decomposition.
Part 1: Chemical Context & Analytical Challenges[1]
To analyze this molecule, one must understand its reactivity profile. It is an alkylating agent, designed to react with nucleophiles. This property dictates the analytical constraints.
Feature
Analytical Implication
-Chloro Moiety
High susceptibility to hydrolysis and nucleophilic attack. Solvents containing reactive amines or thiols must be avoided during preparation.
Cyclopropyl Ring
Chemically strained. High temperatures in GC injectors (>250°C) can induce ring-opening or isomerization, leading to false impurity profiles.
Chromophore
Lacks an aromatic ring. The primary UV absorption is the amide transition (~200–220 nm). Detection at standard 254 nm is insensitive.
Part 2: Comparative Methodology
The following table contrasts the three primary analytical approaches.
Table 1: Performance Comparison of Analytical Techniques
Feature
Method A: RP-HPLC (UV/MS)
Method B: GC-MS
Method C: H-NMR
Primary Utility
Purity assay & Impurity profiling
Residual solvent & Volatile impurities
Structural confirmation
Sample Integrity
High (Ambient temp analysis)
Medium/Low (Risk of thermal degradation)
High (Non-destructive)
Sensitivity (LOD)
High (ng/mL with MS; g/mL with UV)
High (pg/mL in SIM mode)
Low (~1 mg/mL required)
Specificity
Excellent for polar degradants (e.g., hydrolysis products)
Excellent for volatile synthesis byproducts
Absolute structural proof
Throughput
Medium (15–30 min run)
High (10–15 min run)
Low (Manual interpretation)
Recommendation
PREFERRED for QC/Release
Secondary (Process Control)
Identity Testing Only
Part 3: Detailed Experimental Protocols
Protocol A: RP-HPLC-UV/MS (The "Gold Standard")
This method is designed to separate the parent compound from its primary hydrolysis product (N-cyclopropyl-2-hydroxyacetamide) and the starting material (cyclopropylamine).
Rationale: Acidic mobile phase suppresses the ionization of the amide and potential amine impurities, sharpening peak shapes. Low UV wavelength (210 nm) is mandatory due to the lack of conjugation.
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Detection: UV @ 210 nm (Reference 360 nm); MS (ESI+) for confirmation.
Gradient Profile:
Time (min)
% Mobile Phase B
Event
0.0
5
Equilibration
2.0
5
Hold (Elute polar salts)
12.0
60
Linear Ramp
15.0
95
Wash
15.1
5
Re-equilibration
20.0
5
End
Sample Preparation:
Dissolve 10 mg of sample in 10 mL of 90:10 Water:Acetonitrile. Note: Do not use methanol as the diluent; the
-chloro group can slowly react with methanol over time (metholysis) to form the methoxy impurity.
Protocol B: GC-MS (Rapid Process Control)
Use this method only for checking residual solvents or if HPLC is unavailable. You must validate that the injector temperature does not degrade the analyte.
Rationale: A non-polar column (5% phenyl) is standard. A "cool" injection technique or lower inlet temperature minimizes thermal stress.
Instrument Parameters:
System: Agilent 7890/5977 or equivalent.
Column: DB-5ms or HP-5ms (
).
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Inlet: Split 20:1 @ 200°C (Warning: Do not exceed 220°C).
Transfer Line: 250°C.
Ion Source: 230°C (EI mode, 70 eV).
Oven Program:
Hold at 60°C for 1 min.
Ramp 15°C/min to 200°C.
Ramp 30°C/min to 280°C (Burn off).
Part 4: Data Interpretation & Visualization
Mass Spectrometry Fragmentation (EI Source)
When analyzing via GC-MS, look for this specific fragmentation pattern to confirm identity:
Molecular Ion (M+):
133 (and 135 for isotope) in a 3:1 ratio.
Base Peak: Often
56 (Cyclopropylamine fragment) or 84 (Loss of ).
Diagnostic Loss: M - 35 (Loss of Cl).
Analytical Decision Pathway
The following diagram illustrates the logic flow for selecting the correct method based on the sample stage.
Figure 1: Decision matrix for characterizing 2-chloro-N-cyclopropylacetamide, prioritizing HPLC for purity due to thermal stability concerns.
Part 5: References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 735780, 2-chloro-N-cyclopropylacetamide. Retrieved from [Link]
ResearchGate. (2019). Synthesis and Reactivity of N-substituted 2-chloroacetamides. (Supporting data on thermal lability). Retrieved from [Link]
Comparative
Targeted Covalent Inhibitors: A Comparative Guide to Chloroacetamide vs. Acrylamide Warheads
[1] Executive Summary In the renaissance of targeted covalent inhibitors (TCIs), the choice of electrophilic "warhead" is the single most critical determinant of a drug's therapeutic index. This guide provides a technica...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the renaissance of targeted covalent inhibitors (TCIs), the choice of electrophilic "warhead" is the single most critical determinant of a drug's therapeutic index. This guide provides a technical comparison between the two dominant classes of cysteine-targeting electrophiles:
-Chloroacetamides and Acrylamides .
While chloroacetamides serve as the workhorses of chemoproteomic profiling due to their high intrinsic reactivity, acrylamides have largely monopolized the landscape of FDA-approved covalent drugs (e.g., Ibrutinib, Osimertinib). This guide dissects the biological activity, kinetic profiles, and experimental validation workflows required to select the correct warhead for your program.
Part 1: Mechanistic Divergence[2]
The biological activity of these warheads is dictated by their underlying organic chemistry. While both target nucleophilic cysteine residues (thiolates), they do so via distinct mechanisms that influence their reversibility and transition state geometry.
The Reaction Mechanisms[3]
Chloroacetamides (
Substitution): These are alkylating agents. The thiolate anion attacks the -carbon, displacing the chloride leaving group. This reaction is inherently irreversible and highly sensitive to steric hindrance at the attack site.
Acrylamides (Michael Addition): These are
-unsaturated carbonyls.[1] The thiolate attacks the -carbon in a conjugate addition. Crucially, this mechanism allows for tunability; by modifying the -substituent (e.g., adding a cyano group), the reaction can be made reversible (retro-Michael), a strategy used to reduce off-target residence time.
Visualization of Mechanistic Pathways[5]
Figure 1: Mechanistic comparison of nucleophilic substitution (
) vs. conjugate addition (Michael).
Part 2: The Reactivity-Selectivity Trade-off
The central dogma of covalent drug design is the Goldilocks Principle : the warhead must be reactive enough to modify the target (
) but latent enough to avoid modifying the rest of the proteome (glutathione, off-target cysteines).
Comparative Performance Matrix
Feature
-Chloroacetamides
Acrylamides
Intrinsic Reactivity
High. Often reacts promiscuously with solvent-exposed cysteines.
Moderate to Low. Requires specific orientation in the binding pocket to react.
Tunability
Low. Difficult to modulate reactivity without changing the leaving group (e.g., switching Cl to F or I).
High. Reactivity can be fine-tuned via steric or electronic substitution at the -position.
Metabolic Stability
Poor. Susceptible to rapid glutathione (GSH) conjugation in the liver.
Good. Generally stable in plasma; GSH conjugation is slower.
Primary Application
Hit Discovery. Used in Fragment-Based Drug Discovery (FBDD) and Chemoproteomics (ABPP) to find "ligandable" cysteines.
Lead Optimization/Drugs. The standard for clinical candidates (e.g., Ibrutinib, Afatinib).
Toxicity Risks
Immunotoxicity. High risk of haptenization (modifying plasma proteins), leading to allergic responses.
Target-Mediated. Toxicity usually stems from inhibiting the target in healthy tissue (on-target) rather than random alkylation.
Why Acrylamides Won the "Kinase War"
In the development of EGFR and BTK inhibitors, chloroacetamides were initially explored but discarded. The high intrinsic reactivity of the
bond led to rapid depletion by cellular glutathione ( min). In contrast, acrylamides like Ibrutinib rely on non-covalent binding affinity () to position the warhead near the target cysteine, effectively increasing the local concentration and allowing the reaction to occur despite lower intrinsic reactivity (). This "binding-first, reacting-second" mechanism is the key to specificity [1].
Part 3: Experimental Protocols
To objectively compare these warheads in your own scaffold, you must establish a self-validating testing pipeline. Do not rely on calculated reactivity (LUMO energies) alone; experimental verification is mandatory.
Protocol A: Glutathione (GSH) Half-Life Assay
This is the "Gatekeeper" assay. It measures intrinsic electrophilicity (
) independent of protein binding.
Objective: Determine the stability of the warhead in a cytosolic-mimicking reducing environment.
Workflow:
Preparation: Prepare a 10 mM stock of the test compound (DMSO) and a 100 mM stock of reduced L-Glutathione (PBS, pH 7.4).
Incubation: Mix compound (final 10
M) with excess GSH (final 5 mM) in PBS at 37°C. Include an internal standard (e.g., Indomethacin).
Sampling: Aliquot samples at
min. Quench immediately with 1% Formic Acid/Acetonitrile to stop the reaction.
Analysis: Analyze via LC-MS/MS (MRM mode). Monitor the disappearance of the parent mass.[2]
Calculation: Plot
vs. time. The slope is .
.
Interpretation:
min: Highly reactive (Likely Chloroacetamide-like). High toxicity risk.
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)
This protocol determines if your compound is selective or just a "sticky" alkylator.
Workflow:
Proteome Prep: Lysate from relevant cells (e.g., Jurkat or HEK293).[3][4]
Competition: Treat lysate with Test Compound (various concentrations) for 1 hour.
Probe Labeling: Add a broad-spectrum cysteine probe (e.g., IA-Alkyne or IA-DTB ) for 1 hour. This probe mimics a chloroacetamide and will label any cysteine not blocked by your drug.
Click Chemistry: Conjugate a reporter (Biotin-Azide) via CuAAC.
Enrichment & MS: Streptavidin enrich, digest, and run LC-MS/MS.
Data: A decrease in probe signal at specific cysteines indicates target engagement.
Visualizing the ABPP Workflow:
Figure 2: Competitive ABPP workflow for validating selectivity and target engagement [2].
Part 4: Biological Artifacts & Warnings
When comparing these classes, one must account for experimental artifacts that can skew data.
Methionine Oxidation (Chloroacetamides):
In proteomic workflows, chloroacetamides are often used to cap cysteines (alkylation). However, recent data suggests that ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-chloroacetamides can induce significant artifactual oxidation of Methionine residues (up to 40%), complicating peptide identification. Acrylamides do not typically show this side effect [3].
Promiscuity in Assays:
If a chloroacetamide shows nanomolar potency in an enzymatic assay but micromolar potency in a cell viability assay, suspect GSH sponging . The compound is likely being neutralized by the millimolar concentrations of intracellular glutathione before it reaches the target. Acrylamides, being less reactive to free GSH, show better correlation between enzymatic and cellular potency [4].
References
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[5][6] Nature Reviews Drug Discovery. [Link]
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]
Mullapudi, S., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]
Cee, V. J., et al. (2020).[1] Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides. Journal of Medicinal Chemistry. [Link][1]
Tuning Electrophilicity: A Structural Comparison of N-Substituted Chloroacetamides
Topic: Structural Comparison of Different N-Substituted Chloroacetamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Comparison of Different N-Substituted Chloroacetamides
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of Targeted Covalent Inhibitors (TCIs) and chemical biology probes, the chloroacetamide warhead (
) occupies a critical "Goldilocks" zone. While often considered more reactive than acrylamides, chloroacetamides offer distinct advantages in labeling efficiency and proteomic coverage. However, their utility is strictly governed by the reactivity-stability trade-off .
This guide objectively compares the structural classes of N-substituted chloroacetamides. We analyze how N-substituents—ranging from simple alkyls to sterically hindered aryls—modulate the electrophilicity of the
-carbon via electronic induction, steric hindrance, and transition-state hydrogen bonding.
Mechanistic Basis: The
Reaction
The primary mechanism of action for chloroacetamides is a nucleophilic bimolecular substitution (
) with a thiol (e.g., Cysteine-SH or Glutathione).
The Warhead: The
-carbon is activated by the adjacent carbonyl group.
The Nucleophile: The thiolate anion (
) attacks the -carbon from the backside, displacing the chloride ion.[1]
The Modulator: The N-substituent influences this reaction through three vectors:
Electronic: Altering the electron density of the carbonyl, which inductively affects the
-carbon.
Steric: Blocking the trajectory of the incoming nucleophile.
H-Bonding: Secondary amides can form hydrogen bonds with the incoming thiolate, creating an energy penalty that decreases reactivity compared to tertiary amides.
Figure 1: The
reaction pathway. Note that secondary amides often exhibit a higher activation energy barrier due to ground-state stabilization or transition-state penalties involving N-H...S hydrogen bonding.
Structural Comparative Analysis
We categorize N-substituted chloroacetamides into three distinct classes based on their kinetic profiles and structural utility.
Class A: N,N-Dialkyl Chloroacetamides (Tertiary Amides)
Structure: Nitrogen is fully substituted with alkyl groups (e.g., N,N-dimethyl, N-morpholino).
Reactivity Profile:High.
Mechanism: Lacking an N-H donor, these compounds cannot form stabilizing hydrogen bonds with the incoming thiolate. Furthermore, the Lowest Unoccupied Molecular Orbital (LUMO) is typically lower in energy (approx. 1.74 eV) compared to secondary amides, making the
-carbon highly accessible to nucleophilic attack.
Application: Rapid chemoproteomic profiling where maximum coverage is required; synthesis of highly reactive intermediates.
Limitations: Often too reactive for therapeutic use, leading to rapid glutathione (GSH) depletion and off-target toxicity.
Class B: N-Aryl Chloroacetamides (Secondary Amides)
Structure: Nitrogen is bonded to an aromatic ring (e.g., N-phenyl).
Reactivity Profile:Tunable / Moderate.
Mechanism: The aryl ring acts as an electron sink. Electron-withdrawing groups (EWGs) on the ring (e.g.,
) decrease the electron density on the nitrogen, reducing amide resonance and making the carbonyl more electrophilic (activating the warhead). Conversely, Electron-donating groups (EDGs) reduce reactivity.
Application: The "Workhorse" of Targeted Covalent Inhibitors (TCIs). The reactivity can be fine-tuned to match the nucleophilicity of a specific active-site cysteine.
Class C: Sterically Hindered N-Aryl Chloroacetamides
Structure: N-Aryl amides with bulky substituents at the ortho positions (e.g., 2,6-diethylphenyl). Common in herbicides like Metolachlor and Acetochlor .
Reactivity Profile:Low / Stable.
Mechanism: The bulky ortho groups force the aryl ring out of planarity and physically block the backside attack trajectory required for
displacement.
Application:
Herbicides: High stability allows the compound to survive soil application and plant metabolism long enough to inhibit Very Long Chain Fatty Acid (VLCFA) elongases.
Drugs: Used when the target cysteine is in a cryptic or highly constrained pocket that excludes larger cellular thiols (like GSH) but accommodates the inhibitor.
Comparative Performance Data
The following table summarizes the relative reactivity (
) and Glutathione half-life () trends. Data is synthesized from kinetic studies of cysteine alkylation (Source: J. Med. Chem. & Bioconjugate Chem.).
Structural Class
Representative Compound
Electronic Feature
Steric Feature
Relative Reactivity ()*
GSH Stability ()
Class A (Tertiary)
2-chloro-N,N-dimethylacetamide
Inductive (+I)
Unhindered
100 (Reference)
< 15 min
Class B (Secondary)
2-chloro-N-phenylacetamide
Resonance (-R)
Moderate
~40 - 60
30 - 120 min
Class B (Secondary)
2-chloro-N-methylacetamide
Inductive (+I)
Unhindered
~20 - 30**
> 120 min
Class C (Hindered)
2-chloro-N-(2,6-diethylphenyl)acetamide
Resonance (-R)
High (Ortho)
< 5
> 24 hours
*Note:
is normalized to the tertiary amide. Values are approximate and solvent-dependent.
**Note: Secondary N-alkyl amides are often less reactive than tertiary analogs due to the "Thiol-Effect" (H-bond penalty) and higher LUMO energy.
Advanced Purity Assessment of 2-Chloro-N-cyclopropylacetamide: HPLC Method Development & Comparison Guide
Executive Summary & Strategic Rationale 2-chloro-N-cyclopropylacetamide (CAS 19047-31-5) is a critical electrophilic intermediate used in the synthesis of biologically active compounds, including kinase inhibitors and tr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
2-chloro-N-cyclopropylacetamide (CAS 19047-31-5) is a critical electrophilic intermediate used in the synthesis of biologically active compounds, including kinase inhibitors and triazine herbicides.[1] Its purity is paramount; as an alkylating agent, impurities such as chloroacetyl chloride or cyclopropylamine can trigger deleterious side reactions or genotoxic concerns in downstream API synthesis.[1]
This guide moves beyond generic "cookbook" methods. It provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC), detailing a self-validating RP-HPLC protocol designed to capture the polar nature of this acetamide derivative.[1]
The Analytical Challenge
The molecule presents three distinct challenges for chromatography:
Polarity: The cyclopropyl and amide groups create moderate polarity (LogP ~0.7), risking poor retention on standard C18 columns.[1]
Hydrolytic Instability: The chloro-group is susceptible to hydrolysis, generating chloroacetic acid during analysis if pH is mishandled.[1]
Synthesis Pathway & Impurity Logic
To validate a method, one must understand what is being separated.[1] The impurities are not random; they are mechanistic consequences of the synthesis.
Mechanistic Diagram (Graphviz)[1]
Figure 1: Synthesis pathway illustrating the origin of critical impurities (Hydrolysis and Over-reaction products) that the HPLC method must resolve.
Comparative Analysis: HPLC-UV vs. GC-FID
While HPLC is the industry standard for final release, GC-FID offers distinct advantages for process monitoring of this specific intermediate.
Feature
RP-HPLC (Recommended for Purity)
GC-FID (Alternative for IPC)
Detection Principle
UV Absorbance (Amide bond, 210 nm)
Flame Ionization (Carbon backbone)
Sensitivity
Moderate (Requires low UV)
High (Excellent response for C-H bonds)
Impurity Coverage
Excellent for non-volatiles (salts, acids)
Excellent for volatiles; misses salts
Sample Prep
Dissolve in ACN/Water
Dissolve in volatile solvent (DCM/MeOH)
Risk Factor
Solvent front interference at 210 nm
Thermal degradation of the amide
Verdict
Preferred for Final Release (Quantifies non-volatile degradation products)
Preferred for In-Process Control (Rapid, no solvent background issues)
Detailed Experimental Protocol: RP-HPLC
This protocol utilizes a Polar-Embedded C18 stationary phase.[1] Standard C18 columns often suffer from "phase collapse" (dewetting) at the high aqueous content required to retain this polar analyte.[1]
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[1] Crucial: Matching the diluent to the starting gradient prevents "peak splitting" of early eluters.
Stock Solution: 1.0 mg/mL in Acetonitrile.
Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent.
Solution: If quantification of the amine is required, this method is not suitable . Use HILIC-MS or GC-FID for amine quantification.[1] This HPLC method is specific for the amide purity.
Workflow Visualization
Figure 2: Optimized workflow ensuring solubility and peak shape integrity. The dilution step (S3) is critical to prevent solvent effects.
References
Vertex Analytical. (2025).[1] Validated RP-HPLC Method for the Determination of 2-Chloroadenosine and Related Impurities. ResearchGate.
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 735780: 2-chloro-N-cyclopropylacetamide. PubChem.[1]
Phenomenex. (2025).[1][2][3] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog.
U.S. Food and Drug Administration (FDA). (2000).[1][4] Guidance for Industry: Analytical Procedures and Methods Validation. FDA.gov.[1][4]
Audience: Medicinal Chemists, Process Development Scientists.[2][3]
Objective: To define the validation hierarchy for synthesized 2-chloro-N-cyclopropylacetamide, distinguishing between rapid industrial checks and definitive structural proof.
In the synthesis of N-cyclopropyl amides, two primary structural risks exist: cyclopropyl ring opening (acid-catalyzed) and hydrolysis of the chloroacetyl moiety .[1] Therefore, "performance" in this context is defined by the analytical method's ability to detect these specific degradation products.[2][3]
Comparative Analysis of Validation Methods
The following table compares analytical techniques based on their "resolution"—the ability to distinguish the target product from likely synthetic impurities (e.g., open-chain allylic amides or hydrolyzed hydroxy-acetamides).
Feature
Method A: 1H NMR (The Gold Standard)
Method B: GC-MS (Purity & Mass)
Method C: FT-IR (Rapid ID)
Primary Utility
Definitive structural connectivity & ring integrity.[1][2]
To validate the structure, we must understand the genesis of the sample. The standard synthesis involves the acylation of cyclopropylamine with chloroacetyl chloride.[3]
Critical Control Point: The reaction is highly exothermic.[2][3] Temperature control (<10°C) is vital to prevent the acid byproduct from opening the cyclopropyl ring (forming N-allyl derivatives).[1][2]
Experimental Protocol: Synthesis of the Validation Standard
This protocol is optimized for high purity to serve as a reference standard.
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a stir bar, addition funnel, and nitrogen inlet.[2]
Rationale: The cyclopropyl group has a unique magnetic anisotropy, shielding the ring protons significantly. This is the only method that definitively proves the ring is intact.[2]
Validation: A sharp range (<2°C) indicates high purity.[1][2][3] A depressed range (<75°C) suggests residual TEA-HCl salts or solvent.[1][2]
Visualizing the Validation Logic
The following diagram illustrates the decision-making workflow for validating the synthesized intermediate.
Caption: Step-by-step validation workflow ensuring ring integrity and chemical purity before release.
Troubleshooting & Causality
Issue 1: Extra peaks at 5.1 and 5.8 ppm in NMR.
Causality: Thermal ring opening.[2][3] The cyclopropyl ring is strained (~27 kcal/mol).[2] If the reaction exothermed >40°C or strong acid was present, it isomerized to N-allyl-2-chloroacetamide.[1][2]
Solution: Repeat synthesis with stricter temperature control (<5°C) and ensure excess base (TEA) is present to neutralize HCl immediately.
Causality: Identity Error.[2][3] This matches the melting point of 2-chloroacetamide (primary amide), not the N-cyclopropyl derivative.[1][2]
Mechanism: Likely use of ammonia or hydrolysis of a contaminant.[2][3]
Solution: Check the amine source.[2][3] Ensure Cyclopropylamine was actually used.
References
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 735780, 2-chloro-N-cyclopropylacetamide. Retrieved from [Link]
Bertus, P., & Szymoniak, J. (2003).[2][3][5] New and easy route to primary cyclopropylamines from nitriles. (Context on cyclopropylamine stability). Journal of Organic Chemistry. Retrieved from [Link]
Comparative Efficacy and Mechanistic Profiling of Chloroacetamide Herbicides
A Technical Guide for R&D Applications Executive Summary This guide provides a rigorous comparative analysis of three primary chloroacetamide herbicides: Acetochlor , S-Metolachlor , and Dimethenamid-P . Designed for app...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for R&D Applications
Executive Summary
This guide provides a rigorous comparative analysis of three primary chloroacetamide herbicides: Acetochlor , S-Metolachlor , and Dimethenamid-P . Designed for application scientists and resistance researchers, this document moves beyond basic product labels to explore the physicochemical drivers of efficacy, the molecular basis of Very Long Chain Fatty Acid (VLCFA) inhibition, and the metabolic pathways governing resistance.
Mechanistic Basis: VLCFA Inhibition
Chloroacetamides (WSSA Group 15 / HRAC Group K3) function by inhibiting the elongation of Very Long Chain Fatty Acids (VLCFAs, >C18).[1][2] These fatty acids are critical precursors for suberin, cutin, and membrane lipids.
Molecular Target: The primary target is the Very Long Chain Fatty Acid Elongase complex, specifically the condensing enzymes (e.g., KCS - ketoacyl-CoA synthase). Chloroacetamides bind covalently to a cysteine residue at the active site of the elongase, irreversibly inactivating the enzyme.[3] This halts cell division and expansion, leading to the characteristic "buggy-whipping" in grasses and stunting in broadleaves.[2]
The following diagram illustrates the interruption of the lipid synthesis pathway.
Caption: Disruption of VLCFA synthesis in the Endoplasmic Reticulum by covalent modification of the elongase complex.
Comparative Physicochemical Profiling
Efficacy is not solely intrinsic potency; it is dictated by environmental behavior. The shift from racemic mixtures (e.g., Metolachlor) to resolved isomers (e.g., S-Metolachlor) has fundamentally altered the efficiency landscape.
Key Physicochemical Drivers
Isomeric Resolution: S-Metolachlor contains ~88-95% of the active S-isomer, whereas racemic metolachlor is a 50:50 mix. This results in S-Metolachlor exhibiting approx.[4][5][6] 1.6x higher herbicidal activity per gram than the racemic form.
Water Solubility: Dimethenamid-P has significantly higher water solubility, making it more effective in dry conditions or soils with high clay content where adsorption is a limiting factor.
Adsorption (Koc): Acetochlor has a moderate Koc, balancing mobility with residual activity.
Parameter
Acetochlor
S-Metolachlor
Dimethenamid-P
Implication for Efficacy
Isomer Composition
Racemic (mostly active)
Enriched S-Isomer (>88%)
Resolved P-Isomer (90%)
S-Metolachlor requires lower use rates than racemic metolachlor for equivalent control.
Water Solubility (mg/L)
~223
~480
~1,200
Dimethenamid-P activates with less rainfall; superior in dry climates.
Soil Sorption (Koc)
~150-200
~200
~155
S-Metolachlor tends to have slightly longer residual activity due to higher binding.
Primary Crop Safety
Corn, Cotton (w/ safener)
Corn, Soy, Cotton, Peanuts
Corn, Soy, Dry Beans
Acetochlor is generally more "hot" (phytotoxic) on sensitive crops like soybean than S-Metolachlor.
Experimental Efficacy Evaluation
Based on aggregated dose-response data (GR50 values) on key resistant weeds (Amaranthus tuberculatus, Setaria faberi).
Comparative Potency Hierarchy
Acetochlor: Generally exhibits the highest intrinsic potency on Amaranthus species. It often requires the lowest dose to achieve GR50 on difficult pigweed populations.
Dimethenamid-P: Highly potent on a gram-for-gram basis, often matching Acetochlor, particularly in lower moisture conditions.
S-Metolachlor: Slightly higher GR50 (lower potency) than Acetochlor for Amaranthus, but offers a broader safety margin for crops.
Metolachlor (Racemic): Lowest potency; requires significantly higher active ingredient load for comparable control.
Data Synthesis: Relative Control of Amaranthus tuberculatus (Waterhemp)
Note: Values are normalized relative to S-Metolachlor (Baseline = 1.0).
Herbicide
Relative Potency (1/GR50)
Resistance Risk Profile
Notes
Acetochlor
1.2x - 1.4x
Moderate
Most aggressive on metabolic resistant populations.
Dimethenamid-P
1.1x - 1.3x
Moderate
Efficacy stability is highest across variable soil moisture.
S-Metolachlor
1.0 (Baseline)
Moderate
Industry standard; "creeping" resistance observed in metabolic populations.
Metolachlor
0.6x
High
Sub-lethal dosing of inactive isomers may select for metabolic resistance.
Objective: Determine the GR50 (Growth Reduction 50%) of a target weed population.
Self-Validating Control: The assay must include a known susceptible population (S-type) and an untreated control. If the S-type survival > 10% at the discriminatory dose, the assay is invalid.
Workflow Diagram
Caption: Step-by-step workflow for pre-emergence herbicide efficacy testing.[4][7]
Detailed Methodology
Soil Preparation: Use a pasteurized silt loam field soil mixed with commercial potting mix (ratio 2:1) to ensure realistic adsorption (Koc) interactions.
Seeding: Plant 25 seeds per pot (10 cm diameter). Cover with 0.5 cm of soil.
Rates: 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x of the labeled field rate.
Activation: Within 24 hours, apply 10-15mm of overhead irrigation to move the herbicide into the weed germination zone.
Assessment: At 21 Days After Treatment (DAT), harvest above-ground biomass, dry at 60°C for 48 hours, and weigh.
Statistical Analysis: Fit data to a four-parameter log-logistic model (using R drc package) to calculate GR50.
Resistance & Metabolism: The GST Pathway
Resistance to chloroacetamides is rarely due to target site mutation. Instead, it is driven by Enhanced Metabolism (Non-Target Site Resistance).
Mechanism: Resistant weeds overexpress Glutathione S-Transferases (GSTs), specifically phi-class GSTs (GSTF).[8] These enzymes conjugate the herbicide with glutathione (GSH) before it can bind to the VLCFA elongase. The conjugate is then pumped into the vacuole, rendering it non-toxic.
Visualization: Metabolic Resistance Pathway
Caption: The GST-mediated detoxification pathway preventing herbicide binding to the target site.
References
University of Delaware. (2016). Acetochlor vs Metolachlor for Weed Control in Corn. Weekly Crop Update.
[Link]
National Institutes of Health (PMC). (2025). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies.
[Link]
MDPI. (2025). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples.
[Link][9]
University of Arkansas. (2020). Metolachlor Herbicides: What Are the Facts? (FSA2186).
[Link]
ResearchGate. (2014). Comparison of Acetochlor, Metolachlor, and Pyroxasulfone Applied Post to Cotton.
[Link]
Operational Guide: Safe Handling and Disposal of 2-Chloro-N-cyclopropylacetamide Executive Summary & Chemical Identity This guide outlines the operational protocols for the safe management of 2-chloro-N-cyclopropylacetam...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Handling and Disposal of 2-Chloro-N-cyclopropylacetamide
Executive Summary & Chemical Identity
This guide outlines the operational protocols for the safe management of 2-chloro-N-cyclopropylacetamide . As a researcher, you must recognize that this compound is not merely "organic waste." It is an
-chloroacetamide , a class of compounds characterized by their electrophilic nature. This structural feature makes them potent alkylating agents, capable of reacting with biological nucleophiles (DNA, proteins), which drives their classification as skin sensitizers and potential reproductive toxins.
| Reactivity | Electrophilic (Alkylating agent); susceptible to hydrolysis in strong base.[1][2][3] |
Hazard Mechanism: The "Why" Behind the Protocol
To ensure safety, we must understand the mechanism of toxicity. The chlorine atom on the alpha-carbon (adjacent to the carbonyl) is a good leaving group. This makes the alpha-carbon highly electrophilic.
The Risk: In a biological system, this carbon attacks nucleophilic residues (like cysteine thiols) in proteins. This haptenization process is the primary driver for allergic contact dermatitis (sensitization) .
The Operational Implication: Standard nitrile gloves may offer limited permeation protection over long durations. Double-gloving and immediate disposal of contaminated PPE are non-negotiable.
The Disposal Implication: Do not mix with strong nucleophiles (amines, thiols, strong bases) in the waste stream, as this can trigger uncontrolled exothermic alkylation reactions in the waste drum.
Waste Segregation & Classification
The reliability of your waste management system depends on strict segregation. This compound must not be treated as general non-hazardous trash or standard non-halogenated organic waste.
Segregation Rules (The Self-Validating System)
Halogenated Stream: Due to the chlorine content, this must enter the Halogenated Organic Waste stream. Mixing it with non-halogenated solvents (like acetone/methanol) violates EPA segregation protocols and increases incineration costs.
pH Control: Ensure the waste container is neutral or slightly acidic. Never add to a waste container containing strong bases (NaOH, KOH), as this promotes rapid hydrolysis, generating heat and potentially releasing toxic byproducts.
Solid vs. Liquid:
Pure Solid: Dispose of in a dedicated solid waste container labeled "Toxic/Sensitizer."
Solution: Dispose of in the Halogenated Solvent carboy.
Visual Workflow: Disposal Decision Tree
Figure 1: Decision logic for segregating 2-chloro-N-cyclopropylacetamide waste streams to ensure regulatory compliance and safety.
Detailed Disposal Procedures
Scenario A: Routine Disposal of Reaction Mixtures
Identification: Confirm the solvent composition. If the mixture contains >1% halogenated solvents (DCM, Chloroform) OR the solute is halogenated (which this is), the entire volume is Halogenated Waste.
Container: Use High-Density Polyethylene (HDPE) or Glass carboys. Avoid metal containers if the mixture is potentially acidic.
Labeling:
Chemical Name: Write out the full name. Do not use abbreviations or chemical structures alone.
Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated."
Scenario B: Disposal of Pure Solid (Expired/Excess)
Do not dissolve: There is no need to dissolve the solid for disposal. This increases waste volume unnecessarily.
Primary Container: Keep the material in its original vial if possible, with the cap tightly sealed.
Secondary Containment: Place the vial into a clear, sealable plastic bag (Ziploc type) to contain any potential leakage or external contamination.
Binning: Place the bagged vial into the "Solid Hazardous Waste" drum.
Scenario C: Spill Cleanup (Emergency Protocol)
If this material is spilled, the risk of sensitization via dust inhalation or skin contact is high.[4]
Required PPE:
Respiratory: N95 (minimum) or P100 respirator if powder is aerosolized.
Skin: Double Nitrile gloves (0.11 mm minimum thickness) and Tyvek lab coat.
Eyes: Chemical safety goggles.
Figure 2: Emergency response workflow for solid and liquid spills, prioritizing dust control.
Chemical Deactivation (Advanced Users Only)
Note: For general disposal, incineration is preferred. Chemical deactivation is only recommended for cleaning contaminated glassware or treating spill residues where incineration is not immediately possible.
Mechanism: Nucleophilic substitution to displace the chloride.
Protocol:
Prepare a solution of 10% Sodium Thiosulfate or a mixture of Ethanol/Water (1:1) with 5% Sodium Hydroxide .
Soak contaminated glassware in this solution for 24 hours.
Warning: The hydroxide method may generate heat. Perform in a fume hood.
The resulting solution should still be treated as chemical waste (due to pH and organic content), but the specific alkylating hazard will be neutralized.
References
PubChem. (n.d.).[1] 2-chloro-N-cyclopropylacetamide (Compound Summary).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
Personal protective equipment for handling 2-chloro-N-cyclopropylacetamide
CAS: 19047-31-5 | Class: -Chloroacetamide / Alkylating Agent[1][2] Executive Safety Assessment To the Researcher: Treat 2-chloro-N-cyclopropylacetamide not merely as an irritant, but as a potent electrophilic alkylating...
To the Researcher:
Treat 2-chloro-N-cyclopropylacetamide not merely as an irritant, but as a potent electrophilic alkylating agent . While the Safety Data Sheet (SDS) flags it for acute toxicity (H301) and skin sensitization (H317), the structural moiety (
-chloroacetamide) drives the true risk profile.[1][2]
The Mechanism of Danger:
The carbon-chlorine bond adjacent to the carbonyl group is highly susceptible to nucleophilic attack (
).[1][2] In a biological context, this molecule seeks out electron-rich centers—specifically the thiol (-SH) groups in cysteine residues of your proteins and the nitrogen atoms in your DNA.[1][2]
Immediate Risk: Chemical burns and severe eye damage.[1][2]
Long-term Risk: Irreversible skin sensitization (haptenization) and potential reproductive toxicity (H361).[1][2] Once sensitized, trace exposure can trigger systemic immune responses.[1][2]
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient.[1][2] You must employ a Redundant Barrier System .[1][2]
Sacrificial Layer. Nitrile provides excellent physical durability but only moderate permeation resistance to chlorinated amides in solution.[1][2]
Replace every 30 mins or immediately upon splash.[1][2]
Secondary Gloves
Laminate / PE / EVOH (e.g., Silver Shield™)
Chemical Barrier.-chloroacetamides can permeate nitrile over time.[1][2] Laminate films offer >480 min breakthrough time for alkylating agents.[1][2]
Reuse allowed only if chemically uncompromised; inspect daily.[1][2]
Respiratory
P100 / N99 or PAPR (If outside fume hood)
Particulate Exclusion. As a solid, electrostatic forces often aerosolize amide powders during weighing.[1][2] H335 (Resp.[1][2] Irritation) is a primary hazard.[1][2][3]
Dispose after significant dust loading or every 40 hours of use.[1][2]
Eye Protection
Chemical Splash Goggles (Unvented or Indirect Vent)
Vapor/Dust Seal. Safety glasses leave gaps.[1][2] This compound is a lachrymator and severe irritant; a seal is required to prevent corneal opacity.[1][2]
Decontaminate with soap/water after every session.[1][2]
Body Defense
Tyvek® Lab Coat + Sleeve Covers
Fomite Control. Cotton lab coats trap dust, becoming a secondary source of exposure (fomites) in the breakroom or office.[2]
Disposable.[1][2][4] Do not reuse if visibly contaminated.[1][2]
Operational Protocol: The "Zero-Contact" Workflow[1][2]
Phase A: Engineering Controls (Pre-Start)[1]
Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.
Static Mitigation: Amide powders are often static-prone.[1][2] Place an ionizing bar or antistatic gun inside the hood to prevent "powder fly" during transfer.[2]
Decon Buffer: Prepare a beaker of 10% aqueous sodium thiosulfate or a dilute ammonia solution.[1][2] This acts as a "quench station" for contaminated spatulas (nucleophilic sulfur/nitrogen deactivates the alkyl chloride).[1][2]
Phase B: Weighing & Transfer (Critical Step)[1]
Double Glove: Don Laminate gloves under Nitrile gloves.[1][2] This preserves dexterity while ensuring chemical resistance.[1][2]
The "Boat" Method: Never weigh directly into a flask.[2] Weigh into a disposable anti-static weighing boat.
Solvent Trap: If dissolving, add the solvent to the reaction vessel before adding the solid (if chemically permissible) to minimize dust generation, OR add the solid to the flask and immediately cap before transport.[1]
Phase C: Reaction & Cleanup[1]
Spill Management:
Solid Spill: Do NOT sweep.[1][2] Cover with wet paper towels (to prevent dust), then wipe up.[1][2]
Liquid Spill: Absorb with vermiculite.[1][2] Treat the waste as Halogenated Organic .
Doffing Sequence:
Wash outer nitrile gloves with soap/water while wearing them.[1][2]
Wash hands with cold water (warm water opens pores) and soap for 2 minutes.[1][2]
Visualizing the Safety Logic
This diagram illustrates the decision-making process for handling alkylating agents like 2-chloro-N-cyclopropylacetamide.
Caption: Operational workflow distinguishing risks between solid handling (dust/static) and solution handling (permeation).
Emergency Response & Disposal
First Aid
Eye Contact: Irrigate immediately for 15 minutes .[1][2] Do not pause to remove contact lenses initially; flush over them, then remove if possible.[1][2]
Skin Contact: Immediate soap and water wash.[1][2][5][6][7] Do not use ethanol or organic solvents; they may increase skin permeability and drag the toxin deeper into the dermis.[2]
Segregation: Do not mix with strong oxidizers or strong bases (potential for exothermic hydrolysis or toxic chloramine generation).[1][2]
Container: High-density polyethylene (HDPE) or glass.[1][2]
References
PubChem. (n.d.).[1][2] 2-chloro-N-cyclopropylacetamide (Compound).[1][2][7] National Library of Medicine.[1][2] Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: 2-chloro-N-cyclopropylacetamide.[1][2][7] Retrieved from [Link][1][2]
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][7] Occupational Chemical Database: alpha-Chloroacetamide. (Used for class-based hazard extrapolation).[1][2] Retrieved from [Link][1][2]